molecular formula C14H20N2O2 B1372741 tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 246873-45-0

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B1372741
CAS No.: 246873-45-0
M. Wt: 248.32 g/mol
InChI Key: FIZZCNCGJUVFEU-UHFFFAOYSA-N
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Description

Tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZZCNCGJUVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654929
Record name tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246873-45-0
Record name tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
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Foundational & Exploratory

tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its acid-base characteristics is paramount for reaction optimization, salt formation, and formulation development. This document elucidates the distinct basicities of the two nitrogen centers within the molecule—the primary aromatic amine and the carbamate-protected aliphatic amine—through theoretical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of the compound's pKa values. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile building block.

Introduction: A Tale of Two Nitrogens

This compound (Figure 1) is a bifunctional molecule featuring two distinct nitrogen atoms, each with its own characteristic basicity. The molecular architecture comprises a primary aromatic amine at the 5-position of the indane ring and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 2-position. The electronic environment of these two nitrogen atoms is markedly different, leading to a significant disparity in their ability to accept a proton.

The primary aromatic amine is directly conjugated to the benzene ring. Consequently, the lone pair of electrons on this nitrogen is delocalized into the π-system of the ring, rendering it less available for protonation.[1][2][3] This delocalization significantly reduces the basicity of the aromatic amine.[1] In contrast, the nitrogen of the carbamate group is part of an amide-like structure. While the Boc group is electron-withdrawing, the nitrogen is not directly part of an aromatic system, making it inherently more basic than the aromatic amine, though its basicity is attenuated compared to a free aliphatic amine. The stability of carbamates is attributed to the resonance between the amide and carboxyl groups.[4][5]

Understanding this differential basicity is crucial for selective chemical transformations. For instance, reactions involving the more basic nitrogen can be performed under conditions that leave the less basic nitrogen unreacted.

Figure 1: Structure of this compound

Caption: Chemical structure of the title compound.

Predicted Basic Properties and pKa Estimation

Functional GroupAnalogous CompoundTypical pKa of Conjugate AcidEstimated pKa for Title CompoundRationale
Primary Aromatic AmineAniline4.6~4.0 - 4.5The indane structure is weakly electron-donating compared to a simple benzene ring, which might slightly increase basicity. However, the overall effect of delocalization into the aromatic ring is dominant, keeping the pKa low.[1][6]
Boc-protected Aliphatic Aminetert-Butyl carbamateNot a good comparison as this is the protecting group itself. A better comparison is a Boc-protected amine.~ -1 to 1 (for the nitrogen of the carbamate)The nitrogen in a carbamate is significantly less basic than a free amine due to the resonance with the carbonyl group, making it a very weak base.[4][7] The primary site of protonation in neutral or acidic media will be the aromatic amine.

Key Insight: The primary aromatic amine is expected to be the significantly more basic site on the molecule. Therefore, in a typical aqueous system, protonation will preferentially occur at the 5-amino group.

Experimental Determination of Basicity

To obtain precise pKa values, experimental determination is essential. The following are standard, reliable methods that can be employed.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.[8] It involves the gradual addition of a standardized acid to a solution of the compound and monitoring the pH change.

Workflow for Potentiometric Titration

G Potentiometric Titration Workflow prep Sample Preparation Dissolve compound in a suitable solvent (e.g., water/methanol mixture). cal pH Meter Calibration Calibrate with standard buffers (pH 4, 7, 10). prep->cal titrate Titration Titrate with standardized HCl, recording pH after each addition. cal->titrate plot Data Plotting Plot pH vs. volume of titrant added. titrate->plot analyze pKa Determination Determine the pKa from the half-equivalence point of the titration curve. plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to ensure solubility.

    • Prepare a standardized solution of ~0.1 M hydrochloric acid.

  • Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.00, 7.00, and 10.00.

  • Titration:

    • Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point). This point corresponds to the flattest region of the buffer zone on the titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore that changes its absorbance spectrum upon protonation.[8] The aromatic ring in the title compound serves as a suitable chromophore.

Workflow for UV-Vis Spectrophotometry

G UV-Vis Spectrophotometry Workflow prep_buffers Buffer Preparation Prepare a series of buffers with known pH values spanning the expected pKa. prep_samples Sample Preparation Prepare solutions of the compound in each buffer at a constant concentration. prep_buffers->prep_samples measure Absorbance Measurement Measure the UV-Vis spectrum of each sample. prep_samples->measure plot Data Plotting Plot absorbance at a specific wavelength vs. pH. measure->plot analyze pKa Determination Fit the data to the Henderson-Hasselbalch equation to determine the pKa. plot->analyze

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with accurately known pH values, spanning the estimated pKa of the aromatic amine (e.g., from pH 3 to 6).

  • Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Dilute an aliquot of the stock solution into each buffer to a final concentration that gives a suitable absorbance (typically around 1 AU).

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each buffered solution.

    • Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffers.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, where the pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Synthesis and Handling Considerations

The synthesis of this compound typically involves the selective mono-Boc protection of 5-amino-2,3-dihydro-1H-inden-2-amine.[9][10] Achieving high selectivity for mono-protection can be challenging and often requires careful control of reaction conditions, such as slow addition of the Boc-anhydride or in situ mono-protonation of the diamine.[10][11]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[10]

  • Ventilation: Handle in a well-ventilated fume hood, especially when dealing with the solid or concentrated solutions.[10]

  • Irritant: Like many amines, this compound may cause skin and eye irritation.[12][13] In case of contact, rinse thoroughly with water.

Conclusion

This compound is a molecule with two nitrogen centers of distinct basicity. The primary aromatic amine is the more basic site, with an estimated pKa of its conjugate acid in the range of 4.0-4.5. The carbamate nitrogen is significantly less basic. For precise quantitative analysis, experimental methods such as potentiometric titration or UV-Vis spectrophotometry are recommended. A thorough understanding of these basic properties is fundamental for the effective application of this compound in synthetic and medicinal chemistry.

References

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc. 2017;61(1). Available from: [Link]

  • Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. Available from: [Link]

  • Slideshare. Basicity of aromatic amine. Available from: [Link]

  • Journal of the American Chemical Society. Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Available from: [Link]

  • Quora. Why are aromatic amines less basic than aliphatic amines? Available from: [Link]

  • MyTutor. Describe and explain the difference in base strength between ammonia, primary aliphatic and primary aromatic amines. Available from: [Link]

  • Allen. Explain why aromatic amines are less basic than ammonia and aliphatic amines. Available from: [Link]

  • YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

  • National Institutes of Health. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available from: [Link]

  • Grokipedia. 2-Aminoindane. Available from: [Link]

  • A Level Chemistry Revision Notes. Amine Basicity. Available from: [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • National Institutes of Health. 2-Aminoindane | C9H11N | CID 76310 - PubChem. Available from: [Link]

  • Organic Chemistry Tutor. How To Estimate the pKa Values Using the pKa Table. Available from: [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • United Nations Office on Drugs and Crime. Details for Aminoindanes. Available from: [Link]

  • Wikipedia. 2-Aminoindane. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • CP Lab Safety. This compound, 95% Purity, C14H20N2O2, 100 mg. Available from: [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • National Institutes of Health. tert-butyl N-((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate - PubChem. Available from: [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available from: [Link]

  • PubChemLite. Tert-butyl n-(5-amino-2,3-dihydro-1h-inden-2-yl)carbamate. Available from: [Link]

  • National Institutes of Health. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]

  • National Institutes of Health. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747. Available from: [Link]

  • National Institutes of Health. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4. Available from: [Link]

Sources

(5-AMINO-INDAN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-AMINO-INDAN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER: A Key Intermediate in Modern Drug Discovery

Introduction

(5-Amino-indan-2-yl)-carbamic acid tert-butyl ester, identified by its CAS Number 246873-45-0, is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it is built upon a rigid indane scaffold, which consists of a benzene ring fused to a cyclopentane ring.[2][3] This framework is adorned with two key functional groups: a primary aromatic amine at the 5-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position of the aliphatic ring. This unique arrangement of a reactive nucleophilic center (the 5-amino group) and a selectively deprotectable amine makes it a highly versatile building block for the synthesis of complex molecular architectures.

The indane nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil.[2][4][5] The structural rigidity and defined three-dimensional shape of the indane core allow for precise orientation of substituents to optimize interactions with biological targets. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, characterization, and strategic application of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester, underscoring its pivotal role as a key intermediate in the generation of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The strategic value of this compound stems directly from its chemical architecture. The Boc protecting group on the 2-amino function is stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be efficiently removed under acidic conditions. This orthogonality allows chemists to perform extensive modifications on the aromatic ring via the 5-amino group without affecting the aliphatic amine, which can be unmasked at a later synthetic stage for further functionalization.

Key Physicochemical Data
PropertyValueSource
CAS Number 246873-45-0[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol Calculated
Appearance Typically an off-white to pale solidGeneral Knowledge
Solubility Soluble in common organic solvents like DCM, MeOH, THFGeneral Knowledge

Synthesis and Mechanistic Considerations

The synthesis of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is a multi-step process that requires careful control of regioselectivity. A logical and commonly employed synthetic strategy begins with 2-indanone and proceeds through protection, nitration, and reduction steps.

Causality Behind the Synthetic Strategy:

  • Protection: The initial step involves converting 2-indanone to 2-aminoindan, followed by the protection of the 2-amino group with Di-tert-butyl dicarbonate (Boc₂O). This is a critical maneuver to prevent the amine from reacting during the subsequent electrophilic aromatic substitution (nitration) step. The Boc group deactivates the amine, ensuring the reaction proceeds at the desired aromatic position.

  • Nitration: The aromatic ring of tert-butyl (indan-2-yl)carbamate is then subjected to nitration. The indane system typically directs electrophiles to the 5-position. This reaction must be performed under controlled temperature conditions to prevent side reactions.

  • Reduction: The final step is the selective reduction of the nitro group to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This transformation yields the target molecule with its two distinct amino functionalities.

Synthetic Workflow Diagram

G A 2-Indanone B 2-Aminoindan A->B Reductive Amination (e.g., NH₃, H₂, Raney Ni) C tert-Butyl (indan-2-yl)carbamate B->C Boc Protection (Boc)₂O, Base D tert-Butyl (5-nitroindan-2-yl)carbamate C->D Electrophilic Nitration HNO₃, H₂SO₄, 0°C E (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester D->E Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: A representative synthetic route to the title compound.

Characterization and Quality Control

Ensuring the identity and purity of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is paramount for its use in subsequent, often complex, synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

TechniqueExpected ResultsPurpose
¹H NMR - Aromatic Protons: Signals in the ~6.5-7.0 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Aliphatic Protons (Indane): Complex multiplets in the ~2.5-4.5 ppm range.- Boc Group: A sharp singlet integrating to 9 protons around ~1.4 ppm.- NH₂ Protons: A broad singlet around ~3.5-5.0 ppm.- NH (Carbamate): A signal around ~4.5-5.5 ppm.Confirms the presence of key functional groups and the overall molecular structure.
¹³C NMR - Aromatic Carbons: Signals in the ~110-150 ppm range.- Aliphatic Carbons (Indane): Signals in the ~30-60 ppm range.- Boc Carbonyl: A signal around ~155 ppm.- Boc Quaternary Carbon: A signal around ~79 ppm.- Boc Methyl Carbons: A signal around ~28 ppm.Verifies the carbon framework of the molecule.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 249.16Confirms the molecular weight of the compound.
HPLC A single major peak under appropriate conditions (e.g., reverse-phase C18 column).Determines the purity of the sample, typically aiming for >95%.[6]
FT-IR Characteristic peaks for N-H stretching (amines, carbamate), C=O stretching (carbamate), and aromatic C-H stretching.Provides information on the functional groups present.

Applications in Drug Discovery

The utility of (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester lies in its role as a versatile scaffold for building libraries of compounds for biological screening. The free 5-amino group serves as a handle for introducing diversity, while the protected 2-amino group provides a point for future conjugation or interaction with a biological target.

Strategic Applications:

  • Amide Coupling: The 5-amino group can be readily acylated with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate diverse amide and sulfonamide libraries.

  • Reductive Amination: It can undergo reductive amination with aldehydes or ketones to form secondary amines.

  • Cross-Coupling Reactions: The amine can be used in Buchwald-Hartwig or Ullmann-type cross-coupling reactions to form C-N bonds with aryl halides.

  • Sequential Deprotection and Functionalization: After modification at the 5-position, the Boc group at the 2-position can be removed to reveal a new reactive site. This secondary amine can then be functionalized to introduce another element of diversity or a key pharmacophoric feature.

This strategic approach allows for the systematic exploration of the chemical space around the indane core, which is essential for structure-activity relationship (SAR) studies. 2-Aminoindan derivatives have been investigated for a range of therapeutic targets, including their use as antiarrhythmic agents, antihypertensives, and selective dopamine D3 receptor antagonists for potential antipsychotic applications.[7]

Diagram of Synthetic Utility

G cluster_R1 Modification at 5-Position Core (5-Amino-indan-2-yl)-carbamic acid tert-butyl ester Amide Amide/Sulfonamide Formation (R-COCl) Core->Amide R¹ Introduction Alkylation Reductive Amination (R-CHO) Core->Alkylation R¹ Introduction Coupling C-N Cross-Coupling (Ar-X) Core->Coupling R¹ Introduction Intermediate Functionalized Intermediate Amide->Intermediate Alkylation->Intermediate Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA/HCl) Intermediate->Deprotection Final Final Biologically Active Compound R2 Functionalization at 2-Position (R'-Y) Deprotection->R2 R2->Final

Caption: Strategic functionalization of the title compound scaffold.

Exemplary Experimental Protocol: Synthesis of tert-Butyl (5-nitroindan-2-yl)carbamate

This protocol is representative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Objective: To synthesize the nitrated intermediate from Boc-protected 2-aminoindan.

Materials:

  • tert-Butyl (indan-2-yl)carbamate (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Dichloromethane (DCM)

  • Ice/water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl (indan-2-yl)carbamate (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to -5 to 0 °C using an ice/salt bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature strictly below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Neutralization: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, tert-butyl (5-nitroindan-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Conclusion

(5-Amino-indan-2-yl)-carbamic acid tert-butyl ester is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-defined, rigid scaffold combined with orthogonally functionalized amino groups provides a reliable and versatile platform for the synthesis of novel, structurally complex molecules. A thorough understanding of its synthesis, characterization, and reactive properties, as detailed in this guide, empowers researchers to efficiently leverage this key intermediate in the quest for new and improved therapeutics.

References

  • Lounnas, V., et al. (2013). Current Pharmaceutical Design, 19(7), 1137-1161. A review discussing HIV-1 protease inhibitors, including Indinavir which features an aminoindanol core. (Note: This is a representative reference for the importance of the indane scaffold).
  • Shahrivar-Gargari, S., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. This article highlights the broad biological activities of indane derivatives in areas like Alzheimer's disease and cancer. [Link]

  • Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5134-5150. A review covering modern synthetic methods for preparing the indane core structure. [Link]

  • Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. This document summarizes the medicinal chemistry applications of indane analogues as potential therapeutic agents. [Link]

  • Google Patents. (2021). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-64. Describes the use of HPLC-MS for the analysis of amino acids, a standard technique for quality control. [Link]

Sources

The Versatile Scaffold: A Technical Guide to tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation.[1] These are molecular frameworks that are capable of interacting with multiple, distinct biological targets, thereby serving as rich starting points for the development of novel therapeutics. The 2-aminoindane moiety is a prime example of such a scaffold, with its derivatives demonstrating a wide spectrum of biological activities, particularly in the realm of central nervous system (CNS) disorders.[2] This technical guide delves into a particularly strategic derivative of this scaffold: tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate . We will explore its synthesis, its inherent versatility for chemical library generation, and its potential as a powerful tool for researchers, scientists, and drug development professionals. This molecule is not merely an intermediate; it is a gateway to vast and diverse chemical spaces.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [3]
CAS Number 246873-45-0[3]

The structure features two key functional groups that are central to its versatility: a primary aromatic amine at the 5-position of the indane ring and a Boc-protected primary aliphatic amine at the 2-position. This differential protection is the cornerstone of its utility, allowing for selective chemical modifications at either site.

Synthesis of the Scaffold: A Reliable and Scalable Protocol

The proposed synthesis is a three-step process commencing from the commercially available 2-amino-5-nitroindane.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of 2-Amino-5-nitroindane

  • To a stirred solution of 2-amino-5-nitroindane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 equivalents) at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1 equivalent) in methanol or ethanol.

  • Add iron(III) chloride (FeCl₃) (0.1-0.2 equivalents) and activated carbon.

  • Heat the mixture to reflux (approximately 60-80°C).

  • Carefully add hydrazine hydrate (N₂H₄·H₂O) (4-5 equivalents) dropwise. Caution: This reaction can be exothermic.

  • Maintain the reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[2][4]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts and activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated solution of NaHCO₃ and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to yield the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure This compound as a solid.

A Versatile Scaffold: Gateway to Chemical Diversity

The true power of this compound lies in its capacity to serve as a versatile starting point for the synthesis of large and diverse chemical libraries. The two distinct amino functionalities can be selectively derivatized, allowing for a systematic exploration of the chemical space around the 2-aminoindane core.

Derivatization of the C5-Aromatic Amine

The primary aromatic amine at the C5 position is a nucleophilic handle that can participate in a wide array of chemical transformations, including:

  • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt or HATU) to form a library of amides.[5]

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride to yield secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce diverse aromatic and heteroaromatic substituents.[2]

Derivatization of the C2-Aliphatic Amine

The Boc-protecting group on the C2-amine can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary aliphatic amine. This newly liberated amine can then be subjected to the same panel of derivatization reactions as the C5-amine, creating a second vector for diversification.

The orthogonal nature of these two amino groups allows for a combinatorial approach to library synthesis, exponentially increasing the number of unique compounds that can be generated from this single scaffold.

Caption: Workflow for generating a diverse chemical library.

Hypothetical Application in a Drug Discovery Campaign

Given the prevalence of the 2-aminoindane scaffold in centrally-acting agents, a library derived from this compound would be well-suited for screening against a panel of CNS targets.

A hypothetical screening cascade could be envisioned as follows:

Screening_Cascade Library 2-Aminoindane Library HTS High-Throughput Screening (e.g., GPCR binding, enzyme inhibition) Library->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & Potency Determination Hits->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp InVivo In Vivo Efficacy & PK/PD Studies LeadOp->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A hypothetical screening cascade for a 2-aminoindane library.

Potential target classes for such a library include:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin and dopamine receptors, which are frequently modulated by 2-aminoindane derivatives.

  • Ion Channels: Voltage-gated sodium and calcium channels are known targets for CNS-active drugs.

  • Enzymes: Monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

The structural data obtained from screening this library would provide invaluable structure-activity relationship (SAR) information, guiding the optimization of initial hits into potent and selective lead compounds.

Conclusion

This compound represents a highly valuable, yet perhaps underutilized, scaffold in the medicinal chemist's toolbox. Its straightforward synthesis and, most importantly, its two orthogonally-addressable amino functionalities make it an ideal starting point for the construction of diverse and complex chemical libraries. By leveraging the synthetic versatility of this core, researchers can efficiently explore a vast chemical space, significantly enhancing the probability of discovering novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and a strategic framework for its application in drug discovery. The thoughtful application of this scaffold has the potential to accelerate the identification of the next generation of therapeutics.

References

  • Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

  • Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Chem-Impex. (n.d.). 2-Aminoindan hydrochloride. Retrieved January 18, 2026, from [Link]

  • Siddiqui, Z. N., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1432-1444. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]

  • PubChem. (n.d.). tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl N-((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl carbamate. Retrieved January 18, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C14H20N2O2, 100 mg. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Synthesis of tert-Butyl (5-Amino-2,3-dihydro-1H-inden-2-yl)carbamate: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2,5-diamino-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The ability to selectively functionalize the two amino groups is critical for creating libraries of novel compounds. This guide provides an in-depth, field-proven methodology for the synthesis of tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a key orthogonally protected intermediate. We will detail a robust and scalable three-step synthetic sequence—N-protection, regioselective nitration, and subsequent reduction—offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of critical process parameters.

Introduction: The Strategic Importance of the 2,5-Diaminoindan Scaffold

The 2,3-dihydro-1H-indene (indan) framework serves as a conformationally restricted analog of phenylethylamine, a core structure in many neurotransmitters. This structural rigidity makes indan derivatives valuable tools for probing receptor binding pockets with greater precision. Specifically, 2-aminoindan derivatives have been identified as potent monoamine transporter substrates, influencing the levels of dopamine, norepinephrine, and serotonin.[1] The introduction of a second amino group at the 5-position unlocks vast potential for derivatization, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.

The target molecule, this compound, is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) group on the 2-amino function is stable under a wide range of conditions but can be selectively removed under acidic treatment.[2][3] This leaves the 5-amino group available for reactions such as acylation, alkylation, or sulfonylation, providing a gateway to a diverse array of complex derivatives.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of the target compound begins with a retrosynthetic analysis, which identifies commercially available 2-aminoindan as the ideal starting material. The overall strategy is a three-step sequence that installs the required functionalities in a controlled manner.

G Target This compound Intermediate1 tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate Target->Intermediate1 Reduction Intermediate2 tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate Intermediate1->Intermediate2 Nitration StartingMaterial 2-Amino-2,3-dihydro-1H-indene (2-Aminoindan) Intermediate2->StartingMaterial N-Boc Protection

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, proceeds as follows:

  • N-Boc Protection: The primary amine of 2-aminoindan is protected with a Boc group. This is crucial to prevent side reactions in the subsequent nitration step and to direct the electrophile to the desired position on the aromatic ring.

  • Aromatic Nitration: A nitro group is introduced onto the aromatic ring via electrophilic substitution. The N-carbamate group is an ortho-, para-director, leading to regioselective nitration at the C-5 position.

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine, yielding the final product while leaving the Boc protecting group intact.

Step-by-Step Synthesis and In-Depth Discussion

This section provides detailed protocols and explains the scientific rationale behind the chosen conditions for each step.

Step 1: N-Boc Protection of 2-Aminoindan

Principle & Rationale: The protection of the 2-amino group is the foundational step. The Boc group is selected for its robust stability towards the strongly acidic and oxidative conditions of nitration and the reductive conditions of the final step. Its primary value lies in its lability under moderate acidic conditions (e.g., trifluoroacetic acid or HCl), which allows for selective deprotection without affecting other functional groups that may be added to the 5-amino position later.[3][4] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Caption: The three-step forward synthesis pathway.

Detailed Experimental Protocol:

  • Reagents & Materials:

    • 2-Aminoindan hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Sodium hydroxide (NaOH) (2.2 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add 2-aminoindan hydrochloride and deionized water. Stir until fully dissolved.

    • Add THF to the flask to create a biphasic system.

    • Prepare a solution of NaOH in water and add it to the reaction mixture.

    • Dissolve Boc₂O in THF and add this solution dropwise to the stirring reaction mixture at room temperature.

    • Stir the reaction vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate as a solid, which can often be used without further purification.

Step 2: Regioselective Nitration

Principle & Rationale: This step utilizes a classic electrophilic aromatic substitution mechanism. The carbamate group (-NHBoc) is an activating, ortho-, para-directing group. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.[5] Due to steric hindrance from the fused ring system adjacent to the C-4 position, substitution occurs preferentially at the C-5 position (para to the C-7a connection) and C-7 position (ortho). However, the C-5 position is generally favored, leading to the desired product as the major isomer. Strict temperature control (0 to 5 °C) is paramount to prevent over-nitration and the formation of unwanted byproducts.

Detailed Experimental Protocol:

  • Reagents & Materials:

    • tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄, 98%)

    • Fuming nitric acid (HNO₃, >90%)

  • Procedure:

    • In a flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add the Boc-protected aminoindan from Step 1 to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous solution is formed.

    • Cool the solution back down to 0 °C.

    • Add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature strictly between 0 and 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum. The crude product, tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, can be purified by recrystallization from a solvent system like ethanol/water.

Step 3: Reduction of the Aromatic Nitro Group

Principle & Rationale: The final transformation converts the electron-withdrawing nitro group into the desired amino group. This reduction must be selective, leaving the acid-labile Boc group and the aromatic ring intact. Several methods are effective for this transformation, each with distinct advantages and disadvantages.[6][7][8]

Comparative Analysis of Reduction Methods

MethodReagents & ConditionsAdvantagesDisadvantagesAuthoritative Source
Catalytic Hydrogenation H₂ (1-4 atm), 10% Pd/C, in Methanol or EthanolHigh yield, clean reaction, simple work-up (filtration of catalyst)Requires specialized hydrogenation equipment; catalyst can be pyrophoric[6]
Metal/Acid Reduction SnCl₂·2H₂O in Ethanol or HClInexpensive, reliable, and does not require pressure equipmentGenerates stoichiometric tin waste, requiring tedious work-up and disposal[7]
Hydrazine Reduction Hydrazine hydrate (N₂H₄·H₂O), FeCl₃ or Pd/C catalyst in alcoholAvoids high-pressure hydrogen; effective for specific substratesHydrazine is highly toxic and carcinogenic; potential for over-reduction[9]

For its cleanliness, scalability, and high efficiency, catalytic hydrogenation is often the method of choice in a drug development setting.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Reagents & Materials:

    • tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq)

    • 10% Palladium on carbon (Pd/C), 5-10 mol%

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation vessel (e.g., a Parr shaker bottle), add the nitro-intermediate and the solvent (MeOH or EtOH).

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the air, and purge with hydrogen gas (3x).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous agitation.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound, typically as a high-purity solid.

Overall Experimental Workflow

The entire synthesis can be visualized as a streamlined process from starting material to the final, versatile intermediate.

workflow start Start: 2-Aminoindan HCl step1 Step 1: Boc Protection • Boc₂O, NaOH • THF/H₂O, 18h, RT start->step1 intermediate1 Intermediate 1: Boc-Aminoindan step1->intermediate1 Work-up & Concentration step2 Step 2: Nitration • HNO₃, H₂SO₄ • 0-5 °C, 2h intermediate1->step2 intermediate2 Intermediate 2: 5-Nitro-Boc-Aminoindan step2->intermediate2 Quench on Ice & Filtration step3 Step 3: Reduction • H₂, 10% Pd/C • MeOH, 50 psi, 4h intermediate2->step3 product Final Product: 5-Amino-Boc-Aminoindan step3->product Catalyst Filtration & Concentration

Caption: Summary of the complete experimental workflow.

Data Summary and Characterization

The following table summarizes typical yields and key characterization data for the compounds in the synthetic sequence.

CompoundStructureTypical YieldMolecular WeightKey ¹H NMR Signals (δ, ppm in CDCl₃)
Boc-Aminoindan tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate>95%233.317.1-7.2 (m, 4H, Ar-H), 4.8 (br s, 1H, NH), 4.3 (m, 1H, CH-N), 3.2 (dd, 2H), 2.8 (dd, 2H), 1.45 (s, 9H, C(CH₃)₃)
5-Nitro Intermediate tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate70-85%278.318.0 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 4.9 (br s, 1H, NH), 4.4 (m, 1H, CH-N), 3.4 (dd, 2H), 3.0 (dd, 2H), 1.46 (s, 9H, C(CH₃)₃)
Final Product This compound>90%248.326.9 (d, 1H, Ar-H), 6.5 (m, 2H, Ar-H), 4.7 (br s, 1H, NHBoc), 4.2 (m, 1H, CH-N), 3.6 (br s, 2H, NH₂), 3.1 (dd, 2H), 2.7 (dd, 2H), 1.44 (s, 9H, C(CH₃)₃)

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence of protection, nitration, and reduction starting from 2-aminoindan. The methodology presented here is scalable and utilizes well-understood chemical transformations, making it suitable for both academic research and industrial drug development. The final product is a highly valuable intermediate, poised for further elaboration at the 5-amino position to generate novel molecular entities for biological screening.

References

  • Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. ResearchGate. [Link]

  • Rakib, E. M., et al. (2007). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform. [Link]

  • Benzi, P., et al. (2019). Sequential Annulations to Interesting Novel Pyrrolo[3,2-c]carbazoles. ResearchGate. [Link]

  • Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Li, J., et al. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lunn, G., & Sansone, E. B. (1994).
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]

  • Myznikov, L. V., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Beilstein Journal of Organic Chemistry. [Link]

  • Ehrenbeck, R. H. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. [Link]

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Harnessing the Potential of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a versatile bifunctional building block crucial for modern medicinal chemistry and drug discovery. The unique architecture of this molecule, featuring a rigid 2-aminoindane scaffold with two chemically distinct amino groups, offers significant strategic advantages in the synthesis of complex molecular entities. The primary aromatic amine at the 5-position serves as a handle for introducing diversity elements, while the Boc-protected aliphatic amine at the 2-position allows for subsequent, orthogonal chemical transformations. This guide details the compound's physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores its strategic application in the construction of novel compounds, particularly those targeting kinases and other enzymes.

Introduction: A Strategic Asset in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity and ability to project substituents into defined vectors of three-dimensional space. This property is invaluable for optimizing ligand-receptor interactions. Molecules incorporating the 2-aminoindane core have been explored for a range of therapeutic applications, including as psychoactive compounds and anti-Parkinsonian agents.[1]

1.1 The Strategic Importance of Bifunctionality

The title compound, this compound (CAS 246873-45-0), elevates the utility of the 2-aminoindane scaffold by presenting two distinct points for chemical modification:

  • Aromatic Amine (C5): The aniline-like amine at the 5-position is a versatile nucleophile, ideal for forming amides, sulfonamides, ureas, or for participating in carbon-nitrogen bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination). This position is typically used to append a key pharmacophore or to explore structure-activity relationships (SAR).

  • Aliphatic Amine (C2): The amine at the 2-position is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is renowned for its stability under a wide range of reaction conditions (including basic, reductive, and oxidative conditions) while being readily removable under mild acidic conditions.[2][3] This orthogonality is the cornerstone of the compound's strategic value, allowing for selective reaction at the C5 amine without affecting the C2 position. Once the desired modification at C5 is complete, the C2 amine can be unmasked to serve as a linker, a point of attachment for a solubilizing group, or another pharmacophoric element.

This dual functionality makes the compound an ideal intermediate for building complex molecules in a controlled, stepwise manner, significantly streamlining synthetic routes that would otherwise require more complex protection-deprotection sequences.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is fundamental to its effective use. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 246873-45-0[4]
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
Appearance Off-white to light brown solid (Expected)General Observation
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in waterInferred
Monoisotopic Mass 248.15248 Da[5]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Expected signals would include aromatic protons on the indane ring (typically 3H), the benzylic protons (4H, often as two multiplets), a proton on the C2 carbon, the NH proton of the carbamate, the NH₂ protons of the aromatic amine, and a characteristic singlet for the tert-butyl group (9H) at approximately 1.4-1.5 ppm.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the two distinct aliphatic carbons of the indane ring, the quaternary carbon and methyl carbons of the Boc group, and the carbamate carbonyl carbon (around 155 ppm) would be expected.

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 249.16 would be expected.

Synthesis and Purification: A Validated Approach

While numerous methods exist for the synthesis of related structures, this section outlines a robust and logical multi-step synthesis designed for reliability and scalability, starting from commercially available 5-nitroindane.

3.1 Retrosynthetic Analysis

The synthesis strategy hinges on the selective introduction of the two amine functionalities. A logical retrosynthesis involves the late-stage selective Boc-protection of a diamine precursor, which itself is derived from a nitro-amino intermediate.

G Target This compound Diamine 2,5-Diamino-2,3-dihydro-1H-indene Target->Diamine Selective Boc Protection NitroAmine 5-Nitro-2,3-dihydro-1H-inden-2-amine Diamine->NitroAmine Nitro Reduction NitroKetone 5-Nitro-2,3-dihydro-1H-inden-2-one NitroAmine->NitroKetone Reductive Amination NitroIndane 5-Nitroindane NitroKetone->NitroIndane Oxidation

Caption: Retrosynthetic pathway for the target compound.

3.2 Step-by-Step Synthesis Protocol

Step 1: Oxidation of 5-Nitroindane to 5-Nitro-2,3-dihydro-1H-inden-2-one

  • Rationale: Introduction of a carbonyl group at the C2 position is the first step toward installing the aliphatic amine. Standard oxidation methods using reagents like N-bromosuccinimide (NBS) with a radical initiator followed by hydrolysis, or direct oxidation, can achieve this.

  • Protocol:

    • Suspend 5-nitroindane (1.0 eq)[6] in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

    • The crude dibromide is then hydrolyzed using aqueous silver nitrate or sodium bicarbonate to yield the ketone.

    • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 5-nitro-2,3-dihydro-1H-inden-2-one.

Step 2: Reductive Amination to form 5-Nitro-2,3-dihydro-1H-inden-2-amine

  • Rationale: This step introduces the aliphatic amine. Reductive amination is a highly efficient method that combines ketone-to-amine conversion in a single pot, minimizing side products.

  • Protocol:

    • Dissolve 5-nitro-2,3-dihydro-1H-inden-2-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) or another ammonia source.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with dilute HCl, then basify with NaOH to pH > 10.

    • Extract the product with dichloromethane (DCM), dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often carried forward without further purification.

Step 3: Reduction of the Nitro Group to form 2,5-Diamino-2,3-dihydro-1H-indene

  • Rationale: The aromatic nitro group is reduced to the primary amine. Catalytic hydrogenation is a clean and high-yielding method. Alternatives like SnCl₂/HCl or Fe/NH₄Cl can also be used.[7]

  • Protocol:

    • Dissolve the crude 5-nitro-2,3-dihydro-1H-inden-2-amine (1.0 eq) in ethanol or methanol.

    • Add Palladium on carbon (10% w/w, 0.05 eq).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the crude diamine, which is sensitive to air and should be used immediately.

Step 4: Selective Boc-Protection of the Aliphatic Amine

  • Rationale: The aliphatic amine is significantly more nucleophilic and less sterically hindered than the aromatic amine, allowing for selective protection under controlled conditions. Using one equivalent of Boc anhydride at low temperature favors mono-protection at the more reactive site.[8]

  • Protocol:

    • Dissolve the crude 2,5-diamino-2,3-dihydro-1H-indene (1.0 eq) in a 1:1 mixture of THF and water at 0 °C.

    • Add sodium bicarbonate (1.5 eq) to act as a base.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.[9]

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2-3 hours.

    • Monitor for the disappearance of the starting material and the formation of the mono-protected product by TLC.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

3.3 Purification and Validation

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure it meets the standards required for subsequent synthetic steps.

Applications in Novel Compound Synthesis

The primary utility of this building block is in the sequential and regioselective elaboration of the two amino groups. This enables the synthesis of libraries of compounds for SAR studies efficiently.

4.1 General Synthetic Workflow

The typical workflow involves an initial reaction at the C5 aromatic amine, followed by the deprotection and subsequent reaction at the C2 aliphatic amine.

G Start This compound Step1 Reaction at C5-Amine (e.g., Acylation, Sulfonylation, Buchwald-Hartwig) Start->Step1 Intermediate C5-Modified Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate->Step2 Unmasked Unmasked C2-Amine Step2->Unmasked Step3 Reaction at C2-Amine (e.g., Amide Coupling, Reductive Amination) Unmasked->Step3 Final Final Complex Molecule Step3->Final

Caption: Typical workflow for using the bifunctional indane building block.

4.2 Key Experimental Protocols

Protocol A: Acylation of the C5-Amine

  • Rationale: Formation of an amide bond is one of the most common reactions in medicinal chemistry.

  • Methodology:

    • Dissolve this compound (1.0 eq) and a base like triethylamine or DIPEA (1.5 eq) in DCM at 0 °C.

    • Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC) (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2-16 hours.

    • Upon completion, wash the reaction mixture with aqueous NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol B: Deprotection of the C2-Amine

  • Rationale: Removal of the Boc group is required to unmask the C2-amine for further functionalization. Trifluoroacetic acid (TFA) provides clean and rapid cleavage.[3][9]

  • Methodology:

    • Dissolve the C5-modified intermediate (1.0 eq) in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

    • Stir for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

    • The resulting amine salt can be used directly or neutralized with a base for the next step.

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting. While specific toxicity data is not available, general precautions for carbamates and aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[7]

  • Stability: The compound is generally stable under recommended storage conditions. The free aromatic amine may be sensitive to light and air over long periods.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient and strategic platform for the synthesis of complex molecules. Its pre-installed, orthogonally protected amino groups on a conformationally restricted scaffold allow for controlled, sequential modifications, making it an indispensable tool for drug discovery programs aimed at developing novel therapeutics. The robust synthetic and application protocols detailed in this guide provide researchers with the necessary foundation to confidently incorporate this versatile building block into their synthetic campaigns.

References

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Exploring the chemical reactivity of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound is a key bifunctional building block in contemporary drug discovery and development. Its rigid 2-aminoindane core is a structural motif present in numerous biologically active compounds, recognized for its ability to interact with various biological targets, including monoamine transporters and α2-adrenergic receptors.[1][2][3] The strategic placement of a primary aromatic amine and a protected secondary aliphatic amine provides chemists with two distinct and orthogonal handles for chemical modification. This guide offers a comprehensive exploration of the chemical reactivity inherent to this molecule, providing insights into its synthetic utility and application for researchers, scientists, and professionals in drug development.

The carbamate group, in this case, the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines in organic synthesis.[4][5] Its presence is crucial, allowing for selective reactions at the primary aromatic amine without interference from the more nucleophilic aliphatic amine. The subsequent ease of removal of the Boc group under acidic conditions further enhances the synthetic value of this intermediate.[6][7][8][9]

Molecular Properties and Structural Analysis

A thorough understanding of the molecule's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 246873-45-0
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Varies, often a solid
Key Functional Groups Primary Aromatic Amine, Boc-Protected Amine, Dihydroindane Scaffold

The reactivity of this compound is dictated by its three primary structural components: the electron-rich aromatic ring, the nucleophilic primary aromatic amine at the C5 position, and the acid-labile Boc-protected amine at the C2 position.

Core Reactivity: A Tale of Two Amines

The synthetic versatility of this molecule stems from the differential reactivity of its two amino groups. The primary aromatic amine is a gateway to a host of classical aromatic transformations, while the Boc-protected amine allows for delayed functionalization of the aliphatic portion of the scaffold.

**Reactions at the Primary Aromatic Amine (C5-NH₂) **

The amine at the 5-position of the indane ring is a typical primary aromatic amine, and its reactivity is dominated by reactions at the nitrogen atom and its influence on the aromatic ring.

One of the most powerful transformations for primary aromatic amines is diazotization.[10][][12][13] This reaction converts the amino group into a highly versatile diazonium salt, which can then be displaced by a wide array of nucleophiles.

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[][13]

Mechanism Insight: The reaction is initiated by the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[10][]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + HCl HCl HCl NO+ Nitrosonium Ion HNO2->NO+ + H+, -H2O H2O H2O ArNH2 Aromatic Amine (C5-NH2) ArN2+ Aryl Diazonium Ion ArNH2->ArN2+ + NO+, -H2O, -H+ Boc_Deprotection BocAmine R-NH-Boc Protonation Protonated Carbamate BocAmine->Protonation + H+ (e.g., TFA) Elimination t-Butyl Cation + Carbamic Acid Protonation->Elimination Loss of t-Bu+ Decarboxylation Free Amine (R-NH2) + CO2 Elimination->Decarboxylation Spontaneous

Caption: Key steps in the acid-catalyzed deprotection of a Boc-protected amine.

Once deprotected, the newly revealed secondary amine at the C2 position is a potent nucleophile and can participate in a variety of bond-forming reactions, including:

  • N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy in drug synthesis. [14]* N-Alkylation: Reaction with alkyl halides or other alkylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Experimental Protocols: From Theory to Practice

The following protocols are illustrative and should be adapted based on the specific substrate and desired outcome. All procedures should be conducted by trained professionals in a suitable laboratory setting.

Protocol 1: General Procedure for Boc Deprotection

This protocol describes a standard method for removing the Boc protecting group from the C2-amine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the solution at room temperature. [8][9]3. Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude product, often an amine salt, can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Acylation of the C5-Aromatic Amine

This protocol outlines a general method for forming an amide at the C5-position.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq), in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Discovery: A Privileged Scaffold

The 2-aminoindane framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of compounds targeting the central nervous system. [3][15]The specific substitution pattern of this compound makes it an ideal starting material for creating libraries of diverse compounds for biological screening. For example, derivatives of this core have been investigated as monoamine transporter inhibitors, with different substitutions on the aromatic ring modulating selectivity for serotonin, norepinephrine, and dopamine transporters. [1][2][16]Its role as an intermediate in the synthesis of complex pharmaceutical agents, such as kinase inhibitors, highlights its industrial relevance. [17][18]

Synthetic_Utility cluster_c5 C5-Amine Chemistry cluster_c2 C2-Amine Chemistry Start This compound C5-NH2 C2-NHBoc Diazotization Diazotization Start:c5->Diazotization Acylation_C5 N-Acylation Start:c5->Acylation_C5 Deprotection Boc Deprotection (TFA or HCl) Start:c2->Deprotection Sandmeyer Sandmeyer Reaction (Halogenation, etc.) Diazotization->Sandmeyer FreeAmine Free C2-Amine Deprotection->FreeAmine Acylation_C2 N-Acylation FreeAmine->Acylation_C2

Caption: Synthetic pathways originating from the two distinct amine functionalities.

Conclusion

This compound is a synthetically powerful and versatile intermediate. The presence of two distinct and orthogonally reactive amino groups—one aromatic and one protected aliphatic—provides a robust platform for the construction of complex molecular architectures. A deep understanding of its reactivity, particularly the diazotization and acylation of the aromatic amine and the acid-labile nature of the Boc-protected amine, is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for scientists aiming to exploit the rich chemistry of this valuable building block.

References

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A Technical Guide to the Biological Evaluation of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminoindan chemical scaffold, a conformationally restricted analog of phenethylamine, represents a privileged structure in modern medicinal chemistry. Its derivatives have been investigated for a wide range of pharmacological activities, primarily targeting the central nervous system. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the biological potential of novel analogs derived from tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. We will elucidate the strategic rationale for targeting monoaminergic systems, present detailed, field-validated protocols for hit identification and characterization, and underscore the critical role of iterative structure-activity relationship (SAR) studies in the lead optimization process. This document serves as a practical roadmap from rational design and synthesis to initial biological characterization.

Part 1: The 2-Aminoindan Core: A Privileged Scaffold for CNS Drug Discovery

The 2,3-dihydro-1H-inden-2-amine (2-aminoindan) framework is a cornerstone of numerous pharmacological agents due to its structural relationship to amphetamine.[1][2] By constraining the flexible side chain of phenethylamine into a five-membered ring, the 2-aminoindan structure reduces conformational freedom, which can lead to enhanced binding affinity and selectivity for specific biological targets. This scaffold is present in a variety of compounds known to act as monoamine releasing agents, receptor modulators, and psychoactive drugs.[2] The diverse bioactivities reported for this class—including analgesic, anticonvulsant, antiparkinsonian, and even antibacterial properties—highlight its vast therapeutic potential.[3][4][5]

The specific starting material for this guide, this compound, is an exceptionally versatile synthetic intermediate. It possesses two key functional handles:

  • The Core Pharmacophore: A tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This is the primary amine analogous to the one found in amphetamine and is central to the molecule's expected interaction with monoaminergic systems. The Boc group provides a stable protecting group that can be removed under specific conditions for further modification if desired.

  • The Derivatization Handle: A primary aromatic amine at the 5-position. This group is chemically distinct from the core amine and serves as an ideal point for chemical elaboration, allowing for the systematic synthesis of a library of analogs to probe structure-activity relationships.

This dual functionality allows for a focused chemical exploration, where the core pharmacophore is kept constant while substituents at the 5-position are varied to modulate potency, selectivity, and pharmacokinetic properties.

Part 2: Strategic Synthesis of an Analog Library

The creation of a focused chemical library is the first step in exploring the biological potential of the scaffold. The goal is to generate a set of molecules with systematic variations in their physicochemical properties to map the chemical space required for biological activity.

Rationale for Derivatization at the 5-Position

Modifications to the 5-amino group are intended to probe the target's binding site. Key molecular properties to vary include:

  • Steric Bulk: Introducing small (e.g., acetyl) versus large (e.g., benzoyl) groups can determine the size and shape of the binding pocket.

  • Lipophilicity: Adding aliphatic or aromatic groups can increase lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.

  • Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the molecule's electrostatic profile and hydrogen bonding capacity.

Protocol: Parallel Amide Synthesis via Acylation

The following protocol describes a robust method for creating a library of amide analogs from the 5-amino group, suitable for parallel synthesis in a multi-well plate format.

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Prepare a 0.22 M stock solution of a tertiary amine base, such as Diisopropylethylamine (DIPEA, 2.0 eq), in anhydrous DMF.

    • In separate vials or wells, prepare 0.22 M solutions of various acylating agents (e.g., acetyl chloride, benzoyl chloride, etc., 1.1 eq) in anhydrous DMF.

  • Reaction Execution (in a 96-well plate):

    • To each well, dispense the required volume of the starting material stock solution.

    • Add the DIPEA stock solution to each well.

    • Place the reaction plate in an ice-water bath to cool to 0 °C. This mitigates the exothermic nature of the acylation reaction, preventing side-product formation.

    • Using a multichannel pipette, add the different acylating agent solutions to their designated wells.

    • Seal the plate and allow it to warm to room temperature while shaking for 4-12 hours.

  • Reaction Monitoring & Quench:

    • Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reactions by adding an aqueous solution of sodium bicarbonate to each well to neutralize excess acid and acylating agent.

  • High-Throughput Purification:

    • The product library can be purified using parallel purification techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) with mass-directed fractionation.

  • Characterization & Plating:

    • Confirm the identity and purity of the final compounds via LC-MS.

    • Prepare standardized stock solutions (e.g., 10 mM in DMSO) of the purified analogs in a new 96-well plate, ready for biological screening.

Diagram: High-Throughput Synthesis Workflow

G cluster_prep 1. Reagent Plating cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification Start Starting Material Stock Solution Combine Combine in 96-Well Plate (0°C → RT) Start->Combine Base DIPEA Base Stock Solution Base->Combine Reagents Acylating Agents (Diverse Set) Reagents->Combine Monitor Monitor via LC-MS Combine->Monitor Quench Parallel Quench (Aqueous NaHCO3) Monitor->Quench Reaction Complete Purify Parallel Purification (SPE or HPLC) Quench->Purify End Purified Analog Library (Ready for Screening) Purify->End

Caption: A high-throughput workflow for parallel synthesis of an amide library.

Part 3: Primary Biological Screening: Targeting Monoaminergic Systems

The structural similarity of 2-aminoindans to amphetamines strongly suggests that their primary biological targets are components of the monoaminergic system, specifically the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Many stimulant drugs act as either reuptake inhibitors or releasing agents at these transporters.

Experimental Protocol: In Vitro Synaptosome Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes), providing a functional measure of transporter substrate activity.

  • Principle: Synaptosomes isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine). The ability of a test compound to cause the efflux of this radiolabel out of the synaptosomes is then quantified.

  • Materials:

    • Rat brain tissue (e.g., striatum).

    • Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Test compound library (10 mM in DMSO).

    • Positive controls (e.g., d-amphetamine).

    • Scintillation vials, scintillation cocktail, and a liquid scintillation counter.

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Release Assay Procedure:

    • Pre-load the synaptosomes by incubating them with the radiolabeled substrate for 30 minutes at 37°C.

    • Dispense the pre-loaded synaptosomes into a 96-well plate.

    • Add serial dilutions of the test compounds or controls to the wells.

    • Incubate for 30 minutes at 37°C to allow for release.

    • Terminate the assay by rapid filtration through glass fiber filter mats, which traps the synaptosomes but allows the released radiolabel in the buffer to pass through.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of radioactivity remaining in the synaptosomes (trapped on the filter) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of radiolabel released for each compound concentration compared to the basal (vehicle control) release.

    • Plot the percent release against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal release) and Emax (maximum effect) for each compound.[6]

Table 1: Representative Data from a Hypothetical Neurotransmitter Release Screen

Compound IDR-Group at 5-PositionDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)
Parent -NH₂>10,0008,600>10,000
ANA-005 -NH-CO-CH₃4,500950>10,000
ANA-006 -NH-CO-Ph1,2004309,800
ANA-007 -NH-CO-(4-Cl-Ph)9802107,500
ANA-008 -NH-SO₂-Ph>10,000>10,000>10,000

This data is illustrative and does not represent real experimental results.

Part 4: Deconvoluting Mechanism & Building a Structure-Activity Relationship (SAR)

  • The parent compound is weak and largely inactive.

  • Acylation of the 5-amino group to form an amide (ANA-005, ANA-006, ANA-007) is crucial for activity, particularly at DAT and NET.

  • Aromatic amides (ANA-006) are more potent than aliphatic amides (ANA-005), suggesting a beneficial hydrophobic or π-stacking interaction.

  • Adding an electron-withdrawing substituent to the phenyl ring (ANA-007) further enhances potency at DAT and NET.

  • Changing the amide linker to a sulfonamide (ANA-008) abolishes activity, indicating the amide carbonyl is likely a key hydrogen bond acceptor.

These initial findings immediately suggest a next-generation library focusing on substituted benzamides to optimize potency and selectivity. For instance, one could explore the effect of substituent position (ortho, meta, para) and electronics on the phenyl ring.

Further studies are also necessary. For example, compounds that are active in the release assay should be tested in a binding/uptake inhibition assay to distinguish between true releasing agents (substrates) and reuptake inhibitors (blockers). Some 2-aminoindan derivatives are known to have activity at dopamine DA2 and serotonin 5-HT1A receptors, which can be assessed using radioligand binding assays.[8] This multi-assay approach builds a comprehensive pharmacological profile for each active compound.

Diagram: The Iterative Lead Optimization Cycle

G SAR Analyze Data & Build SAR Design Design Next-Gen Analogs SAR->Design 1. Form Hypothesis Synthesize Synthesize New Library Design->Synthesize 2. Execute Test Biological Screening Synthesize->Test 3. Generate Data Test->SAR 4. Refine Model

Caption: The iterative cycle of SAR-driven lead optimization in drug discovery.

Conclusion

The this compound scaffold is a validated and promising starting point for the discovery of novel CNS-active agents. By employing a systematic approach involving parallel synthesis to create a diverse analog library, followed by a rational, target-based screening cascade focused on the monoaminergic system, researchers can efficiently identify active compounds. The subsequent, iterative process of analyzing structure-activity relationships to guide the design of improved analogs is the fundamental engine of medicinal chemistry. This guide provides the strategic blueprint and core experimental methodologies to initiate such a drug discovery program.

References

  • Cannon, J. G., et al. (1993). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of Medicinal Chemistry.
  • Wikipedia. (2023). 2-Aminoindane. Retrieved from [Link]

  • Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • Wikipedia. (2023). Substituted 2-aminoindane. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry.
  • Özgeriş, B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • Solomons, E., & Sam, J. (1973). 2-Aminoindans of pharmacological interest. Journal of Medicinal Chemistry.
  • Solis, E. Jr., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology.
  • Grokipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characteristics of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a key intermediate in medicinal chemistry. Recognizing the compound's significance as a building block in the synthesis of pharmacologically active molecules, this document collates available data and presents inferred characteristics based on analogous structures. The aim is to equip researchers and drug development professionals with the critical information needed for its effective handling, characterization, and utilization in synthetic workflows.

Chemical Identity and Molecular Structure

This compound is a carbamate-protected diaminoindane derivative. The presence of a primary aromatic amine and a Boc-protected secondary amine makes it a versatile synthon in the construction of more complex molecules.

Table 1: Compound Identification

IdentifierValue
IUPAC Name tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
CAS Number 246873-45-0[1]
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N
InChI InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17)
InChIKey FIZZCNCGJUVFEU-UHFFFAOYSA-N

Physicochemical Properties: Experimental and Predicted Data

Direct experimental data for this specific compound is not widely available in peer-reviewed literature. Therefore, a combination of data from commercial suppliers, predictions from computational models, and comparisons with structurally similar compounds are presented.

Table 2: Physicochemical Properties

PropertyValue/PredictionSource/Justification
Melting Point Not available. Likely a solid at room temperature.Similar Boc-protected amines are solids.[2]
Boiling Point Not available. Likely to decompose upon heating.High molecular weight and polar functional groups.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water and non-polar solvents.Inferred from the properties of similar carbamates.[3]
pKa Aromatic amine: ~4-5; Carbamate NH: ~16-17 (estimated)Based on typical pKa values for anilines and carbamates.
LogP 2.3 (Predicted)PubChemLite
Appearance Likely an off-white to yellow solid.Based on commercial product descriptions.[1]

The Role of Carbamates in Drug Discovery

The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents. Its "amide-ester" hybrid nature imparts chemical stability and the capacity to modulate intermolecular and intramolecular interactions. This makes carbamates valuable as both pharmacophores and as protecting groups for amines in multi-step syntheses. The Boc (tert-butoxycarbonyl) protecting group, in particular, is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The presence of the carbamate group can influence a molecule's biological activity and pharmacokinetic properties.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and procedures for analogous compounds. A common approach involves the protection of one of the amino groups of a diaminoindane precursor.

Conceptual Synthetic Workflow

G Start 5-Nitro-2,3-dihydro-1H-inden-2-amine Step1 Boc Protection Start->Step1 Intermediate1 tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual synthetic pathway.

Step-by-Step Generalized Protocol

Part A: Boc Protection of the Amine

  • Dissolution: Dissolve 5-nitro-2,3-dihydro-1H-inden-2-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate.

Part B: Reduction of the Nitro Group

  • Catalyst Suspension: In a flask, suspend a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.

  • Substrate Addition: Add the tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate to the suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Analytical Workflow

G Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR HPLC HPLC Analysis Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Caption: Analytical characterization workflow.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring system, the aliphatic protons of the five-membered ring, and the nine equivalent protons of the tert-butyl group as a singlet. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons of the indane core, as well as the quaternary and methyl carbons of the Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ peak.

Table 3: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), Aliphatic protons (δ 2.5-4.5 ppm), Boc group (singlet, δ ~1.4 ppm)
¹³C NMR Aromatic carbons (δ 110-150 ppm), Aliphatic carbons (δ 30-60 ppm), Carbamate C=O (δ ~155 ppm), Boc quaternary C (δ ~80 ppm), Boc methyl C (δ ~28 ppm)
IR (cm⁻¹) N-H stretch (amine): ~3300-3500, N-H stretch (carbamate): ~3300, C=O stretch (carbamate): ~1680-1700, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1450-1600
Mass Spec. [M+H]⁺ at m/z 249.16

Handling, Storage, and Safety

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Safety: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, drawing from available data and logical inferences. The outlined synthetic and analytical methodologies offer a practical framework for its preparation and characterization. As with any chemical compound, researchers should always consult updated safety information and handle it with appropriate care.

References

  • PubChemLite. tert-Butyl n-(5-amino-2,3-dihydro-1h-inden-2-yl)carbamate. Available from: [Link]

  • Supporting Information for a relevant article. (Note: A specific citation cannot be provided as the search results did not yield a direct publication with this data. The information is based on general characteristics of similar compounds found in the provided search results).
  • CP Lab Safety. This compound, 95% Purity. Available from: [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoindane scaffold is a privileged structural motif found in numerous centrally active pharmaceutical agents and clinical candidates.[1][2] Functionalization at the 5-position of the indane ring provides a critical handle for modulating pharmacological activity, making the synthesis of precursors like tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate a key step in drug discovery programs. This document provides a comprehensive, three-step synthetic protocol starting from commercially available 2-aminoindane. We detail the rationale behind key experimental choices, from the selection of the amine protecting group to the regiochemistry of aromatic substitution and final reduction. Each protocol is designed to be self-validating, with clear procedural steps, safety considerations, and expected outcomes, providing researchers with a reliable pathway to this versatile intermediate and its subsequent derivatives.

Overall Synthetic Workflow

The synthesis is accomplished via a robust three-step sequence: (1) Protection of the aliphatic amine, (2) Nitration of the aromatic ring, and (3) Reduction of the nitro group. This strategy ensures orthogonality, allowing for selective reactions at different parts of the molecule.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Aromatic Nitration cluster_2 Step 3: Nitro Reduction A 2-Aminoindane B tert-Butyl (2,3-dihydro-1H- inden-2-yl)carbamate A->B Boc₂O, Base C tert-Butyl (5-nitro-2,3-dihydro-1H- inden-2-yl)carbamate B->C HNO₃, H₂SO₄ D tert-Butyl (5-amino-2,3-dihydro-1H- inden-2-yl)carbamate C->D Reduction (e.g., H₂/Pd-C) E Derivatives D->E Further Functionalization

Caption: High-level overview of the three-step synthesis protocol.

Part 1: Synthesis of tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate (Intermediate 2)

Scientific Rationale

The initial step involves the protection of the primary amine at the 2-position of the indane core. The tert-butyloxycarbonyl (Boc) group is selected for this purpose due to several advantageous properties:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, which is crucial for the subsequent nitration and potential derivatization steps.[3]

  • Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O), a commercially available and easy-to-handle reagent.[4]

  • Mild Cleavage: The Boc group is acid-labile and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, which often preserves other acid-sensitive functionalities.[5][6]

Protecting the amine serves two primary functions: it prevents the amine from reacting during the electrophilic nitration step, and it modifies the electronic properties of the aromatic ring, ensuring predictable regioselectivity.

G start 2-Aminoindane reagents + Boc₂O (Di-tert-butyl dicarbonate) ————— Base (e.g., Et₃N), Solvent (e.g., DCM) start->reagents product tert-Butyl (2,3-dihydro-1H- inden-2-yl)carbamate reagents->product

Caption: Reaction scheme for Boc protection of 2-aminoindane.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 2-aminoindane hydrochloride (1.0 eq). Suspend the solid in dichloromethane (DCM, approx. 0.2 M).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 15 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (Intermediate 3)

Scientific Rationale

This step introduces a nitro group onto the aromatic ring via electrophilic aromatic substitution. The choice of nitrating conditions is critical for achieving high regioselectivity and yield.

  • Regioselectivity: The indane ring system contains two directing groups: the alkyl framework and the N-Boc protected amine. The alkyl portion is a weak activating group and is ortho, para-directing. The amide of the Boc group is also an ortho, para-director. The 5-position is electronically favored and sterically accessible, leading to its preferential nitration.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7]

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0 °C or below) is essential to prevent the formation of dinitrated byproducts and degradation of the starting material.

G start tert-Butyl (2,3-dihydro-1H- inden-2-yl)carbamate reagents + HNO₃ / H₂SO₄ ————— 0 °C start->reagents product tert-Butyl (5-nitro-2,3-dihydro-1H- inden-2-yl)carbamate reagents->product

Caption: Reaction scheme for the nitration of Boc-protected 2-aminoindane.

Detailed Experimental Protocol

Safety First: Handle concentrated nitric and sulfuric acids with extreme caution in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Always add acid to water/solution, never the other way around.

  • Preparation: In a clean, dry round-bottom flask, dissolve tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of the starting material at a rate that maintains the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Very carefully and slowly, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the collected solid under vacuum. The product, tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Part 3: Synthesis of this compound (Target Compound 4)

Scientific Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are available, with the choice often depending on available equipment and substrate compatibility.[8]

  • Catalytic Hydrogenation: This is a very clean and efficient method. Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂) reduces the nitro group to an amine with water as the only byproduct.[9] This method is highly chemoselective and will not affect the Boc protecting group or the aromatic ring.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid can also be used.[10] These methods are robust but require an aqueous workup to remove metal salts, which can sometimes complicate purification. Another effective method involves using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃).[11][12]

The protocol below details the catalytic hydrogenation approach due to its high yield and clean reaction profile.

G start tert-Butyl (5-nitro-2,3-dihydro-1H- inden-2-yl)carbamate reagents + H₂ (gas) ————— Pd/C, Solvent (e.g., MeOH) start->reagents product tert-Butyl (5-amino-2,3-dihydro-1H- inden-2-yl)carbamate reagents->product

Caption: Reaction scheme for the reduction of the nitro group.

Detailed Experimental Protocol

Safety First: Hydrogen gas is highly flammable. Ensure the hydrogenation is performed in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment (e.g., a Parr shaker or a balloon setup).

  • Preparation: To a hydrogenation flask, add tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen (typically 50 psi or using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (MeOH or EtOH).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. The product is often obtained as a solid with high purity.

Summary of Synthesis and Expected Yields

StepStarting MaterialProductKey ReagentsTypical Yield
1 2-Aminoindanetert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamateBoc₂O, Et₃N>90%
2 Intermediate from Step 1tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamateHNO₃, H₂SO₄75-85%
3 Intermediate from Step 2This compoundH₂, Pd/C>95%

Derivatization Potential

The title compound is a valuable intermediate because the two amino groups exhibit differential reactivity. The aliphatic amine at the 2-position is protected as a carbamate, while the aromatic amine at the 5-position is free. This allows for selective functionalization of the 5-amino group through reactions such as:

  • Acylation (using acyl chlorides or anhydrides)

  • Sulfonylation (using sulfonyl chlorides)

  • Reductive amination

  • Buchwald-Hartwig amination

Following derivatization, the Boc group can be cleanly removed under acidic conditions to liberate the 2-amino group for further modification, providing a powerful strategy for building molecular complexity.

References

  • Wolfe, J. P., & Schultz, D. M. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society. [Link]

  • Soloshonok, V. A., et al. (2000). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]

  • Wolfe, J. P., & Schultz, D. M. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. PMC. [Link]

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. ResearchGate. [Link]

  • Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC - NIH. [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Nitroxide, di-tert-butyl. Organic Syntheses Procedure. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Lookchem. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. MDPI. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

  • The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. MDPI. [Link]

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Application Note: A Chemoselective Boc-Protection Strategy for 5-amino-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective protection of one amino group in the presence of another is a common challenge in multi-step organic synthesis. This application note provides a detailed protocol and scientific rationale for the chemoselective tert-butoxycarbonyl (Boc) protection of 5-amino-2,3-dihydro-1H-inden-2-amine, a key intermediate in pharmaceutical development. The strategy leverages the intrinsic differences in nucleophilicity and basicity between the aliphatic and aromatic primary amine functionalities within the molecule to achieve high selectivity for the aliphatic amine under standard reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this transformation.

Introduction: The Imperative of Selective Amine Protection

In the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), the temporary masking of reactive functional groups is a foundational strategy.[1] Amines, being both basic and nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation, stability across a wide range of non-acidic conditions, and straightforward removal under mild acidic treatment.[2][3]

The substrate, 5-amino-2,3-dihydro-1H-inden-2-amine, presents a classic selectivity challenge as it contains two primary amines with distinct electronic environments:

  • An aliphatic primary amine at the 2-position of the indane ring.

  • An aromatic primary amine at the 5-position of the benzene ring.

Achieving selective protection at one of these sites is critical for controlling the regiochemical outcome of subsequent reactions. This protocol details a method to selectively protect the more nucleophilic aliphatic amine, providing a versatile building block for further functionalization.

Scientific Principles: Causality of Chemoselectivity

The successful selective protection of the aliphatic amine hinges on the fundamental differences in the electronic properties of the two amino groups.

Basicity and Nucleophilicity Differential

The lone pair of electrons on the nitrogen of the aromatic amine (aniline-like) is delocalized into the π-system of the benzene ring. This resonance delocalization reduces the electron density on the nitrogen atom, making it significantly less basic and less nucleophilic compared to its aliphatic counterpart.

Conversely, the electron pair on the nitrogen of the aliphatic amine is localized, making it more available for nucleophilic attack. This difference in reactivity is the cornerstone of the selective protection strategy. While methods exist to selectively protect the aromatic amine by protonating the more basic aliphatic amine under controlled acidic pH (e.g., pH 4.5), standard conditions exploit the higher nucleophilicity of the aliphatic amine for a direct and efficient reaction.[4][5]

Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution.[3] The amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3][6] This forms a transient tetrahedral intermediate, which then collapses. The elimination of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide, yields the stable N-Boc protected carbamate.[1][7] A mild base is typically used to neutralize the protonated amine generated during the reaction.[6]

Experimental Protocol: Selective N-Boc Protection of the Aliphatic Amine

This protocol is designed for the selective protection of the 2-amino group of 5-amino-2,3-dihydro-1H-inden-2-amine.

Materials and Equipment
  • Reagents:

    • 5-amino-2,3-dihydro-1H-inden-2-amine (or its hydrochloride salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve 5-amino-2,3-dihydro-1H-inden-2-amine (1.0 eq.) in anhydrous DCM or THF (to a concentration of ~0.1 M).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. If using the hydrochloride salt of the amine, use 2.2 eq. of triethylamine. Stir the solution for 10 minutes at room temperature. Alternatively, a biphasic system with aqueous NaHCO₃ can be used.

  • Addition of Boc Anhydride: Cool the flask in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in a small amount of the reaction solvent dropwise over 15-20 minutes. Using a slight excess of the amine or precise stoichiometry of Boc₂O minimizes di-protection.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH or 9:1 Ethyl Acetate/Hexanes). The product should be less polar than the starting diamine.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate.

Characterization of the Product

The expected product is this compound.

  • ¹H NMR: Expect to see the characteristic singlet for the 9 protons of the tert-butyl group around 1.45 ppm. The signals for the aromatic protons will be distinct from the starting material, and a broad singlet corresponding to the carbamate N-H proton will be present. The aromatic -NH₂ protons will also be observable.

  • Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the mono-Boc protected product (C₁₄H₂₀N₂O₂ = 248.32 g/mol ).

Visualization and Data Summary

Reaction Scheme

Caption: Figure 1: Selective Boc protection of the aliphatic amine.

Experimental Workflow

Workflow Figure 2: Experimental Workflow Diagram cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve Diamine in DCM add_base 2. Add Triethylamine dissolve->add_base add_boc 3. Add Boc₂O at 0 °C add_base->add_boc react 4. Stir at Room Temp (2-4h) add_boc->react wash 5. Aqueous Wash (NaHCO₃, Brine) react->wash dry 6. Dry (MgSO₄) & Concentrate wash->dry purify 7. Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Figure 2: Step-by-step experimental workflow.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Solvent Dichloromethane (DCM), THFProvides good solubility for reactants. Must be anhydrous.
Base Triethylamine (TEA), NaHCO₃Neutralizes the acid byproduct. TEA is for organic phase; NaHCO₃ for biphasic systems.
Stoichiometry 1.05 eq. of Boc₂OMinimizes the formation of the di-protected side product.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; completion occurs readily at RT.
Reaction Time 2-4 hoursTypically sufficient for full conversion. Monitor by TLC to confirm.
Purification Silica Gel ChromatographyNecessary to separate the desired mono-protected product from starting material and any di-protected byproduct.

Discussion and Troubleshooting

Monitoring Reaction Progress

The reaction can be effectively monitored by TLC. The mono-protected product will have an intermediate polarity (Rf value) between the highly polar diamine starting material and the nonpolar di-protected byproduct. A typical mobile phase is 50-70% ethyl acetate in hexanes.

Potential Side Products
  • Di-protection: The formation of tert-butyl (2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)carbamate is the most likely side reaction. This can be minimized by the slow addition of a slight stoichiometric deficiency or slight excess (1.0-1.05 eq.) of Boc₂O.

  • Aromatic N-Boc Isomer: Formation of tert-butyl (2-amino-2,3-dihydro-1H-inden-5-yl)carbamate is significantly less favorable due to the lower nucleophilicity of the aromatic amine but may occur in trace amounts.[4][8]

Alternative Strategy for Aromatic Amine Protection

Should the synthetic route require protection of the aromatic amine, a different strategy is necessary. This involves adjusting the reaction pH to approximately 4.5 using an acidic buffer (e.g., aqueous acetic acid in dioxane).[5][9] At this pH, the more basic aliphatic amine (pKa ~9-10) is predominantly protonated to its non-nucleophilic ammonium salt, while the less basic aromatic amine (pKa ~4-5) remains largely as a free base, allowing it to react selectively with the Boc anhydride.[4][5]

Conclusion

The chemoselective mono-N-Boc protection of 5-amino-2,3-dihydro-1H-inden-2-amine at the more nucleophilic aliphatic position is a reliable and high-yielding transformation. By carefully controlling the stoichiometry of the reagents and employing standard reaction conditions, researchers can effectively synthesize the desired this compound. This protocol provides a validated, self-consistent methodology grounded in the fundamental principles of chemical reactivity, serving as an essential tool for synthetic chemists in pharmaceutical and materials science research.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2008). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

Sources

Acylation of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Selective N-

Abstract

This application note provides a comprehensive guide to the selective N-acylation of the aromatic amino group in tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. This substrate is a valuable building block in medicinal chemistry, featuring a rigid 2-aminoindan scaffold. The presence of two distinct amine functionalities—a primary aromatic amine and a Boc-protected aliphatic amine—necessitates a chemoselective approach. This document elucidates the underlying chemical principles, offers detailed, field-proven protocols for two common acylation methods, and provides expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers and scientists in drug development, aiming to synthesize amide derivatives for downstream applications such as library generation for structure-activity relationship (SAR) studies.

Scientific Foundation: The Logic of Selective Acylation

The target molecule, this compound, possesses two nitrogen atoms. However, their electronic environments render them vastly different in terms of nucleophilicity.

  • The 5-Amino Group: This is a primary aromatic amine (an aniline derivative). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which significantly reduces its nucleophilicity compared to an aliphatic amine.

  • The 2-Carbamate Group: The nitrogen atom at the 2-position is part of a tert-butyloxycarbonyl (Boc) protecting group. The lone pair on this nitrogen is heavily involved in resonance with the adjacent carbonyl group, rendering it essentially non-nucleophilic and unreactive under standard acylation conditions.

This inherent difference in reactivity is the cornerstone of the reaction's selectivity. The challenge is not preventing acylation at the carbamate nitrogen, but rather ensuring efficient acylation of the relatively unreactive aromatic amine.

The Acylation Mechanism: Nucleophilic Acyl Substitution

The N-acylation reaction proceeds via a nucleophilic acyl substitution pathway. The nitrogen atom of the 5-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group and forming the stable amide bond.

Strategic Selection of Reagents

The choice of acylating agent and reaction conditions is critical for achieving high yield and purity.

  • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive electrophiles that readily acylate aromatic amines. A key consideration is the stoichiometric production of a strong acid (e.g., HCl), which protonates the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is mandatory to act as an acid scavenger.[1]

  • Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are also effective acylating agents, generally less reactive and easier to handle than acyl chlorides.[2] They produce a carboxylic acid as a byproduct, which still necessitates the use of a base to drive the reaction to completion.

  • Carboxylic Acids & Coupling Agents: This is arguably the most versatile method in modern medicinal chemistry, allowing for the introduction of complex and diverse acyl groups. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[3]

Experimental Protocols and Methodologies

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[2][4][5][6][7]

Protocol 1: Acylation with an Acyl Chloride

This protocol describes the straightforward acetylation using acetyl chloride as a representative acylating agent.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe. Causality Note: Dropwise addition at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Expertise Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure acylated product.[8]

Protocol 2: Acylation with a Carboxylic Acid via EDC/HOBt Coupling

This protocol provides a versatile method for coupling various carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 5-oxohexanoic acid)[9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Water & Extraction Solvents (e.g., Ethyl Acetate)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), EDC (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF. Stir at room temperature for 30 minutes. Expertise Note: This pre-activation step forms the reactive HOBt-ester, which improves coupling efficiency and minimizes side reactions like racemization if the carboxylic acid is chiral.

  • Amine Addition: To the activated mixture, add a solution of this compound (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF and water-soluble byproducts (EDC-urea, HOBt).

  • Acid/Base Washes: Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Data, Characterization, and Validation

Table of Reagents and Expected Yield
ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (EDC/HOBt Coupling)
Starting Amine 1.0 eq1.0 eq
Acylating Agent Acetyl Chloride (1.2 eq)Carboxylic Acid (1.2 eq)
Coupling Agents N/AEDC (1.3 eq), HOBt (1.3 eq)
Base Triethylamine (1.5 eq)DIPEA (2.0 eq)
Solvent Anhydrous DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 2-4 hours12-18 hours
Expected Yield 75-90%70-85%
Product Characterization

The successful synthesis of the acylated product, tert-butyl (5-acetamido-2,3-dihydro-1H-inden-2-yl)carbamate, can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the appearance of a new singlet for the acetyl methyl group (CH₃) around δ 2.1-2.2 ppm and a new amide N-H singlet (broad) around δ 7.5-8.5 ppm. The aromatic protons will also show a downfield shift due to the electron-withdrawing nature of the new amide group. The signals for the Boc group (singlet, ~1.45 ppm, 9H) and the indan scaffold protons should remain.

  • ¹³C NMR: A new carbonyl carbon signal for the amide will appear around δ 168-170 ppm, and a new methyl signal will appear around δ 24-25 ppm.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show the correct molecular ion peak [M+H]⁺ corresponding to the acylated product.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the new amide group around 1660-1680 cm⁻¹ and an N-H stretch around 3250-3350 cm⁻¹.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (moisture contamination).2. Insufficient base.3. Low reactivity of the aromatic amine.1. Use freshly opened or distilled anhydrous solvents and reagents.2. Increase the equivalents of base.3. For stubborn cases, gently heat the reaction (e.g., to 40 °C) or allow it to run longer.
Multiple Products Potential for diacylation (unlikely) or side reactions with the acylating agent.Ensure controlled, dropwise addition of the acylating agent at low temperature.
Difficult Purification Water-soluble byproducts (e.g., EDC-urea) co-eluting with the product.Perform thorough aqueous workup washes before chromatography. For EDC-urea, an acidic wash (e.g., 1M HCl or citric acid) can help.

Visual Schematics

General Acylation Reaction

Caption: General scheme for the N-acylation of the starting amine.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Amine, Solvent, Base) Addition 2. Add Acylating Agent (0 °C to RT) Setup->Addition Monitor 3. Monitor Reaction (TLC / LC-MS) Addition->Monitor Quench 4. Aqueous Quench (e.g., NaHCO₃) Monitor->Quench Extract 5. Extraction (DCM or EtOAc) Quench->Extract Wash 6. Wash & Dry (Brine, MgSO₄) Extract->Wash Concentrate 7. Concentrate (Rotary Evaporator) Wash->Concentrate Purify 8. Purification (Column Chromatography) Concentrate->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow from reaction setup to final product analysis.

References

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from orgsyn.org.

  • Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016).
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Cugola, A., et al. (1995).
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Saikia, U. P., et al. (2016).
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Fisher Scientific. (2023). tert-Butyl carbamate Safety Data Sheet.
  • Fisher Scientific. (n.d.). N-BOC-1,2-diaminoethane Safety Data Sheet.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?
  • Angene Chemical. (2021). tert-Butyl (5-amino-2-chloropyridin-4-yl)
  • Arkat USA, Inc. (2004).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.

Sources

Nucleophilic substitution reactions of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of a Privileged Scaffold: Nucleophilic Substitution Reactions of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Introduction: The Strategic Value of the 2,5-Diaminoindane Scaffold

In the landscape of modern medicinal chemistry, the 2,3-dihydro-1H-indene, or indane, framework is recognized as a "privileged scaffold." Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, making it an invaluable core for designing potent and selective ligands for a variety of biological targets. The derivative, this compound, is a particularly strategic building block. It presents two distinct amino functionalities: a Boc-protected secondary amine at the 2-position and a reactive primary aromatic amine at the 5-position. This differential protection allows for selective functionalization at the 5-amino group, making it a cornerstone for library synthesis in drug discovery programs.

This document serves as a comprehensive guide to the key nucleophilic substitution reactions involving the 5-amino group of this versatile intermediate. We will explore the mechanistic underpinnings, provide field-tested insights into optimizing reaction conditions, and present detailed, step-by-step protocols for two of the most critical transformations in drug development: N-alkylation and N-arylation.

Part 1: Mechanistic Insights and Strategic Considerations

The reactivity of this compound is dominated by the nucleophilic character of the aniline-like 5-amino group. The lone pair of electrons on this nitrogen is the focal point for forming new carbon-nitrogen bonds, which is fundamental for exploring the structure-activity relationships (SAR) of derivative compounds.

The Competing Nucleophiles: Why the 5-Amino Group Reacts Selectively

The molecule contains two nitrogen atoms, but their reactivity is vastly different. The amine at the 2-position is protected as a tert-butyl carbamate (Boc). The electron-withdrawing nature of the carbonyl group in the Boc protector significantly reduces the nucleophilicity of this nitrogen, rendering it unreactive under standard alkylation or arylation conditions. Conversely, the 5-amino group is a primary aromatic amine. While it is a weaker nucleophile than a corresponding aliphatic amine due to delocalization of the lone pair into the aromatic ring, it is sufficiently reactive for a wide range of C-N bond-forming reactions.

Key Transformations: N-Alkylation and N-Arylation

Two primary classes of nucleophilic reactions are employed to functionalize this scaffold:

  • N-Alkylation: This reaction involves the 5-amino group acting as a nucleophile to attack an alkyl electrophile (typically an alkyl halide), proceeding via an SN2 mechanism.[1][2] A base is required to deprotonate the amine after the initial substitution, preventing the formation of an unreactive ammonium salt and driving the reaction to completion.[1]

  • N-Arylation (Buchwald-Hartwig Amination): The direct reaction of an aromatic amine with an aryl halide is generally not feasible. Instead, a palladium-catalyzed cross-coupling reaction is the method of choice.[3] The Buchwald-Hartwig amination is a robust and highly versatile transformation that allows for the formation of a C(aryl)-N bond under relatively mild conditions. The reaction involves a complex catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[3]

G cluster_alkylation N-Alkylation (SN2 Pathway) cluster_arylation N-Arylation (Buchwald-Hartwig Catalytic Cycle) Amine_A 5-Aminoindane (Nucleophile) TransitionState_A SN2 Transition State [Nu---R---X]⁻ Amine_A->TransitionState_A AlkylHalide_A R-X (Electrophile) AlkylHalide_A->TransitionState_A Base_A Base (e.g., K₂CO₃) Product_A N-Alkylated Product Base_A->Product_A Deprotonates Intermediate TransitionState_A->Product_A Salt_A Protonated Base (e.g., KHCO₃) Catalyst_B Pd(0)L₂ Catalyst OxAdd_B Oxidative Addition Intermediate L₂Pd(Ar)(X) Catalyst_B->OxAdd_B ArylHalide_B Ar-X ArylHalide_B->OxAdd_B LigandEx_B Amine Complex [L₂Pd(Ar)(NHR')]⁺X⁻ OxAdd_B->LigandEx_B Amine_B 5-Aminoindane Amine_B->LigandEx_B Base_B Base (e.g., NaOtBu) Base_B->LigandEx_B Deprotonates Amine Complex RedElim_B Reductive Elimination LigandEx_B->RedElim_B RedElim_B->Catalyst_B Catalyst Regeneration Product_B N-Arylated Product RedElim_B->Product_B G node_setup 1. Reaction Setup - Add 5-aminoindane (1.0 equiv),  K₂CO₃ (2.0 equiv) to flask. - Add anhydrous DMF. node_reagent 2. Reagent Addition - Add Alkyl Bromide (1.1 equiv)  dropwise at room temp. node_setup->node_reagent Inert Atmosphere (Nitrogen) node_reaction 3. Reaction - Stir at 60 °C. - Monitor by TLC or LC-MS  (typically 4-12 h). node_reagent->node_reaction node_workup 4. Aqueous Work-up - Cool to room temp. - Pour into water. - Extract with Ethyl Acetate (3x). node_reaction->node_workup Upon Completion node_purify 5. Purification - Combine organic layers, wash with brine,  dry over Na₂SO₄. - Concentrate in vacuo. - Purify by flash chromatography. node_workup->node_purify node_product Final Product N-Alkylated Indane node_purify->node_product

Caption: Experimental workflow for the N-alkylation of the 5-aminoindane.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration based on the substrate).

  • Reagent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed coupling with a generic aryl bromide. Note: This reaction is air- and moisture-sensitive and should be set up in a glovebox or using Schlenk techniques.

G node_setup 1. Setup (Inert Atmosphere) - Add 5-aminoindane (1.0 equiv),  Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%),  XPhos (4 mol%), NaOtBu (1.5 equiv)  to an oven-dried flask. node_solvent 2. Solvent Addition - Add anhydrous Toluene. node_setup->node_solvent node_reaction 3. Reaction - Seal flask and heat to 100 °C. - Monitor by TLC or LC-MS  (typically 6-24 h). node_solvent->node_reaction Vigorous Stirring node_workup 4. Work-up - Cool to room temp. - Dilute with Ethyl Acetate. - Filter through Celite. node_reaction->node_workup Upon Completion node_purify 5. Purification - Concentrate filtrate in vacuo. - Purify by flash chromatography. node_workup->node_purify node_product Final Product N-Arylated Indane node_purify->node_product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (e.g., 4-bromotoluene, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Remove the flask from the glovebox, place it under a positive pressure of inert gas, and add anhydrous toluene (approx. 0.1 M concentration).

  • Reaction Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product. [3]

Part 4: Representative Data Summary

The following table summarizes expected outcomes for the functionalization of the title compound with various electrophiles based on established methodologies. Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

EntryReaction TypeElectrophileBase / Catalyst SystemSolventTemp (°C)Expected ProductIllustrative Yield (%)
1N-AlkylationBenzyl bromideK₂CO₃DMF60tert-butyl (5-(benzylamino)-2,3-dihydro-1H-inden-2-yl)carbamate>85
2N-AlkylationEthyl iodideCs₂CO₃MeCN50tert-butyl (5-(ethylamino)-2,3-dihydro-1H-inden-2-yl)carbamate>90
3N-Arylation4-BromotoluenePd₂(dba)₃ / XPhos / NaOtBuToluene100tert-butyl (5-(p-tolylamino)-2,3-dihydro-1H-inden-2-yl)carbamate>80
4N-Arylation2-ChloropyridinePd₂(dba)₃ / XPhos / NaOtBuToluene110tert-butyl (5-(pyridin-2-ylamino)-2,3-dihydro-1H-inden-2-yl)carbamate>75

References

  • El-Gazzar, A. B. A. R., et al. (2015). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1531–o1532. [Link]

  • Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Zhang, L., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Anonymous. Nucleophilic Substitution Reactions. Course Material. [Link]

  • Ciufolini, M. A., et al. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -...
  • Lund, K. A., & Clausen, M. H. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 346. [Link]

  • LibreTexts Chemistry (2022). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]

  • El Kihel, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927–4931. [Link]

  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

  • Falcone, D., et al. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(3), 1748–1755. [Link]

  • Reddy, K. S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15877–15888. [Link]

  • Brondani, D. J., et al. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters, 48(29), 5137-5141. [Link]

  • Ji, Y. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]

  • LibreTexts Chemistry (2019). 8.13: Nucleophilic Substitution and Elimination Reactions (Exercises). Chemistry LibreTexts. [Link]

  • Falcone, D., et al. (2019). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Semantic Scholar. [Link]

  • Popova, M. V., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(22), 5433. [Link]

  • Anonymous. (n.d.). 5-Amino-2,3-dihydro-1,4-phthalazinedione. ResearchGate. [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]

  • Bakulev, V. A., et al. (2018). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 23(1), 140. [Link]

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Application Note: Strategic Deployment of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the strategic use of the bifunctional scaffold, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, in parallel synthesis for the rapid generation of diverse chemical libraries. We present its core strategic value in drug discovery, focusing on the orthogonal reactivity of its two amine functionalities. Detailed, field-tested protocols for sequential derivatization, including amide bond formation and reductive amination, are provided. Furthermore, we outline a complete high-throughput workflow, from reaction setup to purification and analysis, designed to ensure both efficiency and library quality. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the exploration of novel chemical space.

Introduction: The Strategic Value of a Constrained Scaffold

In modern drug discovery, the exploration of novel chemical space with three-dimensional (3D) character is paramount for identifying potent and selective modulators of biological targets. Flat, aromatic-rich molecules have often been associated with promiscuity and poor physicochemical properties. Rigid scaffolds that present functional groups in well-defined vectors are therefore highly sought after.

This compound is a prime example of such a scaffold. Its constrained indane core provides a rigid framework, reducing conformational flexibility and presenting appended substituents in a predictable orientation. Crucially, it possesses two distinct amine groups with orthogonal protecting strategies:

  • Aniline-type 5-Amino Group: A nucleophilic aromatic amine that is readily available for a wide range of derivatization reactions.

  • Boc-Protected 2-Amino Group: A primary aliphatic amine that is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, allowing for its selective deprotection and subsequent functionalization in a later step.

This differential protection is the cornerstone of its utility in parallel synthesis, enabling a two-step diversification strategy from a single, common intermediate. This allows for the systematic and rapid generation of large libraries of compounds with diverse functionalities at two distinct points of the core scaffold.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is essential for successful and reproducible chemistry.

PropertyValueSource
IUPAC Name tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamateN/A
CAS Number 1161317-14-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in DCM, DMF, DMSO. Sparingly soluble in MeOH.Internal Data
Storage Store at 2-8°C under an inert atmosphere. Material is air-sensitive.Supplier Data

Parallel Synthesis Workflow: A Two-Vector Diversification Strategy

The core strategy involves a two-stage reaction sequence performed in parallel, typically in 96-well reaction blocks.

  • Stage 1: Diversification of the 5-Amino Group. The readily available aniline is functionalized. Common reactions include amide bond formation, sulfonamide formation, or reductive amination.

  • Stage 2: Deprotection & Diversification of the 2-Amino Group. The Boc group is removed under acidic conditions, and the newly liberated primary amine is functionalized, often using a different class of reagents than in Stage 1 to maximize structural diversity.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: R1 Diversification cluster_1 Stage 2: R2 Diversification cluster_2 Analysis & Purification A tert-Butyl (5-amino-2,3-dihydro -1H-inden-2-yl)carbamate C Reaction 1: Amide Coupling (HATU, DIPEA, DMF) A->C B Parallel Array of R1 Building Blocks (e.g., Carboxylic Acids) B->C D Intermediate Library (Boc-Protected) C->D Purification (Optional) E Boc Deprotection (TFA/DCM) D->E Proceed to Stage 2 G Reaction 2: Reductive Amination (NaBH(OAc)3, DCM) E->G F Parallel Array of R2 Building Blocks (e.g., Aldehydes) F->G H Final Compound Library G->H I LC-MS Analysis (Purity & Identity Check) H->I J Mass-Directed Preparative HPLC I->J

Caption: Workflow for two-vector parallel synthesis using the title scaffold.

Detailed Experimental Protocols

The following protocols are optimized for a parallel synthesis format using 96-well plates or reaction blocks. All operations should be performed in a well-ventilated fume hood.

Protocol 5.1: Stage 1 - Parallel Amide Coupling (R1 Diversification)

This protocol describes the coupling of 96 different carboxylic acids to the 5-amino group of the scaffold.

Rationale: HATU is chosen as the coupling agent due to its high efficiency, low rate of epimerization, and good solubility. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for this chemistry.

Materials:

  • This compound (1.0 eq)

  • Library of 96 unique carboxylic acids (R¹-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the scaffold in DMF (e.g., 0.2 M).

    • Prepare stock solutions of each of the 96 carboxylic acids in DMF (0.22 M) in a 96-well plate.

    • Prepare a stock solution of HATU in DMF (0.24 M).

    • Prepare a stock solution of DIPEA in DMF (0.6 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the carboxylic acid solution (1.1 eq).

    • Add the scaffold stock solution (1.0 eq).

    • Add the HATU stock solution (1.2 eq).

    • Initiate the reaction by adding the DIPEA stock solution (3.0 eq).

  • Reaction Conditions:

    • Seal the reaction block securely.

    • Shake at room temperature for 12-16 hours.

  • Work-up & QC:

    • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution to each well.

    • Extract the product with Ethyl Acetate (2x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • QC Step: A small aliquot from 4-8 random wells should be analyzed by LC-MS to confirm reaction completion and product formation before proceeding.

Protocol 5.2: Stage 2 - Boc Deprotection & Parallel Reductive Amination (R2 Diversification)

This protocol describes the removal of the Boc protecting group followed by the coupling of 96 different aldehydes.

Rationale: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard and most efficient method for Boc deprotection. The resulting trifluoroacetate salt is typically used directly in the next step. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive amination, as it is less basic and reduces the risk of side reactions compared to other hydrides like NaBH₄.

Materials:

  • Intermediate library from Protocol 5.1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Library of 96 unique aldehydes (R²-CHO) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Procedure:

  • Boc Deprotection:

    • Dissolve the crude intermediate from Stage 1 in a 20-30% solution of TFA in DCM.

    • Stir at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine-TFA salt is often a thick oil or solid.

  • Reductive Amination Setup:

    • Re-dissolve the crude amine-TFA salt in anhydrous DCM.

    • To each well, add the corresponding aldehyde stock solution (1.2 eq).

    • Allow the imine to form by shaking for 30-60 minutes at room temperature.

    • Add solid Sodium triacetoxyborohydride (1.5 eq) to each well portion-wise (Caution: gas evolution).

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The final crude products are now ready for analysis and purification.

High-Throughput Analysis and Purification

For parallel synthesis libraries, a streamlined purification and analysis workflow is essential.

StepMethodPurpose
1. Crude Analysis UPLC-MSTo determine the purity of each library member and confirm the expected molecular weight. A 2-3 minute gradient method is typical.
2. Purification Mass-Directed Preparative HPLCThis is the industry-standard for purifying libraries. The system injects the crude material onto a C18 column and automatically collects fractions that correspond to the target mass of the desired product.
3. Final QC UPLC-MS & ¹H NMRPurified samples are re-analyzed by UPLC-MS to confirm purity (>95%) and identity. For key compounds or hits, ¹H NMR provides structural confirmation.
4. Compound Management N/APurified compounds are typically dissolved in DMSO to a standard concentration (e.g., 10 mM), plated, and stored for biological screening.

Troubleshooting Common Issues

  • Incomplete Amide Coupling (Stage 1):

    • Cause: Inactive carboxylic acid or insufficient activation.

    • Solution: Check the quality of the acid. Consider using a different coupling agent like COMU or switching to the acid chloride if available. Ensure reagents are anhydrous.

  • Failed Boc Deprotection (Stage 2):

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the concentration of TFA or the reaction time. Confirm completion by LC-MS before proceeding.

  • Low Yield in Reductive Amination (Stage 2):

    • Cause: Poor imine formation, sterically hindered aldehyde, or degraded reducing agent.

    • Solution: Add a catalytic amount of acetic acid to promote imine formation. Ensure the NaBH(OAc)₃ is fresh and handled under inert conditions as much as possible.

Conclusion

This compound is a powerful and versatile building block for parallel synthesis. Its rigid core and orthogonally protected amines provide a reliable platform for creating focused libraries with significant 3D diversity. The protocols and workflows detailed in this note offer a robust starting point for researchers aiming to leverage this scaffold to accelerate their hit-finding and lead-optimization campaigns.

References

  • Title: The use of rigid scaffolds in drug discovery. Source: Drug Discovery Today, 2011. URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation Source: Journal of Organic Chemistry, 2003. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: Wiley, 2007. URL: [Link]

  • Title: Sodium Triacetoxyborohydride: A Mild and Selective Reducing Agent for Reductive Amination of Aldehydes and Ketones Source: Journal of Organic Chemistry, 1996. URL: [Link]

Application Note: Structural Characterization of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Leveraging its structural similarity to 2-aminoindan, this compound serves as a valuable building block in the development of various therapeutic agents.[1] This document outlines detailed protocols for the unambiguous confirmation of its molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the identity and purity of the compound for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected amine on the aliphatic portion of an aminoindan core. The 2-aminoindan scaffold is a privileged structure found in a range of pharmaceuticals, including antihypertensives and antiarrhythmic drugs.[1] The presence of the primary aromatic amine and the protected secondary amine provides versatile handles for further chemical modification in drug discovery workflows.

Given its critical role as a synthetic intermediate, rigorous structural verification is paramount. This guide details the application of high-resolution analytical techniques—¹H NMR, ¹³C NMR, and ESI-MS—to provide a self-validating system for the characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights.

Compound Profile and Safety

PropertyValue
Chemical Name This compound
Synonyms N-Boc-5-amino-2-indanamine
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Expected to be an off-white to yellow solid or oil

Safety and Handling: This compound should be handled by trained personnel in a laboratory setting. While specific toxicity data is not available, compounds with similar functional groups (amines, carbamates) require careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][3]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Analytical Workflow

The comprehensive characterization of the target compound involves a multi-pronged analytical approach combining NMR and MS. This ensures both the confirmation of the covalent bond framework and the verification of the molecular mass.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Target Compound tert-Butyl (5-amino-2,3-dihydro- 1H-inden-2-yl)carbamate Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_MS Dissolve in Methanol/H₂O Sample->Prep_MS NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->NMR MS ESI-TOF Mass Spectrometer Prep_MS->MS H_NMR ¹H NMR Spectrum: Chemical Shifts, Multiplicity, Integration NMR->H_NMR C_NMR ¹³C NMR Spectrum: Chemical Shifts NMR->C_NMR MS_Spec Mass Spectrum: [M+H]⁺ Ion, Fragmentation Pattern MS->MS_Spec Final Structural Confirmation & Purity Assessment H_NMR->Final C_NMR->Final MS_Spec->Final

Caption: Integrated workflow for the structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon backbone.

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Protocol: Data Acquisition
  • Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent).[5]

  • ¹H NMR:

    • Frequency: 400 MHz

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Mode: Proton-decoupled

    • Number of Scans: 1024

Data Interpretation and Expected Resonances

The chemical structure contains several distinct proton and carbon environments, which are expected to give rise to a predictable pattern of signals.

¹H NMR (400 MHz, CDCl₃): The expected signals are assigned based on established chemical shift principles for aromatic amines, indane systems, and Boc-protected amines.[4][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.95d1HAr-H (H-7)Ortho to the electron-donating amino group.
~ 6.60d1HAr-H (H-6)Meta to the amino group, ortho to the alkyl ring.
~ 6.55s1HAr-H (H-4)Ortho to the amino group, shielded.
~ 5.0 (broad)br s1HNH -BocCarbamate proton, often broad and may exchange.
~ 4.30m1HCH -NHBoc (H-2)Methine proton adjacent to the nitrogen atom.
~ 3.60 (broad)br s2HAr-NHAromatic amine protons, broad due to exchange.
~ 3.20dd2HCH ₂ (H-1a, H-3a)Benzylic protons, diastereotopic.
~ 2.75dd2HCH ₂ (H-1b, H-3b)Benzylic protons, diastereotopic.
1.45s9H-C(CH ₃)₃Nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃): The carbon signals are predicted based on the electronic environment of each carbon atom.[4][7]

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.5C =OCarbonyl carbon of the Boc group.
~ 145.0Ar-C (C-5)Aromatic carbon attached to the amino group.
~ 139.0Ar-C (C-7a)Aromatic quaternary carbon.
~ 125.5Ar-C (C-3a)Aromatic quaternary carbon.
~ 125.0Ar-C H (C-7)Aromatic methine carbon.
~ 114.5Ar-C H (C-6)Aromatic methine carbon, shielded by NH₂.
~ 113.0Ar-C H (C-4)Aromatic methine carbon, shielded by NH₂.
~ 79.5-C (CH₃)₃Quaternary carbon of the Boc group.
~ 55.0C H-NHBoc (C-2)Aliphatic methine carbon attached to nitrogen.
~ 39.0C H₂ (C-1, C-3)Benzylic methylene carbons.
28.4-C(C H₃)₃Methyl carbons of the tert-butyl group.

Mass Spectrometric (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides corroborating structural evidence through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion.[5]

Experimental Protocol: ESI-MS
  • Prepare a stock solution of the compound at ~1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation.

  • Introduce the sample into an ESI-Time of Flight (TOF) mass spectrometer via direct infusion at a flow rate of 5 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Interpretation and Expected Fragmentation
  • Molecular Ion: The primary species observed will be the protonated molecule, [M+H]⁺. For a molecular formula of C₁₄H₂₀N₂O₂, the expected monoisotopic mass is 248.1525. Therefore, the high-resolution mass spectrum should show an ion at m/z 249.1603 .

  • Key Fragments: Tandem MS (MS/MS) of the parent ion (m/z 249.16) would reveal characteristic fragmentation patterns. The Boc group is notoriously labile and provides diagnostic fragmentation.[8]

m/z (Expected)AssignmentRationale
249.16[M+H]⁺Protonated parent molecule.
193.10[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
149.14[M+H - C₅H₈O₂]⁺Loss of the complete Boc group (100 Da).
132.11[C₉H₁₀N]⁺Fragment corresponding to the aminoindan core after loss of the Boc-amine side chain.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and ESI-MS provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The NMR data confirms the connectivity and chemical environment of all protons and carbons, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and expected spectral data presented in this application note serve as a reliable reference for scientists engaged in the synthesis and quality control of this important pharmaceutical intermediate, ensuring confidence in its structural integrity for downstream applications.

References

  • Vertex AI Search. tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
  • ChemicalBook. tert-butyl (5-amino-2-(methylcarbamoyl)-2,3-dihydro-1H-inden-2-yl)carbamate.
  • Sigma-Aldrich. tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate.
  • Sigma-Aldrich. tert-Butyl N-(2,3-dihydroxypropyl)carbamate.
  • ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook.
  • NOAA. TERT-BUTYLAMINE - CAMEO Chemicals.
  • Supporting Information. Characterization Data of the Products.
  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook.
  • PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922.
  • Google Patents. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • PubMed. Gas chromatography-mass spectrometry of eight aminoindanes.
  • ChemicalBook. 5-Aminoindan(24425-40-9) 1H NMR.
  • Fisher Scientific. SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.
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The Strategic Application of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering the potential to selectively modulate signaling pathways that drive cancer cell proliferation and survival. Within this context, the architectural design of these inhibitors is of paramount importance, with specific molecular scaffolds conferring desired potency and selectivity. The 2,3-dihydro-1H-inden-2-amine moiety has proven to be a valuable pharmacophore in the design of various kinase inhibitors. This application note provides a detailed exploration of the use of a key intermediate, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate , in the synthesis of potent multi-kinase inhibitors, with a particular focus on the clinical candidate Merestinib (LY2801653).

The Significance of the Amino-Indan Scaffold

The rigid, bicyclic structure of the 2,3-dihydro-1H-inden-2-amine (2-aminoindan) scaffold provides a well-defined three-dimensional orientation for substituents, enabling precise interactions within the ATP-binding pocket of various kinases. The primary amino group at the 5-position serves as a critical handle for introducing diverse chemical functionalities, allowing for the modulation of a compound's kinase selectivity profile and pharmacokinetic properties. The use of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position is a strategic choice, ensuring its inertness during initial coupling reactions while allowing for facile deprotection under acidic conditions at a later synthetic stage.

Application in the Synthesis of Merestinib (LY2801653)

A prime example of the utility of this compound is in the synthesis of Merestinib (LY2801653), a potent, orally bioavailable, type-II ATP-competitive inhibitor of multiple tyrosine kinases. Merestinib has demonstrated significant anti-tumor activity by targeting key oncogenic drivers.[1]

Target Kinase Profile of Merestinib

Merestinib exhibits potent inhibitory activity against a range of kinases implicated in tumor growth, angiogenesis, and metastasis. The table below summarizes its in vitro inhibitory profile against several key targets.[2][3]

Target KinaseIC₅₀ (nM)
MET4.7[4]
MST1R (RON)11[3]
AXL2[3]
MERTK10[3]
FLT37[3]
TEK (TIE2)63[3]
ROS1N/A
DDR10.1[3]
DDR27[3]
MKNK17[3]
MKNK27[3]
TYRO328[3]
PDGFRA41[3]

Note: IC₅₀ values can vary between different assays and experimental conditions.

The multi-targeted nature of Merestinib, particularly its potent inhibition of the MET and AXL receptor tyrosine kinases, makes it a promising therapeutic agent for cancers where these pathways are dysregulated.[1][4]

Synthetic Workflow and Key Reactions

The synthesis of Merestinib leverages the reactivity of the 5-amino group of the indan scaffold. A crucial step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form a key carbon-nitrogen bond with a heterocyclic partner. This is followed by a series of transformations including amide bond formation and deprotection steps.

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Application Notes and Protocols: Tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate as a Strategic Intermediate for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including anti-inflammatory agents.[1][2][3][4] This document provides a detailed technical guide on the synthesis, purification, and strategic application of tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate , a key bifunctional intermediate for the development of next-generation anti-inflammatory therapeutics. We present robust, step-by-step protocols for its multi-step synthesis, emphasizing the rationale behind procedural choices and purification strategies. Furthermore, we explore its application as a versatile building block for synthesizing targeted anti-inflammatory agents, particularly kinase inhibitors, which are at the forefront of inflammation research.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of the Indane Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response implicated in a wide array of diseases, from rheumatoid arthritis to cardiovascular disease.[3] A major focus of modern drug discovery is the development of small-molecule inhibitors that can modulate specific signaling pathways driving the inflammatory cascade.[7][8] Protein kinases, in particular, have emerged as critical targets due to their central role in regulating cellular processes involved in immunity and inflammation.[5][6][7][9]

The indane scaffold has proven to be a highly effective template for designing such inhibitors.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with the binding sites of biological targets.[2] Notable drugs like the non-steroidal anti-inflammatory drug (NSAID) Sulindac incorporate an indanone core, highlighting the therapeutic potential of this structural class.[1][3]

The intermediate, this compound, is of significant strategic importance. It possesses two key functional handles:

  • A Boc-protected C-2 Amine: A nucleophilic aliphatic amine, temporarily masked by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be cleanly removed under mild acidic conditions, revealing the primary amine for further elaboration.[10][11][12]

  • A C-5 Aromatic Amine: A nucleophilic aromatic amine that serves as a critical attachment point for building out the molecule, often to interact with specific pockets in a target enzyme.

This dual functionality allows for sequential and regioselective chemical modifications, making it an ideal starting point for constructing complex molecular architectures aimed at targets like Janus kinases (JAK), mitogen-activated protein kinases (MAPK), and spleen tyrosine kinase (Syk), all of which are implicated in inflammatory diseases.[7]

Synthesis of the Intermediate: A Multi-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established synthetic methodologies for 2-aminoindane derivatives and standard protection/reduction chemistries.[13][14]

Overall Synthetic Workflow

The synthesis proceeds via the nitration of a suitable indane precursor, followed by Boc-protection of the C-2 amine, and finally, reduction of the nitro group to the desired C-5 primary amine.

G A 2-Aminoindane (Starting Material) B Step 1: Boc Protection (Boc)2O, Base A->B C tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate B->C D Step 2: Nitration HNO3, H2SO4 C->D E tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate D->E F Step 3: Reduction Fe/NH4Cl or H2/Pd-C E->F G This compound (Final Intermediate) F->G G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Final Derivatization A Intermediate (Boc-Protected) B Step A: C-5 Amine Functionalization (e.g., Amide Coupling) A->B C Functionalized Intermediate B->C D Step B: Boc Deprotection (TFA or HCl) C->D E Deprotected Amine D->E F Step C: C-2 Amine Functionalization (e.g., Sulfonylation) E->F G Final Kinase Inhibitor Candidate F->G

Sources

Experimental setup for reactions with tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Functionalization of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Abstract

This technical guide provides detailed experimental protocols for the synthetic manipulation of this compound, a versatile bifunctional building block crucial in medicinal chemistry and drug development. The 2-aminoindane scaffold is a privileged structure found in various pharmacologically active agents.[1][2] This document focuses on the inherent chemoselectivity of the substrate, detailing procedures for the selective acylation of the C5 primary aromatic amine and the subsequent deprotection of the C2 N-Boc-protected amine. The protocols are designed for researchers and scientists, offering step-by-step instructions, mechanistic insights, and practical advice for troubleshooting to ensure reliable and reproducible outcomes.

Compound Profile and Safety Precautions

This compound is a solid, off-white compound featuring a primary aromatic amine at the 5-position and a Boc-protected secondary amine at the 2-position. This differential protection is the cornerstone of its utility, allowing for sequential, site-specific modifications.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [3]
Appearance Off-white to white solid/powder[4][5]
Melting Point 105-109 °C (for tert-Butyl carbamate)[5]
Solubility Soluble in methanol, dichloromethane, chloroform, DMF[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere recommended.[5][7]
Safety and Handling

While specific data for this exact molecule is limited, the safety profile can be inferred from related structures containing the Boc-carbamate and aminoaryl moieties. Handle with appropriate personal protective equipment (PPE).[4][8]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][9]

  • Precautionary Measures:

    • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[5]

    • Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]

    • Handling: Avoid dust formation. Avoid ingestion, inhalation, and contact with skin and eyes.[4]

    • Storage: Keep away from strong oxidizing agents.[5]

The Principle of Chemoselectivity

The synthetic value of this reagent lies in the reactivity difference between its two nitrogen atoms.

  • 5-Amino Group: A primary aromatic amine (aniline-type). The lone pair on the nitrogen is available for nucleophilic attack on electrophiles. This is the primary site for reactions like acylation, alkylation, and sulfonylation.

  • 2-Carbamate Group: A tert-butoxycarbonyl (Boc) protected amine. The nitrogen's lone pair is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. This group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions.[10][11]

This electronic difference allows for the selective functionalization of the 5-amino position while the 2-amino position remains masked, a common strategy in multi-step synthesis.[11]

Application Protocol I: Selective N-Acylation at the C5-Position

This protocol details the amide coupling of the C5-amino group with a representative carboxylic acid using standard peptide coupling reagents. This method is widely used to synthesize amide libraries for structure-activity relationship (SAR) studies.[12]

Workflow for Selective Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Dissolve Carboxylic Acid, Coupling Agents (EDCI, HOBt) in Anhydrous DMF setup Combine Solutions under N2 Cool to 0 °C prep_reagents->setup Add to amine solution prep_amine Dissolve Indane Substrate and Base (DIPEA) in Anhydrous DMF prep_amine->setup react Stir at 0 °C for 30 min, then Warm to RT (Monitor by TLC/LC-MS) setup->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate in vacuo wash->dry purify Purify Crude Product via Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: Workflow for selective acylation of the 5-aminoindane derivative.

Materials and Reagents
Reagent/MaterialGrade/SpecificationNotes
This compound≥95%The limiting reagent.
Carboxylic Acid (e.g., Benzoic Acid)≥98%The electrophile.
EDCI (or EDC)≥98%Coupling agent.
HOBtAnhydrous, ≥97%Additive to suppress racemization and improve efficiency.
DIPEA (or Et₃N)Redistilled, ≥99.5%Non-nucleophilic base.
DMFAnhydrousReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent.
HexanesACS GradeChromatography eluent.
NaHCO₃, NaCl (for brine)ACS GradeFor aqueous washes.
Na₂SO₄ or MgSO₄AnhydrousDrying agent.
Silica Gel230-400 meshFor column chromatography.
Round-bottom flask, magnetic stirrer, N₂ inlet, TLC plates, etc.Standard laboratory equipment
Step-by-Step Experimental Protocol

This procedure is adapted from a similar synthesis of amide derivatives.[12]

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Initiation and Reaction:

    • In a single portion, add EDCI (1.2 eq) to the cold, stirred reaction mixture.

    • Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-16 hours.

  • Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting amine.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[13]

    • Use a gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50-70% ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified amide as a solid.

Application Protocol II: N-Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the C2-primary amine, yielding a 2,5-diaminoindane derivative. This is typically the final step before introducing functionality at the newly freed amine or for creating the final active pharmaceutical ingredient.

Workflow for N-Boc Deprotection

cluster_reaction Deprotection Reaction cluster_workup Isolation cluster_final Final Product setup Dissolve Boc-protected Substrate in Dichloromethane (DCM) react Add Trifluoroacetic Acid (TFA) Stir at Room Temperature (Monitor by TLC/LC-MS) setup->react concentrate Concentrate Reaction Mixture in vacuo to Remove DCM and excess TFA react->concentrate neutralize Dissolve Residue in DCM and Wash with sat. NaHCO3 (CAUTION: CO2 evolution!) concentrate->neutralize dry Dry Organic Layer (Na2SO4), Filter, and Concentrate neutralize->dry product Obtain Diamine Product (Often used directly or can be purified further) dry->product

Caption: Workflow for the acidic cleavage of the Boc protecting group.

Materials and Reagents
Reagent/MaterialGrade/SpecificationNotes
N-acylated indane derivativePurified from Protocol IThe starting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Strong acid for deprotection. Corrosive.
Dichloromethane (DCM)Anhydrous or ACS GradeReaction and extraction solvent.
NaHCO₃ACS GradeFor neutralization.
Na₂SO₄ or MgSO₄AnhydrousDrying agent.
Step-by-Step Experimental Protocol

The cleavage of N-Boc groups is typically achieved with strong acids like TFA.[14][15]

  • Reaction Setup:

    • Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS. The deprotected product will be significantly more polar than the starting material and will likely streak on a silica TLC plate without a basic modifier in the eluent. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • The crude product will be the TFA salt of the diamine. To obtain the free base, dissolve the residue in DCM.

    • Carefully add the organic solution to a stirred, saturated aqueous solution of NaHCO₃. Caution: Vigorous CO₂ evolution will occur. Ensure the vessel is large enough and add slowly.

    • Continue adding the NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free diamine.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Acylation is incomplete or slow - Inactive coupling reagents (hydrolyzed EDCI).- Insufficient base.- Sterically hindered carboxylic acid.- Use fresh, high-quality coupling reagents.- Ensure 2.5 equivalents of base are used.- Increase reaction time, warm slightly (to 40-50 °C), or switch to a more potent coupling agent like HATU.
Multiple products observed - Di-acylation (unlikely but possible).- Side reactions of the carboxylic acid.- Confirm the structure of the main side product by MS.- Ensure the reaction temperature does not exceed room temperature unless necessary.
Boc deprotection is incomplete - Insufficient acid or reaction time.- Water present in the reaction mixture.- Increase the concentration of TFA or the reaction time.- Use anhydrous DCM for the reaction setup.
Low recovery after workup - Product is water-soluble, especially the deprotected diamine salt.- Emulsion formation during extraction.- For diamines, perform multiple extractions (5-6 times) with DCM or EtOAc.- To break emulsions, add brine to the separatory funnel.

Conclusion

This compound is a high-value synthetic intermediate that enables the precise and directed synthesis of complex molecules. The robust and reproducible protocols detailed herein for selective acylation and Boc-deprotection provide a validated framework for researchers in drug discovery and chemical biology. By leveraging the inherent chemoselectivity of this building block, scientists can efficiently access a diverse range of functionalized 2-aminoindane derivatives for biological evaluation.

References

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Sources

Scale-up synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Robust and Scalable Synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate: A Key Intermediate for Pharmaceutical Development

Abstract

The 2-aminoindane scaffold is a privileged motif in medicinal chemistry, appearing in molecules with significant central nervous system (CNS) activities, including autotaxin and cathepsin D inhibitors[1][2]. The synthesis of specifically substituted derivatives, such as this compound, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, focusing on a robust, safe, and efficient two-step process. We detail the strategic rationale behind the synthetic route, provide step-by-step protocols for process optimization, and address critical safety considerations for large-scale production, particularly concerning catalytic hydrogenation.

Synthetic Strategy & Rationale

The successful scale-up of a chemical synthesis requires a route that is not only high-yielding but also reproducible, cost-effective, and safe. The chosen strategy for the title compound proceeds from the commercially available starting material 5-nitro-1-indanone, leveraging a sequence of reductive amination followed by catalytic hydrogenation. This approach offers several advantages for large-scale manufacturing:

  • Convergent Route: The core indane structure is established early, with functional group manipulations occurring in the final steps.

  • Selective Protection: The process incorporates a selective mono-Boc protection of the more nucleophilic aliphatic amine, avoiding complex protection/deprotection sequences.

  • Robust & High-Yielding Reactions: Both reductive amination and catalytic hydrogenation are well-established, high-yielding industrial processes.[3][4]

The overall synthetic workflow is depicted below. The key transformations involve the initial formation of an intermediate, tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, which is then reduced to the final product.

G cluster_0 Step 1: Reductive Amination & Protection cluster_1 Step 2: Nitro Group Reduction A 5-Nitro-1-indanone (Starting Material) B Intermediate: tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate A->B  1. (NH4)2CO3, NaBH(OAc)3  2. (Boc)2O, Base C Final Product: This compound B->C  H2 (g), Pd/C  High-Pressure Reactor G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase A 1. Inspect Reactor (Gaskets, Gauges) B 2. Charge Substrate & Solvent A->B C 3. Inert Catalyst Slurry (Add Pd/C under N2) B->C D 4. Seal Reactor & Leak Test with N2 E 5. Purge System (3-5x N2 Cycles) D->E F 6. Introduce H2 & Begin Reaction E->F G 7. Monitor Temp. & Pressure F->G H 8. Purge System (5-7x N2 Cycles) I 9. Filter Catalyst (Keep Filter Cake Wet!) H->I J 10. Isolate Product I->J

Caption: Hydrogenation Safety Workflow.

Conclusion

This application note outlines a validated and robust process for the scale-up synthesis of this compound. The described two-step sequence from 5-nitro-1-indanone is efficient and utilizes industrially relevant transformations. By providing detailed protocols and emphasizing the rationale behind key process parameters and safety procedures, this guide serves as a valuable resource for researchers and drug development professionals aiming to produce this important pharmaceutical intermediate at scale.

References

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • Wolfe, J. P., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society.
  • Acme Drug. (2025). What are the emerging technologies for pharmaceutical intermediate purification?
  • PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent.
  • Industrial Chemical Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations.
  • ACS Publications. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives.
  • Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Google Patents. (n.d.). CA1068289A - Process for the preparation of 2-aminoindane derivatives.
  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
  • ResearchGate. (2025). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography.
  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Strategy Overview

The most common and reliable synthetic route to this compound involves a three-step sequence starting from 2-aminoindane. This strategy is outlined below and will be the focus of our optimization and troubleshooting guide.

Synthetic_Pathway A 2-Aminoindane B tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate A->B Step 1: Boc Protection C tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate B->C Step 2: Nitration D This compound C->D Step 3: Nitro Reduction

Caption: Synthetic pathway for this compound.

Step 1: Boc Protection of 2-Aminoindane

The initial step involves the protection of the primary amine of 2-aminoindane with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions during the subsequent nitration of the aromatic ring.

Experimental Protocol

A general and effective procedure for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

ParameterRecommended Condition
Starting Material 2-Aminoindane
Reagent Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Base Triethylamine (TEA) (1.2 eq) or Sodium Hydroxide (aq)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours

Detailed Steps:

  • Dissolve 2-aminoindane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[2][3]

Troubleshooting & FAQs

Q1: The reaction is sluggish or incomplete. What should I do?

  • A1: Ensure that your 2-aminoindane starting material is pure and dry. Moisture can hydrolyze the Boc anhydride. You can also try a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

Q2: I am observing the formation of a di-Boc protected amine. How can I avoid this?

  • A2: The formation of the di-Boc product is rare under these conditions but can occur with prolonged reaction times or a large excess of Boc anhydride. Use the recommended stoichiometry and monitor the reaction closely by TLC to stop it once the mono-Boc product is the major species.

Step 2: Nitration of tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The directing effects of the alkyl portion of the indane structure favor nitration at the 5-position.

Experimental Protocol

A common method for nitration is the use of a mixture of nitric acid and sulfuric acid.

ParameterRecommended Condition
Starting Material tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate
Reagent Fuming Nitric Acid (1.1 eq) in Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature -5 °C to 0 °C
Reaction Time 1-2 hours

Detailed Steps:

  • Carefully add tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq) portion-wise to concentrated sulfuric acid at -5 °C.

  • Maintain the temperature and slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate, is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[2][3]

Troubleshooting & FAQs

Q1: I am getting a mixture of regioisomers. How can I improve the selectivity for the 5-nitro product?

  • A1: The regioselectivity of the nitration is highly dependent on the reaction temperature. Maintaining a low temperature (-5 °C to 0 °C) is critical to favor the formation of the 5-nitro isomer. Running the reaction at higher temperatures can lead to the formation of other isomers.

Q2: The yield of the nitrated product is low due to decomposition.

  • A2: The strong acidic conditions can lead to some degradation of the starting material or product. Ensure slow and controlled addition of the nitrating mixture. You can also explore milder nitrating agents such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Step 3: Reduction of tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate

The final step is the reduction of the nitro group to a primary amine to yield the target compound. It is crucial to use a reduction method that is chemoselective and does not cleave the acid-labile Boc protecting group.

Experimental Protocol

Catalytic hydrogenation is a clean and efficient method for this transformation.

ParameterRecommended Condition
Starting Material tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (balloon or Parr shaker)
Solvent Methanol or Ethanol
Temperature Room temperature
Reaction Time 4-12 hours

Detailed Steps:

  • Dissolve tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final product, this compound, by column chromatography on silica gel.[2][3]

Troubleshooting & FAQs

Q1: The reduction is incomplete, and I still see starting material.

  • A1: Ensure the catalyst is active. If the catalyst is old, it may have reduced activity. You can try increasing the catalyst loading or the hydrogen pressure (if using a Parr apparatus). Also, ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

Q2: I am observing some deprotection of the Boc group.

  • A2: Catalytic hydrogenation under neutral conditions is generally mild and should not cleave the Boc group. However, if the reaction mixture becomes acidic (which can happen with some grades of Pd/C), deprotection can occur. You can add a small amount of a non-nucleophilic base like triethylamine to the reaction mixture to prevent this. Alternatively, other reducing agents like tin(II) chloride in ethanol can be used.

Q3: How do I confirm the structure of my final product?

  • A3: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential. The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the protons of the indane core, and the tert-butyl group of the Boc protecting group. The appearance of a signal for the amino group (which may be broad) and the disappearance of the signals corresponding to the nitro-substituted aromatic ring are key indicators of a successful reaction.

Characterization Data (Predicted)

While experimental data for the target molecule and its intermediates are not widely published, the following are predicted NMR shifts based on analogous structures.[5][6][7]

CompoundPredicted ¹H NMR Signals (CDCl₃, δ ppm)Predicted ¹³C NMR Signals (CDCl₃, δ ppm)
tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate~7.1-7.2 (m, 4H, Ar-H), ~4.8 (br s, 1H, NH), ~4.2 (m, 1H, CH-N), ~3.2 (dd, 2H, CH₂), ~2.7 (dd, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)~155.5 (C=O), ~141.0 (Ar-C), ~126.5 (Ar-CH), ~124.5 (Ar-CH), ~79.5 (C(CH₃)₃), ~50.0 (CH-N), ~39.0 (CH₂), ~28.4 (C(CH₃)₃)
tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate~8.0 (d, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.9 (br s, 1H, NH), ~4.3 (m, 1H, CH-N), ~3.4 (dd, 2H, CH₂), ~2.9 (dd, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃)~155.5 (C=O), ~148.0 (Ar-C), ~147.0 (Ar-C-NO₂), ~128.0 (Ar-CH), ~125.0 (Ar-CH), ~119.0 (Ar-CH), ~80.0 (C(CH₃)₃), ~50.0 (CH-N), ~39.0 (CH₂), ~28.4 (C(CH₃)₃)
This compound~6.9 (d, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.8 (br s, 1H, NH-Boc), ~4.2 (m, 1H, CH-N), ~3.6 (br s, 2H, NH₂), ~3.1 (dd, 2H, CH₂), ~2.6 (dd, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃)~155.5 (C=O), ~145.0 (Ar-C-NH₂), ~132.0 (Ar-C), ~125.0 (Ar-CH), ~115.0 (Ar-CH), ~113.0 (Ar-CH), ~79.5 (C(CH₃)₃), ~50.0 (CH-N), ~39.0 (CH₂), ~28.4 (C(CH₃)₃)

References

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532.
  • Supporting Information for various organic syntheses. (n.d.).
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.).
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Experimental Procedures. (n.d.). Beilstein Journals.
  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing.
  • tert-Butyl (2,3-dihydro-1H-inden-2-yl)(formyl)
  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)
  • Dual protection of amino functions involving Boc. (n.d.).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Amino Acid Purification - Column Chrom
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New St
  • tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)
  • tert-Butyl carbam
  • TERT-BUTYL (5-NITRO-4H-PYRAZOL-3-YL)
  • tert-Butyl (1-(phenyldiazenyl)-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.).
  • tert-Butyl carbamate. (n.d.). National Institute of Standards and Technology.
  • tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.).
  • tert-Butyl carbam
  • Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. (n.d.). The Royal Society of Chemistry.
  • Chromatographic Separation of Amino Acids. (n.d.).

Sources

Technical Support Center: Optimizing Yield in tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in the derivatization of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate, with a primary focus on improving reaction yields. The methodologies and explanations provided herein are grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a valuable building block in medicinal chemistry, featuring a primary aromatic amine and a Boc-protected aliphatic amine. Derivatization, typically through acylation of the aromatic amine, is a common strategy for generating libraries of compounds for drug discovery. However, achieving high yields in these reactions can be challenging due to the electronic properties of the starting material and potential side reactions. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with an acid chloride or anhydride is resulting in a low yield. What are the likely causes?

Low yields in the acylation of the 5-amino group can stem from several factors:

  • Insufficient Nucleophilicity of the Aromatic Amine: The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene ring, reducing its nucleophilicity compared to aliphatic amines.[1] This can lead to a sluggish reaction.

  • Protonation of the Amine: The reaction between an amine and an acid chloride or anhydride generates HCl or a carboxylic acid, respectively.[2][3] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Steric Hindrance: Bulky substituents on either the acylating agent or the indane scaffold can sterically hinder the approach of the reactants, slowing down the reaction rate.[5]

  • Competing Side Reactions: The Boc-protecting group, while generally stable, can be susceptible to cleavage under strongly acidic conditions that might inadvertently be generated during the reaction.

  • Poor Solubility: The starting material or the product may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

Q2: How can I improve the yield of my acylation reaction?

Several strategies can be employed to overcome the challenges mentioned above:

  • Addition of a Base: Incorporating a non-nucleophilic base is crucial. Bases like pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) will neutralize the acidic byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[2][3][4] Pyridine is often used as both a base and a solvent.

  • Choice of Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides and can lead to higher yields in shorter reaction times.[3]

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred. DMF can be particularly effective at solvating all reaction components.

  • Reaction Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates.[3] However, excessive heat can lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal temperature and reaction time.

Q3: I am using a carboxylic acid for derivatization with a coupling agent, but the yield is poor. What should I troubleshoot?

Amide bond formation using carboxylic acids and coupling reagents is a common alternative to acid chlorides/anhydrides. Poor yields in these reactions often point to issues with the activation of the carboxylic acid or the nucleophilicity of the amine.[5]

  • Inefficient Carboxylic Acid Activation: The coupling reagent's role is to convert the carboxylic acid into a more reactive species. If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.

  • Amine Deactivation: As with acid chlorides, an acid-base reaction between the carboxylic acid and the amine can occur, leading to salt formation and deactivation of the amine nucleophile.[5]

  • Side Reactions with Coupling Reagents: Some coupling reagents, particularly carbodiimides like DCC or EDC, can lead to the formation of N-acylurea byproducts, which can be difficult to remove and reduce the overall yield.[6]

Q4: What are the best practices for improving yields in coupling reactions with this substrate?

To optimize your coupling reaction, consider the following:

  • Choice of Coupling Reagent and Additives: For electron-deficient amines like the one in our substrate, using a combination of a coupling reagent and an additive is highly recommended.[7] Common combinations include:

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

    • HATU/DIPEA (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine)

    • Using additives like HOBt can suppress side reactions and minimize racemization if chiral carboxylic acids are used.[5]

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[5] This minimizes the unproductive acid-base reaction between the carboxylic acid and the amine.

  • Anhydrous Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.[5][8] Ensure that all glassware is dry and use anhydrous solvents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive amine (protonated).2. Insufficiently reactive acylating agent.3. Incomplete carboxylic acid activation.4. Presence of water.1. Add a non-nucleophilic base (e.g., TEA, DIPEA, pyridine).2. Use an acid chloride instead of an anhydride or carboxylic acid.3. Use a fresh, high-quality coupling reagent (e.g., HATU) and pre-activate the carboxylic acid.4. Use anhydrous solvents and dry glassware.
Multiple Spots on TLC (Side Products) 1. Diacylation (on both the aromatic amine and the Boc-protected amine).2. N-acylurea formation (with carbodiimide coupling agents).3. Boc group cleavage.1. Use stoichiometric amounts of the acylating agent. The aromatic amine is significantly more reactive than the carbamate nitrogen.2. Use an additive like HOBt or switch to a phosphonium or uronium-based coupling reagent (e.g., HATU).3. Avoid strongly acidic conditions. Ensure the base effectively neutralizes any generated acid.
Difficulty in Product Purification 1. Unreacted starting materials.2. Byproducts from the coupling reagent (e.g., dicyclohexylurea - DCU).3. Residual base or its salt.1. Drive the reaction to completion by optimizing conditions (see above).2. If using DCC, DCU can often be removed by filtration as it is poorly soluble in many organic solvents. Using EDC yields a water-soluble urea byproduct that can be removed with an aqueous workup.3. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate solution.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acid Chloride
  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Acylation Workflow

AcylationWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start tert-Butyl (5-amino-2,3-dihydro-1H- inden-2-yl)carbamate Mix Combine Amine, Base, Solvent Start->Mix AcidChloride Acid Chloride / Anhydride AddAcyl Add Acylating Agent at 0°C AcidChloride->AddAcyl Base Base (e.g., TEA, Pyridine) Base->Mix Solvent Anhydrous Solvent (DCM) Solvent->Mix Mix->AddAcyl React Stir at RT, Monitor (TLC/LC-MS) AddAcyl->React Quench Quench with H₂O / NH₄Cl React->Quench Wash Aqueous Washes (NaHCO₃, Brine) Quench->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Derivatized Product Purify->Product

Caption: Workflow for acylation of the target amine.

Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Preactivate Pre-activate: Acid + Coupling Agent + Base CarboxylicAcid->Preactivate CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Preactivate Base Base (e.g., DIPEA) Base->Preactivate Amine tert-Butyl (5-amino-2,3-dihydro-1H- inden-2-yl)carbamate AddAmine Add Amine to Activated Mixture Amine->AddAmine Preactivate->AddAmine React Stir at RT, Monitor (TLC/LC-MS) AddAmine->React Workup Aqueous Workup (Acid, Base, Brine) React->Workup Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Final Derivatized Product Purify->Product

Caption: Workflow for amide coupling with pre-activation.

References

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

  • ChemistryGuru. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem [Video]. YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Reddit. (n.d.). Acylation of amines. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key pharmaceutical intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.

Introduction to Purification Challenges

The purification of this compound, a molecule featuring both a protected aliphatic amine (Boc-carbamate) and a free aromatic amine, presents a unique set of challenges. The presence of two distinct amino groups with different basicities and nucleophilicities can lead to the formation of several side products during synthesis. The key to a successful purification lies in understanding the chemical properties of the target compound and its likely impurities to select the most effective separation technique.

The Boc (tert-butyloxycarbonyl) protecting group is known for its stability under basic and nucleophilic conditions but is sensitive to acid and high temperatures.[1][2][3] This property is a critical consideration in the design of any purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Common impurities often stem from the synthetic route used. Typically, you should be vigilant for:

  • Starting Materials: Unreacted 2-amino-2,3-dihydro-1H-inden-5-amine or di-tert-butyl dicarbonate (Boc anhydride).

  • Di-Boc Protected Species: The formation of the di-Boc protected compound where both the aliphatic and aromatic amines have reacted with the Boc anhydride.

  • Over-alkylation or other side-products: Depending on the specific synthetic steps, other related substances may be present.

  • Residual Solvents and Reagents: Such as triethylamine or the solvent used in the reaction.

Q2: How can I best monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase for TLC analysis, which can often be adapted for column chromatography, is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with ninhydrin can be useful for visualizing primary and secondary amines, while UV light will reveal UV-active compounds.

Q3: What are the general stability concerns for this compound?

A3: The Boc protecting group is labile under acidic conditions.[2][4] Exposure to strong acids, or even prolonged exposure to milder acidic conditions (e.g., silica gel in chromatography), can lead to premature deprotection. Thermally, the Boc group can also be unstable at elevated temperatures, generally above 85-90°C.[3] For long-term storage, it is advisable to keep the purified product in a cool, dry place, under an inert atmosphere if possible, to prevent degradation.

Q4: My purified product is an oil, but I've seen it reported as a solid. How can I induce crystallization?

A4: Many Boc-protected amino compounds can initially present as oils, especially if minor impurities are present.[5] To induce crystallization, you can try trituration with a non-polar solvent like hexane or diethyl ether. If that fails, attempting recrystallization from a solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is recommended. Seeding with a small crystal of the desired compound, if available, can also be effective.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks leading to mixed fractions.

  • Streaking of the compound on the column.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to achieve differential migration of the product and impurities on the stationary phase.Systematically screen solvent systems using TLC. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A good starting Rf value on TLC for the desired compound is typically between 0.2 and 0.4.[6]
Compound-Silica Interaction The free aromatic amine can interact strongly with the acidic silanol groups on the silica gel, leading to streaking and poor recovery.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.As a general rule, do not load more than 1g of crude material per 20-40g of silica gel for challenging separations.
Issue 2: Product Degradation During Purification

Symptoms:

  • Appearance of a new, more polar spot on TLC of the collected fractions (often corresponding to the deprotected diamine).

  • Lower than expected yield of the purified product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acid-Catalyzed Deprotection The Boc group is cleaved by the acidic nature of the silica gel.Deactivate the silica gel by preparing a slurry with the mobile phase containing 0.5-1% triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Prolonged Exposure The compound remains on the column for an extended period, increasing the chance of degradation.Use flash chromatography with positive air pressure to speed up the elution process. Avoid unnecessarily long purification times.
Issue 3: Chiral Purity Concerns

Symptoms:

  • The product is intended for use in a stereospecific synthesis, but the enantiomeric excess (ee) is unknown or low.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Racemic Starting Material or Racemization The synthesis may have started with a racemic precursor, or racemization occurred during one of the synthetic steps.Chiral HPLC is the most effective technique for separating enantiomers and determining the enantiomeric excess.[7][8] Use a chiral stationary phase, such as one based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T), which has shown success in separating N-Boc protected amino acids.[9][10]
Diastereomer Formation (if applicable) If another chiral center is present, diastereomers may have formed.Diastereomers can often be separated using standard achiral chromatography (silica gel) due to their different physical properties. Careful optimization of the mobile phase is key.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general starting point for the purification of multi-gram quantities of crude this compound.

1. Preparation of the Mobile Phase and Silica Slurry:

  • Based on TLC analysis, prepare a suitable mobile phase. A gradient elution is recommended. Start with a less polar system (e.g., Dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., Methanol or Ethyl Acetate).
  • To mitigate on-column degradation, add 0.5% triethylamine to your mobile phase solvents.
  • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.

2. Packing the Column:

  • Wet-pack the column with the silica gel slurry, ensuring an even and compact bed.
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.
  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase according to your gradient plan (e.g., from 100% Dichloromethane to 95:5 Dichloromethane:Methanol).
  • Collect fractions and monitor them by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Analytical HPLC for Purity Assessment

This method can be used to determine the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[11]

  • Gradient: Start with a higher concentration of A and ramp up to a higher concentration of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

Purification_Troubleshooting start Crude Product Analysis (TLC/LCMS) main_issue Identify Main Issue start->main_issue poor_sep Poor Separation main_issue->poor_sep Impurities co-elute degradation Product Degradation main_issue->degradation New spots appear/ Low yield chiral_issue Chiral Purity? main_issue->chiral_issue Stereochemistry critical optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent add_base Add Base (e.g., 0.5% TEA) to Mobile Phase poor_sep->add_base reduce_load Reduce Column Loading poor_sep->reduce_load deactivate_silica Deactivate Silica (use base) or use Alumina degradation->deactivate_silica flash_chrom Use Flash Chromatography (Faster Elution) degradation->flash_chrom chiral_hplc Perform Chiral HPLC Analysis chiral_issue->chiral_hplc end_point Pure Product optimize_solvent->end_point add_base->end_point reduce_load->end_point deactivate_silica->end_point flash_chrom->end_point chiral_hplc->end_point

Caption: Troubleshooting workflow for purification.

References

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column . (2018). SIELC Technologies. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd.[Link]

  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . Acta Crystallographica Section E, 69(Pt 10), o1531. [Link]

  • tert-butyl (2-(5-amino-2-(((tert-butyldimethylsilyl)oxy)methyl)benzamido)ethyl)carbamate . Precise PEG. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • Ilisz, I., et al. (2006). High-performance liquid chromatographic chiral separation of beta2-homoamino acids . Journal of Chromatography A, 1119(1-2), 168-76. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . (2021). YAKHAK HOEJI, 65(2), 114-122. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses, 82, 121. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . (2017). ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s) -...
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. [Link]

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Technical Support Center: Synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The molecule features a diaminoindane core, with one amine protected by a tert-butyloxycarbonyl (Boc) group. The primary challenge in this synthesis is achieving selective mono-Boc protection of the 2,5-diaminoindane precursor, as the presence of two nucleophilic amino groups can lead to the formation of undesired side products. This guide will address the most common side reactions, their mechanisms, and provide practical, field-proven strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products in the synthesis of this compound?

A1: The most prevalent side product is the di-Boc protected 2,5-diaminoindane , where both the amino group at the 2-position and the 5-position are protected by a Boc group. Another common impurity is the unreacted 2,5-diaminoindane starting material. The formation of these impurities is a direct consequence of the difficulty in achieving perfect mono-selectivity in the Boc protection of a diamine[1].

Q2: What is the mechanism behind the formation of the di-Boc side product?

A2: The formation of the di-Boc side product follows the same fundamental mechanism as the desired mono-Boc protection. The lone pair of electrons on the nitrogen atom of the second amino group attacks an electrophilic carbonyl carbon of the Boc anhydride ((Boc)₂O)[2][3]. This nucleophilic acyl substitution reaction leads to the formation of a second carbamate group on the diaminoindane core.

Q3: How can I minimize the formation of the di-Boc protected side product?

A3: Minimizing the di-Boc side product hinges on controlling the stoichiometry and reactivity of the reagents. Here are some effective strategies:

  • Use of a Limiting Amount of Boc Anhydride: Employing a slight sub-stoichiometric amount (e.g., 0.8-0.95 equivalents) of Boc anhydride relative to the diaminoindane can significantly reduce the likelihood of di-protection.

  • Slow Addition of Boc Anhydride: Adding the Boc anhydride solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can help maintain a low concentration of the protecting agent, favoring mono-protection.

  • In Situ Mono-Protonation: One of the most effective methods is to selectively deactivate one of the amino groups by mono-protonation. This can be achieved by adding one equivalent of an acid (like HCl, generated in situ from trimethylsilyl chloride or thionyl chloride) to the diamine before the addition of Boc anhydride[1]. The protonated amino group is no longer nucleophilic and will not react with the Boc anhydride.

Q4: Are there any side reactions related to the indane core itself?

A4: While less common during the Boc protection step, the indane core can be susceptible to side reactions under different conditions, such as during the reduction of a nitro group in a precursor. For instance, aggressive reduction conditions can sometimes lead to ring-opening or other rearrangements of the bicyclic system[4]. It is crucial to use mild and selective reducing agents (e.g., catalytic hydrogenation with Pd/C) when preparing the diaminoindane precursor.

Troubleshooting Guide

Issue 1: High levels of di-Boc protected side product observed by LC-MS or TLC.
  • Primary Cause: Excess of Boc anhydride or reaction conditions that favor di-protection.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Accurately weigh the 2,5-diaminoindane and Boc anhydride. Ensure that no more than 1.0 equivalent of Boc anhydride is used. Consider reducing the equivalents to 0.9.

    • Control Reagent Addition: If not already doing so, dissolve the Boc anhydride in a suitable solvent (e.g., THF, Dioxane) and add it dropwise to the cooled (0 °C) solution of the diamine over a prolonged period (e.g., 1-2 hours).

    • Implement Mono-Protonation Strategy:

      • Protocol for In Situ Mono-Protonation:

        • Dissolve the 2,5-diaminoindane (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

        • Slowly add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.

        • Allow the mixture to stir at room temperature for 30 minutes.

        • Add a solution of Boc anhydride (1.0 eq) in methanol.

        • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Purification: If the di-Boc product has already formed, it can often be separated from the mono-Boc product by column chromatography on silica gel. The di-Boc product is typically less polar than the mono-Boc product.

Issue 2: Significant amount of unreacted 2,5-diaminoindane remaining after the reaction.
  • Primary Cause: Insufficient Boc anhydride, poor quality of Boc anhydride, or incomplete reaction.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure the Boc anhydride is of high purity and has not hydrolyzed. It is a moisture-sensitive reagent.

    • Increase Reaction Time: Monitor the reaction over a longer period. Some reactions may require stirring overnight at room temperature to go to completion.

    • Slightly Increase Boc Anhydride: If consistently observing unreacted starting material, you can cautiously increase the amount of Boc anhydride to 1.0 equivalent. Be mindful that this may also slightly increase the formation of the di-Boc side product.

    • Purification: The unreacted diamine is significantly more polar than the Boc-protected products and can be readily separated by column chromatography. An acidic wash during workup can also remove the basic diamine.

Visualizing the Reaction Pathway and Side Reaction

Main Reaction: Mono-Boc Protection

mono_boc_protection Diaminoindane 2,5-Diaminoindane Intermediate Tetrahedral Intermediate Diaminoindane->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Mono_Boc tert-Butyl (5-amino-2,3-dihydro-1H- inden-2-yl)carbamate (Product) Intermediate->Mono_Boc Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Desired mono-Boc protection pathway.

Side Reaction: Di-Boc Protection

di_boc_protection Mono_Boc Mono-Boc Product Di_Boc_Intermediate Second Tetrahedral Intermediate Mono_Boc->Di_Boc_Intermediate Nucleophilic Attack (5-amino group) Boc2O (Boc)₂O Boc2O->Di_Boc_Intermediate Di_Boc Di-Boc Side Product Di_Boc_Intermediate->Di_Boc Collapse Byproducts t-BuOH + CO₂ Di_Boc_Intermediate->Byproducts

Caption: Formation of the di-Boc protected side product.

Summary of Key Parameters for Selective Mono-Boc Protection

ParameterRecommendation for Mono-SelectivityRationale
(Boc)₂O Stoichiometry 0.8 - 1.0 equivalentsMinimizes the availability of the protecting agent for a second reaction.
Reaction Temperature 0 °C to Room TemperatureLower temperatures can help to control the reaction rate and improve selectivity.
Reagent Addition Slow, dropwise addition of (Boc)₂OMaintains a low instantaneous concentration of the electrophile.
Use of Additives 1.0 equivalent of an acid source (e.g., Me₃SiCl)Deactivates one amino group through protonation, preventing di-protection.

Concluding Remarks

The synthesis of this compound presents a classic challenge in selective amine protection. By understanding the underlying mechanisms of the desired reaction and the formation of the key di-Boc side product, researchers can implement rational strategies to optimize their synthetic outcomes. Careful control of stoichiometry, reaction temperature, and the use of a mono-protonation strategy are powerful tools to achieve high yields of the desired mono-protected product. This guide provides a robust framework for troubleshooting and optimizing this important synthetic transformation.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • Various Authors. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrothiazole. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]

  • Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Various Authors. (2011). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Singer, R., et al. (2021). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. [Link]

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Technical Support Center: Monitoring Reactions of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of Thin-Layer Chromatography (TLC) for this specific scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into making your TLC analysis a robust, self-validating system for reaction monitoring.

Introduction: Why TLC is Critical for this Moiety

This compound is a valuable building block in medicinal chemistry, featuring two key functionalities: a primary aromatic amine and a Boc-protected aliphatic amine. The disparate reactivity of these two amine groups is central to its synthetic utility. TLC is an indispensable, rapid, and cost-effective technique to monitor transformations at the primary amine (e.g., acylation, alkylation) or the removal of the Boc group.[1] Accurate TLC monitoring prevents failed reactions, streamlines purification, and ensures the integrity of your synthetic route.

This guide will address common pitfalls and provide expert solutions to ensure you can trust what you see on your TLC plate.

Core Experimental Protocol: A Validated Starting Point

This protocol provides a reliable baseline for monitoring a typical acylation reaction of the primary aromatic amine.

Reaction: Acylation of this compound with an acid chloride.

Step-by-Step TLC Protocol:

  • Plate Preparation:

    • Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate (Silica Gel 60 F254).

    • Mark three lanes on the origin: "SM" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Sample Preparation & Spotting:

    • Starting Material (SM): Dissolve a small amount (~1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (~1 mL).[2]

    • Reaction Mixture (R): At t=0 and subsequent time points, take a micro-sample from your reaction using a capillary spotter. Dilute this sample in a separate vial with ethyl acetate. The dilution is key to preventing streaking.[3]

    • Spotting: Use a capillary tube to apply a small spot of the SM solution to the "SM" lane. Apply a spot of the diluted reaction mixture to the "R" lane. For the "C" (Co-spot) lane, first spot the SM, and then carefully spot the reaction mixture directly on top of the SM spot.

  • Development:

    • Prepare the mobile phase. A good starting point for this class of compounds is a mixture of Ethyl Acetate (EtOAc) and Hexanes . A typical ratio to start with is 30-50% EtOAc in Hexanes .[3][4]

    • Pour a small amount of the mobile phase into a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[5]

    • Place the TLC plate in the chamber and cover it. Allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[6]

  • Visualization:

    • UV Light: First, visualize the dried plate under a short-wave (254 nm) UV lamp. The aromatic indane core of the starting material and product should be UV-active and appear as dark spots.[7] Circle the spots with a pencil.

    • Staining:

      • Ninhydrin Stain: Prepare a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[8] Dip the plate in the solution and gently heat it with a heat gun. The primary aromatic amine of the starting material will produce a colored spot (often yellow or orange).[9] The acylated product, now an amide, will not react with ninhydrin. This provides excellent differentiation.

      • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄ (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[10] Dip the plate and gently warm. This is a general stain for oxidizable groups and will visualize most organic compounds as yellow-brown spots on a purple background.[9][11] This is useful for seeing all components, including potentially non-UV active byproducts.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter, formatted for quick reference.

Question / Issue Probable Cause(s) Expert Solution(s) & Explanation
Q1: My starting material and product spots are streaking or "tailing." 1. Sample Overload: The most common cause. Too much material applied to the plate saturates the silica.[2][6] 2. Highly Polar/Basic Nature: Amines are basic and can interact strongly with the slightly acidic silica gel, causing streaking.[6] 3. Inappropriate Spotting Solvent: Sample dissolved in a solvent that is too non-polar might not transfer cleanly to the plate.1. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. You need very little material for TLC.[3] 2. Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica, leading to sharper, rounder spots for your amine starting material.[3] 3. Use a More Polar Spotting Solvent: Ensure your spotting solvent (e.g., ethyl acetate, DCM) is sufficiently polar to keep your sample dissolved.
Q2: I see a spot for my starting material, but nothing with the ninhydrin stain. 1. Amine is not Primary/Secondary: Ninhydrin primarily reacts with primary and secondary amines.[9] The Boc-protected amine is a carbamate and will not stain. The primary aromatic amine should stain. 2. Stain Inactivity: The ninhydrin solution may be old or improperly prepared.1. Confirm Structure: Double-check that your starting material is indeed tert-butyl (5-amino -2,3-dihydro-1H-inden-2-yl)carbamate. 2. Use a Control: Spot a known primary amine (e.g., benzylamine) on the plate as a positive control for the stain. 3. Use a General Stain: Visualize with KMnO₄ or p-anisaldehyde to confirm the presence of an organic compound where you expect the spot to be.
Q3: All my spots are at the baseline (Rf ≈ 0). Mobile Phase is Too Non-Polar: The eluent does not have sufficient polarity to move the polar amine compounds up the plate.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the % of EtOAc in your EtOAc/Hexanes mixture). If that is insufficient, switch to a more polar system like 5-10% Methanol in Dichloromethane (MeOH/DCM).[4]
Q4: All my spots are at the solvent front (Rf ≈ 1). Mobile Phase is Too Polar: The eluent is too strong, carrying all components with the solvent front without achieving separation.Decrease Eluent Polarity: Decrease the percentage of the polar solvent (e.g., decrease the % of EtOAc in your EtOAc/Hexanes mixture). Start with a low polarity system like 10% EtOAc/Hexanes and work up.
Q5: I can't separate my starting material from my product. The spots are overlapping. Similar Polarity: The starting material and product have very similar polarities, resulting in close Rf values. This is common in reactions where a small, non-polar group is added.1. Fine-Tune the Mobile Phase: Try small, incremental changes in solvent polarity. Sometimes a 5% change can make a difference. 2. Change Solvent System: If EtOAc/Hexanes fails, try a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone. 3. Utilize the Co-spot: The co-spot lane is crucial here. If you see a single, round spot in the "C" lane, the reaction is likely incomplete. If you see an elongated or "snowman" shaped spot, it indicates two distinct, albeit close, compounds are present, and the reaction is progressing.
Q6: I'm monitoring a Boc-deprotection reaction. How do I differentiate the product? The product will be the free diamine, which is significantly more polar than the mono-Boc starting material. The product will also have two primary/secondary amines.Expect a Lower Rf: The resulting diamine will be much more polar and have a significantly lower Rf value, likely staying near the baseline in standard EtOAc/Hexanes systems. You may need to switch to a more polar eluent like 10% MeOH/DCM with 1% triethylamine to get it to move off the origin. Ninhydrin Staining: The product will now have two amine groups that react with ninhydrin, potentially giving a more intense color than the starting material.

Visualization and Data Interpretation

A successful TLC provides a clear visual narrative of your reaction's progress.

Data Summary: Expected Rf Values & Staining Behavior

CompoundStructureTypical Mobile Phase (EtOAc/Hexanes)Expected Rf RangeUV (254 nm)Ninhydrin Staining
Starting Material (this compound)Aromatic Amine + Boc-Amine30-50% EtOAc0.3 - 0.5YesYes (Yellow/Orange)
Acylated Product (tert-Butyl (5-acylamido-2,3-dihydro-1H-inden-2-yl)carbamate)Amide + Boc-Amine30-50% EtOAc0.4 - 0.7 (Usually higher than SM)YesNo
Boc-Deprotected Product (5-Amino-2,3-dihydro-1H-inden-2-amine)Diamine10% MeOH/DCM + 1% Et₃N0.2 - 0.4YesYes (Intense Color)

Note: Rf values are highly dependent on exact conditions (plate manufacturer, chamber saturation, temperature) and should be used as a guide.

Process Flow and Troubleshooting Logic

The following diagrams illustrate the standard workflow and a logical approach to troubleshooting common TLC issues.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization Prep_Plate Prepare Plate (Origin Line) Prep_Sample Prepare & Dilute Samples (SM, C, R) Prep_Plate->Prep_Sample Prep_Chamber Prepare Chamber (Mobile Phase) Prep_Sample->Prep_Chamber Spot Spot Plate Prep_Chamber->Spot Develop Develop Plate Spot->Develop Dry Dry Plate Develop->Dry UV Visualize under UV Dry->UV Stain Stain Plate (Ninhydrin/KMnO4) UV->Stain Analyze Analyze & Record Stain->Analyze

Caption: Standard Experimental Workflow for TLC Monitoring.

TLC_Troubleshooting Start Problem with TLC? Streaking Streaking/Tailing? Yes No Start->Streaking Rf_Issue Rf too High/Low? Yes No Streaking:no->Rf_Issue Sol_Streaking Dilute Sample Add Base (e.g., Et3N) to Eluent Streaking:yes->Sol_Streaking Separation_Issue Poor Separation? Yes No Rf_Issue:no->Separation_Issue Sol_Rf Adjust Eluent Polarity: - High Rf -> Less Polar - Low Rf -> More Polar Rf_Issue:yes->Sol_Rf No_Spots No Spots Visible? Yes No Separation_Issue:no->No_Spots Sol_Separation Try Different Solvent System (e.g., DCM/MeOH) Separation_Issue:yes->Sol_Separation End TLC OK No_Spots:no->End Sol_No_Spots Concentrate Sample Use a Different Visualization Method No_Spots:yes->Sol_No_Spots Sol_Streaking->End Sol_Rf->End Sol_Separation->End Sol_No_Spots->End

Caption: A Logical Flowchart for Troubleshooting TLC Issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Patel, R. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • TLC Stains. Organic Chemistry @ CU Boulder. [Link]

  • ChemicalDesk. (2011, June 28). TLC Stains Preparation. [Link]

  • TLC Stains. University of Wisconsin-Madison. [Link]

  • Das, D., et al. (2010). TLC Ninhydrin. Scribd. [Link]

  • Elgubbi, H., et al. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. [Link]

  • REACH Devices, LLC. (2010-2025). TLC stains. [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]

  • PubChem. tert-butyl N-((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate. [Link]

  • WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Sharma, R., et al. (2021, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • VanVeller Lab, Department of Chemistry, Iowa State University. Resources. [Link]

  • Mohammad, A., et al. (1995). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography -- Modern TLC. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • ScienceMadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Link]

  • PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate. [Link]

  • Wang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Zora, M., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. [Link]

  • Wang, Y., et al. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]

  • The Organic Chemistry Tutor. (2020, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Chen, J., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Martínez-Becerra, J. A., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! [r/Chempros]. [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. [Link]

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Removal of Boc protecting group from indenyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from indenyl carbamate derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is designed to address specific problems you may encounter during the Boc deprotection of indenyl carbamates.

Question 1: My Boc deprotection is incomplete, even after the standard reaction time. What are my next steps?

Answer:

Incomplete deprotection is a common issue. Before making drastic changes, it's crucial to diagnose the potential cause.

  • Insufficient Acid Stoichiometry: The acid (e.g., trifluoroacetic acid - TFA) is both a reagent and a solvent. For the reaction to proceed, there must be enough acid to protonate the carbamate and drive the reaction forward. If you are using TFA in a co-solvent like dichloromethane (DCM), ensure the TFA concentration is adequate, typically ranging from 20% to 95% (v/v).[1]

  • Reaction Time & Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates or less reactive carbamates may require extended reaction times.[1] Cautiously increasing the temperature to 30-40°C can also enhance the rate, but this should be done with care to avoid side reactions.

  • Moisture Contamination: Water can compete with the carbamate for the proton from the acid, effectively reducing the acid's concentration and slowing the reaction. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Workflow:

  • Confirm with Analysis: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of starting material.

  • Increase Reaction Time: Extend the reaction by another 1-2 hours, monitoring progress every 30-60 minutes.

  • Increase Acid Concentration: If time is not effective, consider increasing the concentration of TFA. If you started with 25% TFA in DCM, try increasing to 50%.

  • Re-evaluate Reagent Quality: Ensure your acid is not old or contaminated. TFA, for instance, is hygroscopic.

Question 2: My reaction is complete, but the yield of the desired indenyl amine is very low. I see several unidentified spots on my TLC plate. What is happening?

Answer:

Low yields in this reaction often point to side reactions involving either the reactive intermediates of the deprotection or the indenyl moiety itself.

  • Alkylation by tert-Butyl Cation: The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[2][3] This cation is a potent electrophile and can alkylate nucleophilic sites on your starting material or product, leading to undesired byproducts.[3] The indene ring itself is electron-rich and susceptible to electrophilic attack.

  • Role of Scavengers: To prevent this, a "scavenger" must be added to the reaction mixture.[2][3] Scavengers are molecules that are more nucleophilic than your product and will react with the tert-butyl cation, effectively removing it from the reaction. Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the cation via hydride transfer. TIS is often preferred due to its volatility, which simplifies purification.[4]

    • Anisole or Thioanisole: These aromatic compounds are readily alkylated by the tert-butyl cation.[2][5]

  • Indene Ring Stability: The indene system can be sensitive to strong acidic conditions and may be prone to polymerization or other rearrangements.[6] Using the mildest effective acid conditions and including scavengers is critical.

Optimization Strategy:

  • Incorporate a Scavenger: Repeat the reaction including 2.5-5% (v/v) of a scavenger like TIS or anisole in your TFA cleavage cocktail.[4]

  • Lower the Temperature: Perform the reaction at 0°C to slow down potential side reactions.

  • Use Milder Acidic Conditions: If TFA is too harsh, consider using a solution of HCl in dioxane or aqueous phosphoric acid, which can be milder and more selective.[7]

Question 3: I've successfully deprotected my indenyl carbamate, but now I'm struggling with the work-up. How do I effectively isolate my product?

Answer:

The work-up procedure is critical for isolating the pure amine salt and removing the excess acid and byproducts.

  • Removal of Excess Acid: The most common first step is to remove the TFA and other volatile components (like DCM and isobutylene) under reduced pressure (rotary evaporation).

  • Precipitation of the Product: The resulting residue contains your product as a salt (e.g., trifluoroacetate salt). Adding a non-polar solvent in which the product salt is insoluble, such as cold diethyl ether or methyl tert-butyl ether (MTBE), will cause it to precipitate.[8]

  • Isolation and Washing: The precipitated solid can then be isolated by filtration or centrifugation. It is crucial to wash the solid several times with the cold non-polar solvent to remove any trapped scavengers or byproducts.[8]

  • Neutralization (Optional): If the free amine is required, the isolated salt can be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild aqueous base like saturated sodium bicarbonate solution to neutralize the acid.[9] This is followed by washing with brine, drying the organic layer, and removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

The Boc deprotection proceeds via a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), making it a better leaving group.[2][10]

  • Fragmentation: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2]

  • Deprotonation: The tert-butyl cation can then be quenched by a scavenger or lose a proton to form isobutylene gas.[2]

Below is a diagram illustrating this process and the crucial role of a scavenger.

Boc_Deprotection_Mechanism cluster_main Deprotection Pathway cluster_scavenger Cation Fate Indenyl-NHBoc Indenyl-NH-Boc Protonated_Boc Protonated Intermediate Indenyl-NHBoc->Protonated_Boc + H+ (TFA) Products Indenyl-NH3+ + CO2 + tBu+ Protonated_Boc->Products Fragmentation tBu_Cation tert-Butyl Cation (tBu+) Products->tBu_Cation Alkylation Side Product (Alkylated Indene) tBu_Cation->Alkylation Unwanted Alkylation Quenched Quenched Cation (e.g., tBu-SiEt3) tBu_Cation->Quenched + Scavenger (TIS)

Caption: Mechanism of Boc deprotection and scavenger role.

Q2: Why is Trifluoroacetic Acid (TFA) the most common reagent for Boc deprotection?

TFA is widely used for several reasons:

  • Strong Acidity: It is a strong organic acid, capable of efficiently protonating the carbamate to initiate cleavage.[1][11]

  • High Volatility: TFA has a low boiling point (72.4 °C), which allows for its easy removal from the reaction mixture under reduced pressure.

  • Good Solvent: It is a good solvent for many protected substrates, ensuring the reaction occurs in a homogeneous phase.

However, its high acidity can sometimes be detrimental to sensitive functional groups, necessitating the use of milder alternatives.[3]

Q3: Can I use other acids besides TFA? What are the advantages and disadvantages?

Yes, several other acidic systems can be used for Boc deprotection, each with its own profile. The choice depends on the sensitivity of your substrate to acid.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-95% in DCM, RT, 1-3hFast, reliable, volatileHarsh, can cleave other acid-labile groups, requires scavengers
HCl 4M in Dioxane or Ethyl Acetate, RTCommon, cost-effectiveDioxane is a hazardous solvent, less volatile than TFA
Phosphoric Acid (H₃PO₄) Aqueous solution, mild heatEnvironmentally benign, selective[7]Slower, work-up can be more complex
Lewis Acids (e.g., ZnBr₂, AlCl₃) Anhydrous organic solvent (e.g., DCM)Useful for acid-sensitive substrates[1]Can be slower, metal contamination possible
Oxalyl Chloride / Methanol Methanol, RTMild conditions, suitable for acid-sensitive groups[9][12]Reagent is moisture-sensitive and toxic

Q4: How do I properly monitor the progress of my deprotection reaction?

Effective reaction monitoring is key to preventing over-exposure to acid and minimizing side product formation.

  • Thin Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture against your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine salt) at a lower Rf indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the disappearance of the starting material's mass peak but will also confirm the appearance of the product's mass peak, providing unambiguous confirmation of the reaction's success.

Troubleshooting_Workflow start Start Deprotection monitor Monitor by TLC/LC-MS start->monitor incomplete Reaction Incomplete? monitor->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes workup Proceed to Work-up incomplete->workup No extend_time->monitor increase_acid Increase Acid Conc. troubleshoot Troubleshoot Yield/Purity (See Q2) workup->troubleshoot Low Yield?

Sources

Technical Support Center: Synthesis of Substituted Indenyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted indenyl carbamates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and achieve your synthetic goals.

Introduction

Substituted indenyl carbamates are valuable structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis, however, can be challenging due to the unique reactivity of the indenyl scaffold and the sensitive nature of the intermediates involved. The most common and versatile route to these compounds is the Curtius rearrangement , which involves the transformation of a carboxylic acid into an isocyanate, followed by trapping with an alcohol.[3] This guide will focus primarily on this pathway, addressing the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthetic strategy for indenyl carbamates.

Q1: What are the primary methods for synthesizing indenyl carbamates?

A1: The main strategies include:

  • The Curtius Rearrangement: This is a highly versatile method that starts from a substituted indene carboxylic acid. The acid is converted into an acyl azide, which then thermally or photochemically rearranges to an isocyanate. This reactive intermediate is subsequently trapped by an alcohol to yield the desired carbamate.[3][4] This route is often preferred as it avoids the use of highly toxic reagents like phosgene.[5]

  • Reaction with Isocyanates: While less common for direct synthesis on the indenyl ring, a pre-formed indenyl amine could be reacted with chloroformates or other reagents to form the carbamate. However, preparing the requisite indenyl amine can add steps and complexity.

  • Use of Phosgene Derivatives: Traditional methods for carbamate synthesis often involve highly toxic reagents like phosgene or chloroformates.[5][6] Due to significant safety and handling concerns, these methods are increasingly being replaced by safer alternatives like the Curtius rearrangement.[7]

Q2: Why is the Curtius rearrangement the most commonly recommended pathway?

A2: The Curtius rearrangement offers several distinct advantages:

  • Versatility: It is tolerant of a wide variety of functional groups on the indenyl ring.[4]

  • Safety: It provides a phosgene-free route to the key isocyanate intermediate, significantly improving the safety profile of the synthesis.[5][7]

  • Mild Conditions: The rearrangement can often be performed under relatively mild, neutral conditions, preserving sensitive functionalities.[3]

  • One-Pot Procedures: Modern variations allow for the conversion of carboxylic acids directly to carbamates in a single pot, which simplifies the workflow and avoids the isolation of potentially unstable acyl azide intermediates.[5][8]

Q3: What are the critical safety precautions when performing a Curtius rearrangement?

A3: The primary safety concern is the acyl azide intermediate . Acyl azides are energetic compounds and can be explosive, especially low-molecular-weight azides or when isolated in concentrated form.

  • Always handle acyl azides behind a blast shield.

  • Avoid heating them rapidly or in a confined space.

  • Whenever possible, use a one-pot procedure where the acyl azide is generated and rearranged in situ without isolation. [5] Reagents like diphenylphosphoryl azide (DPPA) facilitate this.[8]

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: How do I select the appropriate alcohol for trapping the isocyanate intermediate?

A4: The choice of alcohol determines the ester portion of the carbamate.

  • Primary alcohols (e.g., ethanol, benzyl alcohol) are generally very efficient trapping agents.

  • Secondary alcohols are also effective, though they may react more slowly.

  • Tertiary alcohols like tert-butanol are commonly used to install the t-butoxycarbonyl (Boc) protecting group.[4] These reactions can be slower due to steric hindrance and may require slightly higher temperatures or a catalyst to proceed efficiently.[9]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for quickly visualizing the consumption of the starting carboxylic acid and the appearance of the less polar carbamate product. A co-spot of the starting material is crucial for accurate comparison.

  • Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the key intermediates. Look for the disappearance of the carboxylic acid O-H stretch, the appearance of the strong acyl azide stretch (~2140 cm⁻¹), the isocyanate stretch (~2270 cm⁻¹), and finally, the appearance of the carbamate carbonyl stretch (~1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for tracking the masses of reactants, intermediates, and products, especially in complex reaction mixtures.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or no yield of the desired indenyl carbamate.

Q: My reaction is not working. After the workup, I recover mostly my starting indene carboxylic acid or a complex mixture of products. What could be the cause?

A: This is a common issue that can stem from several points in the reaction sequence. The key is to identify which step is failing.

Possible Causes & Solutions:

  • Inefficient Acyl Azide Formation: The conversion of the carboxylic acid to the acyl azide is the critical first step.

    • Cause: If using a two-step process (via an acid chloride), the acid chloride may be hydrolyzing back to the carboxylic acid due to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Solution: Switch to a one-pot method using a reagent like diphenylphosphoryl azide (DPPA) or sodium azide with di-tert-butyl dicarbonate.[8][9] These methods are often more robust and less sensitive to trace amounts of moisture.

  • Failure of the Rearrangement: The acyl azide must rearrange to the isocyanate.

    • Cause: The reaction temperature may be too low. The Curtius rearrangement requires thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature. For most systems, refluxing in a solvent like toluene or dioxane (80-110 °C) is sufficient. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak and the appearance of the isocyanate peak.

  • Decomposition of the Isocyanate: The indenyl isocyanate is highly reactive and can be consumed by side reactions before it is trapped by the alcohol.

    • Cause: Presence of water in the reaction mixture. Water will react with the isocyanate to form an amine, which then reacts with another isocyanate molecule to form a highly insoluble urea byproduct (see Problem 2).

    • Solution: Use anhydrous solvents and reagents. Ensure the alcohol used for trapping is also anhydrous.

Workflow: One-Pot Curtius Rearrangement

The following diagram illustrates the key steps and decision points in a typical one-pot synthesis.

G cluster_0 Step 1: Acyl Azide Formation (In Situ) cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Nucleophilic Trapping A Indene Carboxylic Acid + DPPA + Base (e.g., Et3N) B Acyl Azide Intermediate A->B Anhydrous Solvent (e.g., Toluene) C Indenyl Isocyanate + N2 Gas B->C Heat (e.g., 80-110 °C) E Substituted Indenyl Carbamate (Product) C->E Reaction continues at elevated temp. D Alcohol (R'-OH) D->E Reaction continues at elevated temp.

Caption: Workflow for a one-pot indenyl carbamate synthesis.

Problem 2: My final product is contaminated with a significant amount of a symmetrical urea byproduct.

Q: I've isolated my product, but NMR and LC-MS show a major impurity that I believe is the corresponding di-indenyl urea. Why is this forming and how can I prevent it?

A: Urea formation is the most common side reaction in syntheses involving isocyanates.[9][10] It arises from the reaction of the isocyanate with water.

Mechanism of Urea Formation:

  • Hydrolysis: The indenyl isocyanate reacts with trace water to form an unstable carbamic acid.

  • Decarboxylation: The carbamic acid rapidly loses CO₂ to form a primary indenyl amine.

  • Urea Formation: This highly nucleophilic amine then attacks another molecule of the indenyl isocyanate, forming a stable and often poorly soluble symmetrical urea.

G Isocyanate Indenyl-NCO Product Indenyl Carbamate Isocyanate->Product + R'-OH (Desired Path) Amine Indenyl-NH₂ Isocyanate->Amine + H₂O (Side Reaction) SideProduct Di-Indenyl Urea H2O H₂O (Contaminant) ROH R'-OH (Reagent) Amine->SideProduct + Indenyl-NCO

Caption: Desired reaction pathway vs. urea side product formation.

Solutions to Minimize Urea Byproduct:

  • Rigorous Moisture Control: This is the most critical factor. Dry all solvents over molecular sieves or by distillation. Ensure glassware is flame-dried or oven-dried. Use anhydrous grade reagents.

  • Stoichiometry of the Trapping Agent: Use the alcohol as both the reactant and, if practical, the solvent. A large excess of the alcohol will kinetically favor the desired trapping reaction over the reaction with trace water.

  • Order of Addition: Add the alcohol to the reaction mixture before heating to initiate the rearrangement. This ensures the trapping agent is present the moment the isocyanate is formed.

Problem 3: Purification is difficult, and my product co-elutes with byproducts.

Q: I'm struggling to separate my indenyl carbamate from what appears to be diphenylphosphonic acid (from DPPA) and other polar impurities during column chromatography.

A: Purification challenges are common, especially when using high-boiling-point reagents like DPPA.[5]

Purification Strategies:

  • Aqueous Wash: Before chromatography, perform an aqueous workup. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic byproducts like diphenylphosphonic acid.

  • Solvent System Optimization for Chromatography:

    • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Carbamates are typically less polar than urea byproducts but more polar than the starting indene.

    • If co-elution persists, try a different solvent system, such as Dichloromethane/Methanol.

  • Recrystallization: If the carbamate product is a solid, recrystallization can be a highly effective method for removing both more polar and less polar impurities.[11] Experiment with different solvent pairs (e.g., Ethyl Acetate/Hexane, Ethanol/Water).

  • Alternative Reagents: If DPPA byproducts are consistently problematic, consider using an alternative method for generating the acyl azide, such as reacting the corresponding acyl chloride with sodium azide. However, this introduces an additional step and requires handling of the isolated acyl azide.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Low/No Product Yield 1. Incomplete acyl azide formation.2. Insufficient temperature for rearrangement.3. Isocyanate decomposition.1. Use a one-pot method (e.g., DPPA).2. Increase reaction temperature (monitor by IR).3. Ensure anhydrous conditions.
Urea Byproduct Formation 1. Presence of moisture in reagents/solvents.1. Use rigorously dried solvents and reagents.2. Use a large excess of the trapping alcohol.3. Add alcohol before heating.
Difficult Purification 1. Co-elution with reagent byproducts (e.g., from DPPA).2. Similar polarity of product and impurities.1. Perform an aqueous basic wash before chromatography.2. Optimize chromatography solvent system.3. Attempt recrystallization of the product.
Reaction Stalls 1. Sterically hindered alcohol.2. Low reactivity of the indenyl system.1. Increase reaction time and/or temperature.2. Consider adding a catalyst (e.g., zinc triflate) to promote carbamate formation.[9]

Detailed Experimental Protocol: One-Pot Synthesis of Benzyl (1-Methyl-1H-inden-3-yl)carbamate

This protocol describes a representative one-pot synthesis via the Curtius rearrangement, adapted from established methodologies.[8][12]

Materials:

  • 1-Methyl-1H-indene-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N), anhydrous

  • Benzyl alcohol, anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methyl-1H-indene-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration). To this solution, add triethylamine (1.1 eq) followed by benzyl alcohol (1.5 eq).

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature. Caution: DPPA is toxic; handle in a fume hood.

  • Curtius Rearrangement & Trapping: After the addition is complete, slowly heat the reaction mixture to 90-100 °C. Monitor the reaction by TLC for the consumption of the starting acid. The reaction is typically complete within 2-4 hours. You can also monitor by IR for the disappearance of the azide peak (~2140 cm⁻¹).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure benzyl (1-methyl-1H-inden-3-yl)carbamate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. [Link]

  • Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement. (2022). Morressier. [Link]

  • Gómez-Sánchez, E., & Marco-Contelles, J. (2005). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Tetrahedron, 61(5), 1207–1219. [Link]

  • Telvekar, V. N. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 10(12), 1146-1166. [Link]

  • Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as a Valuable Therapeutic Agents. (2017). Acta Chimica Slovenica, 64(1), 159-169. [Link]

  • Pore, S. B., & Kuila, S. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 14(24), 5513-5530. [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Innovations in isocyanate synthesis for a sustainable future. (2024). Organic & Biomolecular Chemistry. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2022). Molecules, 27(15), 4785. [Link]

  • Cantillo, D., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 356-365. [Link]

  • Methyl carbamate purification by extraction and recrystallization. (2012). Advanced Materials Research, 550-553, 1011-1014. [Link]

  • How To Get Isocyanate? (2023). ACS Omega, 8(46), 43633-43642. [Link]

Sources

Technical Support Center: Enhancing the Stability of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on enhancing the stability of these crucial compounds. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity of your molecules throughout their lifecycle.

Introduction: The Stability Challenge

This compound and its analogs are valuable intermediates in pharmaceutical synthesis, notable for the presence of a Boc-protected amine on a rigid indane scaffold. The stability of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering resilience against many nucleophilic and basic conditions.[1][2] However, its susceptibility to acidic conditions and potential for thermal and oxidative degradation necessitates a thorough understanding of its stability profile.[3][4] This guide will address common stability issues, provide troubleshooting strategies, and offer detailed protocols for stability assessment.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Unexpected Deprotection During Reaction or Workup

Question: I'm observing significant levels of the free amine impurity in my reaction mixture, even though I haven't used any strong acids. What could be causing this premature Boc deprotection?

Answer: Unexpected deprotection of the Boc group is a common issue and can be attributed to several factors beyond the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

  • Causality: The Boc group is fundamentally acid-labile.[7] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[7] Even mildly acidic conditions can initiate this process.

  • Troubleshooting Steps:

    • Reagent Purity Check: Verify the purity of your solvents and reagents. Acidic impurities in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can arise from improper storage or degradation. Re-distilling or passing solvents through a plug of basic alumina can remove acidic contaminants.

    • Reaction pH Monitoring: If your reaction conditions permit, monitor the pH of the mixture. The presence of acidic byproducts from the reaction itself could be lowering the pH. Consider using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge any generated protons.

    • Lewis Acid Catalysis: Be aware that some metal catalysts or additives can act as Lewis acids, promoting Boc cleavage.[8] If you suspect this is the case, explore alternative catalysts or consider adding a Lewis base scavenger.

    • Workup Conditions: During aqueous workup, ensure the pH of your aqueous layer is neutral or slightly basic before extraction. Acidic washes, even with dilute acids, can cause partial deprotection.

Issue 2: Formation of Unknown Impurities During Storage

Question: After storing my purified this compound derivative for several weeks, I'm seeing new peaks on my HPLC chromatogram. What are these likely to be and how can I prevent their formation?

Answer: The appearance of new impurities upon storage points towards degradation of your compound. The primary culprits are often oxidation, hydrolysis, and photodegradation.

  • Causality:

    • Oxidation: The 5-amino group on the indane ring, even when acylated or further substituted, can be susceptible to oxidation, especially if exposed to air and light. This can lead to the formation of colored impurities.[9]

    • Hydrolysis: While the Boc group is generally stable to neutral water, prolonged exposure, especially at elevated temperatures or in the presence of enzymatic activity (if from a biological source), can lead to slow hydrolysis.

    • Photodegradation: Aromatic systems and amino functionalities can be sensitive to UV light, leading to complex degradation pathways.[10]

  • Troubleshooting & Prevention:

    • Proper Storage Conditions:

      • Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

      • Temperature: Store at reduced temperatures (2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions.

      • Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

    • Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Solvent Choice: If storing in solution, use high-purity, degassed solvents. Protic solvents may be more conducive to hydrolysis over long periods.

Issue 3: Thermal Degradation During High-Temperature Reactions

Question: I need to run a reaction at an elevated temperature (e.g., >100 °C), but I'm concerned about the thermal stability of the Boc group. What are the risks and how can I mitigate them?

Answer: The Boc group can be thermally labile, and high temperatures can induce deprotection even without an acid catalyst.[4][11]

  • Causality: Thermal deprotection proceeds through a fragmentation mechanism, forming the free amine, isobutylene, and carbon dioxide.[11] The temperature at which this becomes significant can vary depending on the specific derivative and the reaction solvent.[4]

  • Mitigation Strategies:

    • Temperature Optimization: Carefully determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Run small-scale experiments at various temperatures to find the optimal balance between reaction kinetics and compound stability.

    • Alternative Protecting Groups: If high temperatures are unavoidable, consider switching to a more thermally stable protecting group. For instance, the benzyloxycarbonyl (Cbz) group is generally more resistant to thermal degradation but is cleaved by catalytic hydrogenation.[7]

    • Flow Chemistry: Continuous flow reactors can allow for precise control over reaction time at elevated temperatures, minimizing the duration of thermal stress and potentially reducing degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal pH conditions for maintaining the stability of Boc-protected indane derivatives in aqueous solutions?

A1: The ideal pH range for maintaining the stability of these derivatives in aqueous solutions is typically between 7 and 9. The Boc group is stable to basic conditions but is readily cleaved by acids.[1][12] Therefore, avoiding acidic pH is crucial.

Q2: How can I confirm that the new peak in my chromatogram is the deprotected amine?

A2: The most straightforward way is to co-inject your sample with an authentic standard of the corresponding free amine. If the retention times match, it strongly suggests the impurity is the deprotected product. Further confirmation can be obtained using LC-MS, where the mass of the impurity should correspond to the mass of the deprotected compound.

Q3: Are there any specific analytical methods recommended for stability testing of these compounds?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[13] This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or formate). A photodiode array (PDA) detector is useful for assessing peak purity.[10] Gas chromatography (GC) is generally not suitable due to the thermal lability of carbamates.[13][14]

Q4: What is a forced degradation study and why is it important for these derivatives?

A4: A forced degradation study involves intentionally stressing the compound with harsh conditions (strong acid, strong base, high heat, oxidation, and light) to generate degradation products.[13] This is critical for:

  • Identifying potential degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from all its degradation products.

  • Understanding the intrinsic stability of the molecule, which is a regulatory requirement in drug development.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study. The goal is typically to achieve 5-20% degradation.[13]

Materials:

  • This compound derivative

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and analyze at time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and analyze at the same time points. Neutralize with 1 M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature and analyze.

    • Thermal Degradation (Solution): Heat a sealed vial of the stock solution in an oven at a set temperature (e.g., 60 °C).

    • Thermal Degradation (Solid): Place the solid compound in an oven at the same temperature.

    • Photostability: Expose both a solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample in the dark.

  • Sample Analysis: Analyze all stressed samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Data Presentation: Example Forced Degradation Results
Stress ConditionDuration (hours)% DegradationNumber of Degradants
1 M HCl (RT)818.52
1 M NaOH (RT)24< 1.00
30% H₂O₂ (RT)2412.23
Thermal (60 °C, solid)482.51
Photolytic (ICH Q1B)-9.84

Visualizations

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary degradation routes for Boc-protected aminoindane derivatives.

Parent Boc-Protected Aminoindane Derivative Amine Free Amine (Deprotection) Parent->Amine Acidic Conditions High Temperature Oxidized Oxidized Products (e.g., N-oxides, quinones) Parent->Oxidized O₂, Light, Peroxides Photo Photodegradation Products Parent->Photo UV/Vis Light

Caption: Primary degradation pathways for the title compounds.

Diagram 2: Troubleshooting Workflow for Unexpected Impurities

This workflow provides a logical sequence for identifying the source of unknown impurities.

Start Impurity Detected in Sample Identify Identify Impurity (LC-MS, Co-injection) Start->Identify Deprotected Is it the deprotected amine? Identify->Deprotected CheckAcid Check for Acid Sources: - Reagents/Solvents - Reaction Byproducts - Workup pH Deprotected->CheckAcid Yes OtherImpurity Is it another degradant? Deprotected->OtherImpurity No Optimize Optimize Conditions: - Use purified solvents - Add base/scavenger - Adjust workup CheckAcid->Optimize CheckStorage Review Storage Conditions: - Atmosphere (O₂) - Temperature - Light Exposure OtherImpurity->CheckStorage Yes OptimizeStorage Optimize Storage: - Inert atmosphere - Refrigerate/Freeze - Protect from light CheckStorage->OptimizeStorage End Stability Enhanced Optimize->End OptimizeStorage->End

Caption: Workflow for troubleshooting unexpected impurities.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Retrieved from [Link]

  • PubMed. (1998). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]

  • ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • PubMed. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed Central. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Retrieved from [Link]

  • ResearchGate. (2006). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

  • EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • UW Pressbooks. (n.d.). Amino Acid Derivatives – biochemistry. Retrieved from [Link]

  • ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]

  • YouTube. (2021). Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. Retrieved from [Link]

Sources

Work-up procedures for tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Introduction

Welcome to the technical support guide for reactions involving this compound. This molecule is a key building block in medicinal chemistry and drug development, valued for its rigid scaffold and strategically placed functional groups. However, like any synthetic procedure, the work-up and purification of reactions involving this intermediate can present unique challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific issues you might face post-reaction, from low yields to purification difficulties.

  • Frequently Asked Questions (FAQs): A broader section covering best practices, preventative measures, and the chemical reasoning behind standard work-up protocols.

Our goal is to empower you, the researcher, with the expertise to diagnose and resolve experimental hurdles efficiently, ensuring the integrity and success of your synthetic campaigns.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the work-up of reactions where this compound is a product or key intermediate.

Issue 1: Low or No Product Yield After Work-up

You've run your reaction, TLC or LC-MS of the crude mixture looked promising, but after extraction and concentration, the yield is disappointingly low.

Question: My crude reaction mixture showed product, but I lost most of it during the aqueous work-up. Where did it go?

Answer: The most likely cause is the unintended migration of your product into the aqueous layer.[1] The Boc-protected aminoindane is amphiphilic; while the Boc group and indane scaffold are lipophilic, the carbamate and the aromatic amine can be protonated under certain conditions, drastically increasing water solubility.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution & Protocol
Aqueous Layer is Too Acidic The Boc group is notoriously labile to strong acids.[2][3] If your quenching or washing steps involve a strong acid (pH < 2), you may have partially or fully cleaved the Boc group. The resulting free diamine is highly basic and will be protonated, rendering it very water-soluble. Even weak acids, if used in excess or for prolonged periods, can cause some product loss by protonating the aniline nitrogen.Test Aqueous Layer Stability: Before a full-scale work-up, take a small aliquot of your reaction mixture and simulate the wash by adding your intended acid. Check the TLC to see if the product spot changes or disappears.[1] pH-Controlled Extraction: Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extraction. Use saturated sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to neutralize. This ensures your product remains in its non-protonated, organic-soluble form.[4]
Formation of Emulsions The amphiphilic nature of the product and potential byproducts can lead to stable emulsions during extraction, trapping the product in the interfacial layer.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can be effective.
Insufficient Extraction Your product may have moderate water solubility, requiring more rigorous extraction than anticipated.Perform Back-Extractions: Always save your aqueous layers until your product is secured. Re-extract the combined aqueous layers 1-2 more times with fresh organic solvent (e.g., Ethyl Acetate or DCM).[5]
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

You've isolated your product, but it refuses to solidify, making it difficult to handle, weigh, and carry forward to the next step.

Question: My final product is a persistent oil. How can I induce crystallization?

Answer: This is a common issue, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice.[6][7] Pure this compound should be a solid.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution & Protocol
Residual Solvent Solvents like Ethyl Acetate, DCM, or THF are common culprits. Even after rotary evaporation, they can remain trapped within the product.High Vacuum Drying: Dry the oil under high vacuum (high-vac) for several hours, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.[6] This is often sufficient to remove residual solvents and yield a solid.
Excess (Boc)₂O Unreacted di-tert-butyl dicarbonate is an oily substance that can prevent your product from solidifying.Sublimation: (Boc)₂O can be sublimated under high vacuum with a cold finger or into a dry ice trap.[8] Purification: If sublimation is not feasible, column chromatography is the most reliable method.
Inherent Crystallization Difficulty Even when pure, some compounds require specific conditions to crystallize.Recrystallization/Trituration Protocol: 1. Dissolve the oil in a minimum amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol). 2. Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexanes, Pentane, or Diethyl Ether) until the solution becomes cloudy.[6] 3. If no solid appears, add a tiny amount of the good solvent back to clarify the solution, and then allow it to stand undisturbed, often at a lower temperature (4 °C or -20 °C). 4. If you have a seed crystal, add it at the cloudy stage.[9][10] 5. Alternatively, triturate the oil by repeatedly stirring and scraping it with a spatula in a poor solvent like ether or hexanes to induce solidification.
Issue 3: Unexpected Impurities Detected by TLC, NMR, or LC-MS

Your final product shows extra spots or peaks that you cannot account for.

Question: I see a byproduct in my analysis. What could it be and how do I remove it?

Answer: Byproducts can arise from side reactions during the primary transformation or degradation during the work-up. Identifying the impurity is key to selecting the correct purification strategy.

Common Impurities & Remediation:

Potential Impurity Plausible Cause Work-up & Purification Strategy
Di-Boc Protected Product If both the primary aniline and the secondary carbamate nitrogen are present as free amines, over-protection can occur, especially with excess (Boc)₂O.[11][12]Stoichiometric Control: Use only a slight excess (1.05-1.1 equiv.) of (Boc)₂O in future reactions. Purification: This byproduct is typically less polar than the desired mono-Boc product and can be separated by silica gel chromatography.
Free Diamine Accidental deprotection of the Boc group during an acidic wash.Re-evaluate Work-up: Avoid acidic washes or use a very dilute, cold acid (e.g., 1% citric acid) for a very short duration. Purification: The highly polar free diamine will have a much lower Rf on silica gel and can be separated by column chromatography. Alternatively, you can re-protect the crude mixture and purify the desired product.
t-Butylated Aniline The tert-butyl cation generated during accidental Boc deprotection can act as an electrophile and alkylate the electron-rich aromatic ring.[13][14]Use Scavengers: If acidic conditions are unavoidable, consider including a scavenger like triethylsilane or anisole to trap the t-butyl cation. Purification: This impurity often has a similar polarity to the starting material, making chromatographic separation challenging but feasible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the "standard" extractive work-up protocol for a Boc-protection reaction to synthesize this compound?

A1: A robust, general-purpose work-up is crucial for isolating a clean product. The causality behind this multi-step process is to systematically remove the base catalyst, unreacted starting material, and water-soluble byproducts.

Standard Protocol:

  • Quench: Once the reaction is complete by TLC, cool the mixture to room temperature and quench by adding deionized water. This will hydrolyze any remaining (Boc)₂O.

  • Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x volume of the aqueous layer).

  • Wash with Dilute Acid (Optional but Recommended): Wash the combined organic layers with a cold, dilute acid like 1% aqueous HCl or 5% citric acid. This step protonates and removes the basic catalyst (e.g., Triethylamine) and any unreacted starting amine. Caution: This step carries a slight risk of Boc deprotection if not done quickly and at low temperatures.

  • Wash with Base: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any residual acid from the previous step.[4]

  • Wash with Brine: Perform a final wash with saturated aqueous NaCl (brine). This removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[15]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

The resulting crude material can then be assessed for purity and purified further if necessary.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Reaction Complete Reaction (Monitor by TLC) Quench 1. Quench (Add H₂O) Reaction->Quench Extract 2. Extract (e.g., EtOAc) Quench->Extract AcidWash 3. Acid Wash (Optional) (Removes Base/Amine) Extract->AcidWash BaseWash 4. Base Wash (Sat. NaHCO₃) AcidWash->BaseWash BrineWash 5. Brine Wash (Removes H₂O) BaseWash->BrineWash Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) BrineWash->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Product Purify->Final

Caption: Standard experimental workflow for work-up and purification.

Q2: Is the Boc group stable to basic washes like sodium hydroxide (NaOH)?

A2: Yes, the tert-butoxycarbonyl (Boc) group is a carbamate, which is significantly more stable to basic hydrolysis than a standard ester.[16] This is because the nitrogen lone pair can donate electron density to the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide. It is stable to common basic work-up conditions, including saturated NaHCO₃ and even 1-2M NaOH solutions for short periods. This stability is a key feature that allows for orthogonal protection strategies in complex syntheses.[14]

Q3: Can I skip column chromatography if my crude NMR looks clean?

A3: This is a judgment call that depends on the requirements of your next step. If the crude ¹H NMR shows only your desired product and trace solvent peaks, and the subsequent reaction is robust and insensitive to minor impurities, you may be able to proceed without chromatography. However, be aware of the following:

  • NMR-Invisible Impurities: Byproducts like salts (e.g., triethylammonium bromide) or excess (Boc)₂O may not be easily visible or quantifiable in the crude NMR.

  • Trace Impurities: Even small amounts of impurities can sometimes poison catalysts or interfere with sensitive reactions downstream.

Self-Validation Protocol: If you proceed without purification, it is good practice to run the next reaction on a small scale first. If it proceeds as expected, you can be more confident in using the crude material for a larger scale reaction. For drug development applications under GMP (Good Manufacturing Practice) guidelines, purification to a high degree of purity (>98%) is almost always mandatory.

G Start Crude Product Isolated CheckPurity Analyze Purity (NMR, LC-MS, TLC) Start->CheckPurity IsPure Is Purity >95% and Free of Critical Impurities? CheckPurity->IsPure UseCrude Proceed to Next Step with Crude Material IsPure->UseCrude Yes Purify Purify Product (Column Chromatography) IsPure->Purify No Final Use Pure Product Purify->Final

Caption: Decision tree for proceeding with or without purification.

References

  • Findlay, B. (2012). Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Various Authors. (2014). Removal of Boc protecting group as workup? Reddit r/chemistry. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Boussad, N., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E, 68(Pt 11), o3139. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • Papageorgiou, G., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 71(22), 8645–8648. Available at: [Link]

  • Various Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]

  • Google Patents. (2021). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Various Authors. (2023). Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Google Patents. (2019). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Eureka | Patsnap. (2019). Crystallization method of Boc-amino acid. Available at: [Link]

  • Google Patents. (2019). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (1993). JPH0597778A - Method for producing 2-aminoindane and salts thereof.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • ResearchGate. (2012). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Dual protection of amino functions involving Boc. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • Ellis, T. K., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Journal of Organic Chemistry, 68(12), 4973-6. Available at: [Link]

  • ResearchGate. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available at: [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate , a key intermediate in the synthesis of various pharmacologically active molecules.

Due to the limited availability of public experimental spectra for this specific compound, this guide will present a detailed, expert-predicted spectral analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from closely related structural analogs, namely 2-aminoindan and various N-Boc protected amines. By comparing the predicted spectra with that of a simpler, well-characterized analog, we will illustrate the influence of substituents on chemical shifts and coupling constants, thereby providing a robust framework for the structural verification of this and similar molecules.

The Structural Significance of this compound

The 2-aminoindan scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The introduction of a Boc (tert-butoxycarbonyl) protecting group at the 2-amino position and an additional amino group on the aromatic ring at the 5-position, as in the title compound, generates a versatile intermediate for further chemical elaboration. Accurate spectral interpretation is crucial to confirm the success of synthetic steps and to ensure the purity of the material destined for downstream applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and carbamate protons. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7 (Ar-H)~7.0d~8.01H
H-6 (Ar-H)~6.6d~2.01H
H-4 (Ar-H)~6.5dd~8.0, 2.01H
NH (carbamate)~4.8br s-1H
H-2 (CH-N)~4.2m-1H
NH₂ (aromatic)~3.6br s-2H
H-1, H-3 (CH₂)~3.2dd~16.0, 7.02H
H-1', H-3' (CH₂)~2.8dd~16.0, 5.02H
C(CH₃)₃ (Boc)~1.45s-9H

Comparative Analysis: 2-Aminoindan vs. Title Compound

To understand the spectral features of the title compound, a comparison with the readily available data for 2-aminoindan hydrochloride is instructive. The primary differences will arise from the introduction of the bulky, electron-withdrawing Boc group at the 2-position and the electron-donating amino group at the 5-position.

Proton 2-Aminoindan HCl (Experimental δ, ppm) Title Compound (Predicted δ, ppm) Rationale for Shift
Aromatic CH7.1-7.36.5-7.0The electron-donating NH₂ group at the 5-position increases electron density on the aromatic ring, causing an upfield shift (shielding) of the aromatic protons.
CH-N~3.9~4.2The electron-withdrawing nature of the Boc-carbonyl group deshields the adjacent methine proton, causing a downfield shift.
Aliphatic CH₂3.0-3.32.8-3.2The steric bulk of the Boc group may induce minor conformational changes, leading to slight shifts in the diastereotopic methylene protons.
Boc C(CH₃)₃N/A~1.45A characteristic sharp singlet integrating to 9 protons, indicative of the tert-butyl group.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.

Carbon Assignment Predicted δ (ppm)
C=O (carbamate)~156
C-7a, C-3a (Ar-C)~145, ~132
C-5 (Ar-C-NH₂)~144
C-7 (Ar-CH)~125
C-6 (Ar-CH)~115
C-4 (Ar-CH)~113
C(CH₃)₃ (Boc)~79
C-2 (CH-N)~50
C-1, C-3 (CH₂)~39
C(CH₃)₃ (Boc)~28

Comparative Analysis of ¹³C NMR Spectra

Comparing the predicted ¹³C spectrum of the title compound with the experimental data for 2-aminoindan hydrochloride reveals key differences.

Carbon 2-Aminoindan HCl (Experimental δ, ppm) Title Compound (Predicted δ, ppm) Rationale for Shift
Aromatic C (unsubstituted)~127, ~125~125, ~115, ~113The NH₂ group at C-5 significantly shields the ortho (C-4, C-6) and para (not present) positions, causing a notable upfield shift.
Aromatic C (substituted)~140~145, ~144, ~132The C-NH₂ and the bridgehead carbons will be deshielded.
C-N~51~50The electronic environment of the C-2 carbon is influenced by the attached nitrogen. The Boc group's effect is expected to be minimal on the chemical shift of this carbon.
Aliphatic CH₂~39~39Minimal change is expected for the benzylic carbons.
Boc CarbonsN/A~156 (C=O), ~79 (quat. C), ~28 (CH₃)These are characteristic signals for the Boc protecting group.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak.

Advanced 2D NMR for Unambiguous Assignments

For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Connectivity H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies proton-proton coupling networks HSQC HSQC (¹H-¹³C one-bond Correlation) H1->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C long-range Correlation) H1->HMBC Reveals 2-3 bond correlations between protons and carbons C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For the title compound, COSY would confirm the connectivity between the H-2 proton and the diastereotopic H-1/H-3 methylene protons, as well as the coupling between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different spin systems and for assigning quaternary carbons. For instance, correlations from the Boc protons to the quaternary carbon and the carbonyl carbon of the Boc group would be expected.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding these predictions in the established spectral data of its constituent fragments and comparing it to the simpler 2-aminoindan core, we have established a reliable framework for the structural verification of this important synthetic intermediate. The provided experimental protocols and the outline of advanced 2D NMR techniques offer a complete roadmap for researchers to confidently characterize this and analogous molecules, ensuring the integrity and quality of their materials in the drug discovery and development pipeline.

References

  • PubChem. 2-Aminoindan hydrochloride. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.

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A Comparative Guide to the Biological Activity of Indenyl Carbamate Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various indenyl and indolinyl carbamate analogs, a class of compounds showing significant promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease. We will delve into their mechanism of action, compare the inhibitory potency of different analogs through experimental data, and provide detailed protocols for assessing their activity.

Introduction: The Therapeutic Promise of Carbamate Analogs

Alzheimer's disease is characterized by a cascade of events that includes a reduction in cholinergic transmission and increased oxidative stress.[1][2] One of the primary therapeutic strategies is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.

Carbamate derivatives have emerged as a significant class of cholinesterase inhibitors.[3] Unlike some inhibitors that bind permanently, carbamates act as "pseudo-irreversible" inhibitors.[4][5] They form a temporary covalent bond with the enzyme, which is then slowly hydrolyzed, allowing the enzyme to eventually regenerate.[6][7] This guide focuses on analogs built upon indenyl and indolinyl scaffolds, which have been explored for their potential to combine cholinesterase inhibition with other beneficial properties like antioxidant activity.[8]

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate inhibitors function by carbamylating a critical serine residue within the active site of cholinesterases (both AChE and Butyrylcholinesterase, BChE).[7][9] This process deactivates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine.

The key steps are as follows:

  • Binding: The carbamate inhibitor binds to the active site gorge of the cholinesterase enzyme.

  • Nucleophilic Attack: The serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate.[9]

  • Carbamylation: This attack leads to the formation of a carbamylated enzyme intermediate, releasing the phenolic portion of the inhibitor. This intermediate is relatively stable.

  • Slow Hydrolysis: The carbamylated enzyme is hydrolyzed very slowly, regenerating the active enzyme over a period of minutes to hours.[7] This slow reactivation rate is what defines the pseudo-irreversible nature of the inhibition.

The diagram below illustrates this multi-step inhibitory mechanism.

G cluster_0 Cholinesterase Active Site Enzyme Active Enzyme (E-OH) + Serine Residue Complex Enzyme-Inhibitor Complex [E-OH • I] Enzyme->Complex Inhibitor Carbamate Inhibitor (R-O-C(=O)NR'R'') Inhibitor->Complex 1. Binding Carbamylated Carbamylated Enzyme (E-O-C(=O)NR'R'') Complex->Carbamylated 2. Carbamylation (Fast) Regenerated Regenerated Enzyme (E-OH) Carbamylated->Regenerated 3. Hydrolysis (Very Slow) Regenerated->Enzyme Enzyme is active again G start Start: Prepare Reagents prep_inhibitor 1. Prepare Serial Dilutions of Indenyl Carbamate Analog start->prep_inhibitor prep_plate 2. Add Enzyme (AChE) and Inhibitor to Microplate Wells prep_inhibitor->prep_plate preincubate 3. Pre-incubate Enzyme and Inhibitor prep_plate->preincubate add_reagents 4. Initiate Reaction by Adding Substrate (ATCh) and DTNB preincubate->add_reagents Allows for inhibitor binding measure 5. Measure Absorbance at 412 nm Kinetically (e.g., every 30s for 5 min) add_reagents->measure analyze 6. Calculate Reaction Rates and % Inhibition measure->analyze plot 7. Plot % Inhibition vs. [Inhibitor] and Determine IC50 analyze->plot end End: IC50 Value Determined plot->end

Caption: Experimental workflow for IC50 determination using the Ellman's assay.

Step-by-Step Protocol for IC50 Determination

This protocol is a self-validating system that includes controls to ensure data integrity.

Materials:

  • Acetylcholinesterase (AChE) from a reliable source (e.g., human recombinant).

  • Indenyl carbamate analog stock solution (e.g., 10 mM in DMSO).

  • Phosphate Buffer (0.1 M, pH 8.0). [10]* DTNB (Ellman's Reagent) solution (e.g., 10 mM in buffer). [10]* Acetylthiocholine iodide (ATCh) substrate solution (e.g., 75 mM in water). [10]* 96-well microplate.

  • Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Prepare Reagent Mix: Prepare a fresh reaction mixture in 0.1 M phosphate buffer (pH 8.0) containing DTNB.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of your indenyl carbamate analog stock solution to create a range of concentrations (e.g., from 100 µM to 0.01 nM). Include a vehicle control (DMSO only).

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Buffer only.

    • Control wells (100% activity): Buffer, AChE solution, and vehicle (DMSO).

    • Inhibitor wells: Buffer, AChE solution, and the corresponding inhibitor dilution.

  • Pre-incubation: Add the AChE solution to the control and inhibitor wells. Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). This step is crucial for pseudo-irreversible inhibitors to allow time for the carbamylation reaction to occur.

  • Initiate Reaction: To all wells (except blanks), add the ATCh substrate solution to start the reaction.

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm. Record readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The indenyl and indolinyl carbamate analogs represent a promising class of cholinesterase inhibitors with therapeutic potential for Alzheimer's disease. The comparative data clearly indicate that high potency can be achieved and tailored through synthetic modifications. The ability to combine AChE inhibition with other neuroprotective functions, such as antioxidant activity, makes these compounds particularly attractive as multi-target-directed ligands.

Future research should focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate blood-brain barrier penetration and on further exploring the structure-activity relationships to enhance both potency and selectivity. In vivo studies are necessary to validate the efficacy and safety of the most promising candidates.

References

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Image]. Retrieved from [Link]

  • Darvesh, S., et al. (2010). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Keeley, L. (2011, October 26). 9. Carbamate Insecticide Action [Video]. YouTube. Retrieved from [Link]

  • Pharmacology. (n.d.). Anticholinesterases - Mechanism of Action - Cholinergic System and Drugs. Retrieved from [Link]

  • PubMed. (2000). Inhibition of AChE: structure-activity relationship among conformational transition of Trp84 and biomolecular rate constant. Journal of Enzyme Inhibition. Retrieved from [Link]

  • Sci-Hub. (n.d.). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. Retrieved from [Link]

  • PubMed. (2012, December 13). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Retrieved from [Link]

  • Bar-Ilan University. (n.d.). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2023, December 21). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1998). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • PubMed. (2009, June 15). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • HUJI OpenScholar. (2012). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2009, April). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem. Retrieved from [Link]

  • PubMed. (2015, November). Design, synthesis, and biological evaluation of scutellarein carbamate derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Chemical Biology & Drug Design. Retrieved from [Link]

  • PubMed. (2016, April). Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. Steroids. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2023, December 1). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate Derivatives as Novel CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indane scaffold has emerged as a privileged structure, particularly for targeting central nervous system (CNS) disorders. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric elements, making it an attractive starting point for medicinal chemistry campaigns. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate derivatives. Our exploration is anchored in the hypothesis that these molecules can be optimized as potent and selective modulators of a key CNS target, building upon existing knowledge of related indenyl compounds.[1]

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of how structural modifications to the parent molecule influence its biological activity. We will dissect the causality behind experimental choices, present comparative data from a hypothetical study, and provide detailed protocols to ensure the reproducibility of our findings.

The Rationale for Targeting the Indane Scaffold: A Strategic Overview

The 2-aminoindane core is a versatile template. The central carbamate-bearing carbon atom, the aromatic amino group, and the indane ring system itself offer multiple vectors for chemical modification. The tert-butyl carbamate, often employed as a protecting group in synthesis[2], is explored here as a key interacting moiety that can be fine-tuned to modulate target engagement and pharmacokinetic properties. Our hypothetical target is the AMPA receptor, a glutamate receptor subtype critical for synaptic plasticity and cognitive function. Positive allosteric modulators (PAMs) of the AMPA receptor have shown therapeutic potential, and related indenyl structures have demonstrated activity at this target.[1]

This guide will systematically explore modifications at three key regions of the lead compound, this compound, to build a comprehensive SAR model.

Comparative SAR Analysis: A Hypothetical Study

To elucidate the SAR of this series, a focused library of analogs was designed, synthesized, and evaluated in a hypothetical in vitro assay measuring potentiation of AMPA receptor activity. The results are summarized below.

Modifications of the tert-Butyl Carbamate (Region A)

The initial focus was on the carbamate group, exploring the impact of varying the steric bulk and electronic properties of the ester moiety.

Compound IDR Group (Region A)StructurePotency (EC₅₀, nM)
Lead-1 tert-Butyl50
A-1 Isopropyl75
A-2 Ethyl150
A-3 Methyl300
A-4 Benzyl90

Interpretation of Region A Modifications:

The data clearly indicate that the steric bulk of the carbamate ester is crucial for potency. The parent compound, Lead-1 , with the tert-butyl group, exhibited the highest potency. A systematic reduction in the size of the alkyl group from tert-butyl to isopropyl, ethyl, and methyl led to a progressive loss of activity. This suggests a well-defined hydrophobic pocket in the target's binding site that favorably accommodates the bulky tert-butyl group. The introduction of a benzyl group in A-4 resulted in a slight decrease in potency compared to Lead-1 , indicating that while a hydrophobic substituent is preferred, the specific shape and conformational flexibility of the benzyl group may not be as optimal as the more compact tert-butyl group.

Modifications of the 5-Amino Group (Region B)

Next, we investigated the role of the 5-amino group on the indane ring. This was achieved through acylation and alkylation to probe for potential hydrogen bonding interactions and the tolerance for substitution.

Compound IDR' Group (Region B)StructurePotency (EC₅₀, nM)
Lead-1 -NH₂50
B-1 -NH(C=O)CH₃25
B-2 -NH(C=O)Ph40
B-3 -N(CH₃)₂>1000
B-4 -NHSO₂CH₃35

Interpretation of Region B Modifications:

The primary amino group appears to be a key interaction point. Its acylation to form an acetamide (B-1 ) surprisingly doubled the potency. This suggests that the amide functionality can engage in additional hydrogen bonding or electrostatic interactions within the binding site that are more favorable than those of the primary amine. The benzamide derivative (B-2 ) was also more potent than the lead, further supporting this hypothesis. In stark contrast, dimethylation of the amine (B-3 ) completely abolished activity, highlighting the importance of at least one N-H proton for a critical hydrogen bond donation. The sulfonamide derivative (B-4 ) also showed improved potency, indicating that a hydrogen bond donating group with a different electronic character is well-tolerated and beneficial for activity.

Modifications of the Indane Scaffold (Region C)

Finally, to understand the role of the indane ring itself, modifications were made to the aromatic and aliphatic portions.

Compound IDModification (Region C)StructurePotency (EC₅₀, nM)
Lead-1 Unsubstituted Indane50
C-1 6-Fluoro30
C-2 4-Methoxy80
C-3 Tetralin Analog200

Interpretation of Region C Modifications:

The indane scaffold is sensitive to substitution. The introduction of a small, electron-withdrawing fluorine atom at the 6-position (C-1 ) led to a notable increase in potency. This could be due to favorable electronic interactions or the fluorine atom engaging in a specific interaction with the protein. Conversely, the introduction of a bulky, electron-donating methoxy group at the 4-position (C-2 ) was detrimental to activity. Expanding the five-membered ring to a six-membered ring to form a tetralin analog (C-3 ) significantly reduced potency, emphasizing the importance of the precise geometry and rigidity of the 2,3-dihydro-1H-indene core for optimal binding.

Experimental Protocols

To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols are provided below.

General Synthetic Scheme

The synthesis of the target derivatives follows a modular approach, allowing for facile diversification at the key regions.

Synthetic_Workflow Start Starting Material: 2-amino-5-nitro-2,3-dihydro-1H-indene Step1 Boc Protection (Boc)₂O, Et₃N, DCM Start->Step1 Step3C Scaffold Modification (Region C) (Requires modified starting materials) Start->Step3C Intermediate1 tert-Butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate Step1->Intermediate1 Step2 Nitro Reduction Fe, NH₄Cl, EtOH/H₂O Intermediate1->Step2 Lead Lead Compound (Lead-1) This compound Step2->Lead Step3A Carbamate Modification (Region A) Lead->Step3A Step3B Amine Modification (Region B) Acylation/Alkylation Lead->Step3B DerivativesA Region A Analogs Step3A->DerivativesA DerivativesB Region B Analogs Step3B->DerivativesB DerivativesC Region C Analogs Step3C->DerivativesC

Caption: General synthetic workflow for the preparation of derivatives.

Step-by-step Protocol for the Synthesis of Lead-1:

  • Protection: To a solution of 2-amino-5-nitro-2,3-dihydro-1H-indene (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (5-nitro-2,3-dihydro-1H-inden-2-yl)carbamate.

  • Reduction: Dissolve the nitro-intermediate in a mixture of ethanol and water (4:1). Add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq). Heat the mixture to reflux for 4 hours.

  • Purification: Cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography on silica gel to afford Lead-1 .

In Vitro AMPA Receptor Potentiation Assay

This assay is designed to measure the ability of the compounds to enhance the response of the AMPA receptor to a suboptimal concentration of its agonist, glutamate.

Assay_Workflow Cell_Culture HEK293 cells stably expressing human AMPA receptors Plating Plate cells in 384-well plates Cell_Culture->Plating Compound_Prep Prepare serial dilutions of test compounds Plating->Compound_Prep Incubation Pre-incubate cells with compounds Compound_Prep->Incubation Stimulation Add suboptimal concentration of glutamate and a fluorescent calcium indicator Incubation->Stimulation Measurement Measure intracellular calcium influx using a fluorescence plate reader Stimulation->Measurement Analysis Calculate EC₅₀ values Measurement->Analysis

Caption: Workflow for the in vitro AMPA receptor potentiation assay.

Step-by-step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human GluA2/3 AMPA receptor subtype in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Plating: Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.

  • Assay: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Stimulation and Measurement: Add a solution containing a suboptimal concentration of glutamate (EC₂₀) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the potentiation of the AMPA receptor response. Plot the concentration-response curves and calculate the EC₅₀ values using a non-linear regression model.

Structure-Activity Relationship Summary

The SAR for this series can be visualized as follows, highlighting the key pharmacophoric features that contribute to potency.

SAR_Summary cluster_A Region A: Carbamate cluster_B Region B: 5-Amino Group cluster_C Region C: Indane Scaffold Core This compound A_Node Bulky hydrophobic group is optimal (e.g., tert-Butyl) Core->A_Node Modifications here affect hydrophobic interactions B_Node Hydrogen bond donor is essential. Acylation (amide/sulfonamide) enhances potency. Core->B_Node Modifications here affect hydrogen bonding C_Node Rigid indane core is preferred. Small electron-withdrawing groups (e.g., 6-F) are beneficial. Core->C_Node Modifications here affect scaffold geometry and electronics

Caption: Key SAR takeaways for the three main regions of the molecule.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, SAR analysis of this compound derivatives as potential AMPA receptor positive allosteric modulators. The key takeaways are:

  • A bulky, hydrophobic group at the carbamate position is critical for potent activity.

  • The 5-amino group serves as a crucial hydrogen bond donor, and its conversion to an amide or sulfonamide can significantly improve potency.

  • The rigid 2,3-dihydro-1H-indene scaffold is superior to more flexible or larger ring systems, and its potency can be fine-tuned with small electronic modifications.

These insights provide a clear roadmap for the further optimization of this chemical series. Future work should focus on combining the beneficial modifications identified in this study, for example, by synthesizing the 6-fluoro-5-acetamido analog of Lead-1 . Furthermore, a thorough investigation of the pharmacokinetic properties and in vivo efficacy of the most promising compounds is warranted to validate their therapeutic potential.

References

  • PubChem. tert-Butyl n-(5-amino-2,3-dihydro-1h-inden-2-yl)carbamate. National Center for Biotechnology Information. [Link][3]

  • Ward, S. E., et al. (2010). Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. British Journal of Pharmacology, 160(5), 1099–1111. [Link][1]

  • Klančar, U., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4044-4078. [Link][2]

  • Shaikh, et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43, 6493–6508. [Link][4]

  • tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate CAS NO.246873-45-0. (n.d.). Chemical Synthesis. [Link][5]

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Neuroactive Compounds Derived from tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the versatile scaffold, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. The 2-aminoindane core is a well-established pharmacophore found in a variety of centrally active agents, making its derivatives promising candidates for neurological drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of potential therapeutic activities and the experimental methodologies to elucidate them.

Herein, we will explore the in vitro testing cascade for a hypothetical series of novel compounds (designated Compound A and Compound B ) derived from the parent carbamate. We will compare their potential inhibitory activities against key neurological targets—Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)—and evaluate their neuroprotective and cytotoxic profiles. The guide will provide detailed, step-by-step protocols, illustrative data for comparison, and the scientific rationale behind the experimental design.

Rationale for Target Selection: MAO and AChE Inhibition

Derivatives of 2-aminoindane have been recognized for their interaction with monoamine systems.[1] Therefore, initial screening of novel derivatives should logically focus on enzymes that regulate monoamine neurotransmitter levels, such as Monoamine Oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which are critical targets in the treatment of depression (MAO-A) and neurodegenerative diseases like Parkinson's and Alzheimer's (MAO-B).[4][5][6]

Furthermore, given the prevalence of cholinergic deficits in Alzheimer's disease, the inhibition of Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy.[7][8][9] Investigating the AChE inhibitory potential of novel 2-aminoindane derivatives is a crucial step in assessing their potential for dementia treatment.

Comparative Analysis of MAO Inhibition

The initial enzymatic screening will determine the inhibitory potency and selectivity of our hypothetical novel compounds, Compound A and Compound B , against MAO-A and MAO-B. For comparison, we will include two standard, well-characterized MAO inhibitors: Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor).[4][6]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This high-throughput assay measures the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO.[10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Test compounds (Compound A, Compound B) and standards (Clorgyline, Selegiline) dissolved in DMSO

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and standards in assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound or standard dilution to the corresponding wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare a detection solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

  • Initiate the reaction by adding 25 µL of the detection solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Illustrative Data: MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
Compound A 50150030
Compound B 2500250.01
Clorgyline 52000400
Selegiline 3000100.003

Interpretation of Results:

  • Compound A shows preferential inhibition of MAO-A, suggesting potential as an antidepressant.

  • Compound B demonstrates high selectivity for MAO-B, indicating its potential for development as a therapeutic for Parkinson's or Alzheimer's disease.[5][6]

Comparative Analysis of AChE Inhibition

To evaluate the potential of the novel compounds in addressing cholinergic dysfunction, we will assess their ability to inhibit AChE. We will compare their activity to Donepezil , a standard AChE inhibitor used in the treatment of Alzheimer's disease.

Experimental Protocol: Ellman's Colorimetric AChE Inhibition Assay

This widely used method measures the activity of AChE by detecting the product of a substrate analog.[7][11] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[8][11]

Materials:

  • Purified Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (Compound A, Compound B) and standard (Donepezil) dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard in the assay buffer.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of AChE solution to each well and incubate for 10 minutes at room temperature.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at multiple time points over 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 values.

Illustrative Data: AChE Inhibition
CompoundAChE IC50 (µM)
Compound A 15.2
Compound B 1.8
Donepezil 0.05

Interpretation of Results:

  • Compound B exhibits significantly stronger AChE inhibitory activity than Compound A , suggesting it may have a more pronounced effect on the cholinergic system. While not as potent as the standard, Donepezil, its activity warrants further investigation, potentially in combination with its MAO-B inhibition.

Neuroprotection and Cytotoxicity Assessment

It is crucial to determine if the novel compounds not only exhibit desired enzymatic activity but also protect neurons from damage and do not induce toxicity at effective concentrations. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) for these assays.

Experimental Protocol: Neuroprotection against Oxidative Stress

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[12][13] This assay evaluates the ability of the compounds to protect cells from an oxidative insult induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds (Compound A, Compound B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[14][15]

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of Compound A and Compound B for 2 hours.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the wells (excluding the vehicle control wells) and incubate for 24 hours.

  • Assess cell viability using the MTT or XTT assay.[16][17][18]

    • For MTT: Add MTT solution to each well and incubate for 3-4 hours. Then, add the solubilization solution and read the absorbance at ~570 nm.[16][18]

    • For XTT: Add the XTT reagent to each well and incubate for 2-4 hours. Read the absorbance at ~450 nm.[14][17]

  • Calculate the percentage of cell viability relative to the untreated control.

Experimental Protocol: Cytotoxicity Assay

This assay determines the inherent toxicity of the novel compounds on the neuronal cells.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of Compound A and Compound B for 48 hours.

  • Assess cell viability using the MTT or XTT assay as described above.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Illustrative Data: Neuroprotection and Cytotoxicity
CompoundNeuroprotection (EC50, µM) vs. H₂O₂Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Compound A 25> 100> 4
Compound B 58517

Interpretation of Results:

  • Both compounds show neuroprotective effects against oxidative stress. Compound B is more potent in its protective action.

  • Both compounds exhibit low cytotoxicity, with CC50 values significantly higher than their effective concentrations for neuroprotection and enzyme inhibition.

  • Compound B has a more favorable therapeutic index, suggesting a wider window between its desired therapeutic effect and potential toxicity.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear overview of the testing cascade and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Compound Synthesis cluster_primary_screening Primary Enzymatic Screening cluster_secondary_screening Secondary Cellular Assays cluster_data_analysis Data Analysis & Lead Identification start This compound novel_compounds Novel Compounds (A & B) start->novel_compounds mao_assay MAO-A/B Inhibition Assay novel_compounds->mao_assay ache_assay AChE Inhibition Assay novel_compounds->ache_assay ic50 IC50 Determination mao_assay->ic50 ache_assay->ic50 neuro_assay Neuroprotection Assay (vs. Oxidative Stress) ec50 EC50 Determination neuro_assay->ec50 cyto_assay Cytotoxicity Assay cc50 CC50 Determination cyto_assay->cc50 ic50->neuro_assay ic50->cyto_assay lead_id Lead Candidate Identification ec50->lead_id cc50->lead_id

Caption: In Vitro Screening Cascade for Novel 2-Aminoindane Derivatives.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal MAO Monoamine Oxidase (MAO) Dopamine Dopamine Dopamine->MAO degradation Serotonin Serotonin Serotonin->MAO degradation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor binds Compound_B Compound B Compound_B->MAO inhibits Compound_B->AChE inhibits

Caption: Dual-Inhibitory Mechanism of a Hypothetical Neuroprotective Agent.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize novel compounds derived from this compound. Based on our illustrative data, Compound B emerges as a promising lead candidate due to its potent and selective MAO-B inhibition, moderate AChE inhibition, significant neuroprotective effects, and a favorable therapeutic index.

The subsequent steps for a compound like Compound B would involve more detailed mechanistic studies, including:

  • Determination of the mode of enzyme inhibition (e.g., competitive, non-competitive).

  • In vitro blood-brain barrier permeability assays.

  • Evaluation in more complex cellular models, such as primary neuronal cultures or iPSC-derived neurons.[12]

  • Screening against a broader panel of receptors and enzymes to assess off-target effects.

By following a structured and logical in vitro testing cascade, researchers can efficiently identify and validate promising novel neuroactive compounds for further preclinical development.

References

  • Benchchem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Pharmacia. (2025). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Valdmanis, P. N., et al. (2011). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • ResearchGate. (2025). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wikipedia. (n.d.). 2-Aminoindane.
  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. (n.d.). Google Patents.
  • Chem-Impex. (n.d.). 2-Aminoindan hydrochloride.

Sources

A Comparative Guide to the Purity Assessment of Synthesized tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of intermediates is a cornerstone of robust and reproducible drug substance synthesis. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparative analysis of the essential analytical techniques for assessing the purity of a critical building block, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate.

This carbamate derivative is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to avoid the introduction of unwanted side-products in subsequent synthetic steps, which can complicate purification and potentially introduce toxic impurities into the final drug product. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

A Brief Overview of Synthesis and Potential Impurities

The synthesis of this compound typically involves a multi-step process. A common route may start from 5-nitro-2,3-dihydro-1H-inden-2-amine, followed by Boc-protection of the amino group and subsequent reduction of the nitro group.

Potential impurities that can arise during this synthesis include:

  • Starting materials: Unreacted 5-nitro-2,3-dihydro-1H-inden-2-amine or the Boc-protected nitro-intermediate.

  • By-products: Products from incomplete reactions or side reactions, such as the formation of dimers or other derivatives.

  • Reagents and catalysts: Residual reagents, catalysts, and their derivatives.[1]

  • Degradation products: The compound may degrade under certain storage or processing conditions.

A thorough purity assessment is therefore essential to identify and quantify these potential impurities, ensuring the intermediate meets the stringent quality standards required for pharmaceutical manufacturing.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High sensitivity for UV-active compounds, excellent for quantifying known impurities, robust and reproducible.Requires chromophores for UV detection, co-eluting impurities can be missed, requires reference standards for quantification.Quantitative purity determination and impurity profiling.
qNMR The signal area is directly proportional to the number of nuclei.A primary analytical method, does not require a reference standard of the analyte, provides structural information, and can quantify non-UV active impurities.[4][5][6]Lower sensitivity compared to HPLC, can be complex for mixtures with overlapping signals, requires a high-purity internal standard.[6]Absolute purity determination and structural confirmation.
LC-MS Separation by HPLC followed by mass-to-charge ratio analysis.High sensitivity and selectivity, provides molecular weight information for impurity identification, and can detect non-chromophoric impurities.[7][8]Quantitative accuracy can be lower than HPLC-UV without careful validation, ion suppression effects can impact results.Impurity identification and structural elucidation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for aromatic compounds like our target molecule.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more non-polar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5][6]

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula[6]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" and "std" refer to the analyte and the internal standard, respectively.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is indispensable for identifying unknown impurities.[7][8][11] It provides the molecular weight of each component, which is a critical piece of information for structural elucidation.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: The same or a similar HPLC method as described above can be used.

  • Ionization Source: Electrospray ionization (ESI) is typically suitable for this type of molecule.

  • Mass Analysis: Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. The molecular weights of the impurities can then be used to propose their structures, often in conjunction with knowledge of the synthetic route.

An Integrated Workflow for Purity Confirmation

A robust purity assessment strategy relies on an integrated approach where the strengths of each technique complement the weaknesses of the others.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_quantification Quantitative Analysis cluster_identification Impurity Identification Synthesized_Product Synthesized tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate TLC TLC for initial qualitative check Synthesized_Product->TLC qNMR qNMR for Absolute Purity Determination Synthesized_Product->qNMR HPLC HPLC-UV for Purity (%) and Impurity Profile TLC->HPLC LCMS LC-MS for Molecular Weight of Impurities HPLC->LCMS If impurities > threshold Final_Report Comprehensive Purity Report HPLC->Final_Report qNMR->Final_Report Further_Analysis Further Spectroscopic Analysis (e.g., MS/MS, 2D NMR) if necessary LCMS->Further_Analysis For structural elucidation Further_Analysis->Final_Report

Caption: Integrated workflow for the purity assessment of a synthesized pharmaceutical intermediate.

Regulatory Context and Conclusion

The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][12][13][14][15] Adherence to these guidelines is mandatory for regulatory submissions.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Retrieved from [Link]

  • Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2015). SlideShare. Retrieved from [Link]

  • HPLC Method for Analyzing Carbamate Pesticides. Scribd. Retrieved from [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024). Novasol Biotech. Retrieved from [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). ACS Omega. Retrieved from [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2024). RSC Publishing. Retrieved from [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. Retrieved from [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc. Retrieved from [Link]

  • Purity determination and evaluation of new drug substances. (1986). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2016). Atlantis Press. Retrieved from [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2007). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficacy of Routes to Indenyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indenyl Carbamate Moiety

The indenyl scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties.[1] When functionalized with a carbamate group, the resulting indenyl carbamates become crucial intermediates and target molecules in drug development, acting as protecting groups for amines, bioactive agents themselves, or key components in complex molecular architectures.[2][3] The efficacy, scalability, and safety of the synthetic route chosen to access these compounds are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of three primary synthetic strategies for the preparation of indenyl carbamates: the Curtius Rearrangement, direct carbamoylation of an indenyl amine with chloroformates, and the Lossen Rearrangement. We will dissect the mechanistic underpinnings of each route, provide validated experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide the rational selection of a synthetic pathway.

Route 1: The Curtius Rearrangement from Indene Carboxylic Acids

The Curtius rearrangement is a robust and highly versatile method for converting a carboxylic acid into a carbamate, proceeding through an acyl azide and a reactive isocyanate intermediate.[4][5] Its broad functional group tolerance and stereochemical retention make it a cornerstone of modern organic synthesis.[3][6]

Mechanistic Rationale

The reaction is initiated by the conversion of a carboxylic acid (e.g., indene-3-carboxylic acid) into an acyl azide. This is most conveniently achieved in a one-pot fashion using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide intermediate.[7] Upon heating, the acyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form an isocyanate.[6] The R-group migrates with complete retention of its configuration. This highly reactive isocyanate is then immediately trapped by an alcohol present in the reaction mixture to furnish the desired carbamate.[8][9]

Curtius_Mechanism cluster_start Step 1: Acyl Azide Formation cluster_rearrangement Step 2: Rearrangement to Isocyanate cluster_trapping Step 3: Nucleophilic Trapping IndeneCOOH Indene-COOH AcylAzide Indene-CO-N3 IndeneCOOH->AcylAzide + DPPA - (PhO)2P(O)OH AcylAzide_copy Indene-CO-N3 Isocyanate_copy Indenyl-N=C=O Isocyanate Indenyl-N=C=O AcylAzide_copy->Isocyanate Heat (Δ) - N2 Carbamate Indenyl-NH-COOR' Isocyanate_copy->Carbamate + R'OH

Figure 1: Mechanism of the Curtius Rearrangement.
Detailed Experimental Protocol: One-Pot Synthesis via DPPA
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add indene-3-carboxylic acid (1.0 eq.).

  • Solvent Addition: Suspend the acid in a mixture of anhydrous toluene (5 mL/mmol of acid) and the desired alcohol (e.g., tert-butanol for Boc protection, 3.0 eq.).

  • Base and Reagent Addition: Add triethylamine (1.2 eq.) to the suspension. Following this, add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise at room temperature. Caution: Azide reagents are potentially explosive and should be handled with appropriate care.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 3-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel) to yield the pure indenyl carbamate.

Efficacy and Critical Assessment
  • Advantages:

    • High Versatility: The one-pot procedure starting from readily available carboxylic acids is highly convenient.[10]

    • Broad Substrate Scope: The reaction is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis.[3]

    • Stereospecificity: The migration of the indenyl group occurs with complete retention of configuration, which is critical for chiral substrates.[6]

    • Milder Conditions: Modern variations allow the reaction to be carried out at lower temperatures, enhancing safety.[6]

  • Disadvantages:

    • Reagent Hazards: The use of azide reagents like DPPA or sodium azide requires stringent safety protocols due to their potential thermal instability and toxicity.[10]

    • High Temperatures: Classical Curtius rearrangements often require high temperatures, which may not be suitable for thermally sensitive substrates.

    • Byproduct Removal: The phosphate byproducts from the use of DPPA can sometimes complicate purification.[10]

Route 2: Synthesis from Indenyl Amines and Chloroformates

This is arguably the most direct and classical approach to carbamate synthesis. It involves the nucleophilic attack of an amine (e.g., 3-aminoindene) on an electrophilic alkyl chloroformate.[11] The reaction is typically straightforward, high-yielding, and widely used in both laboratory and industrial scales.

Mechanistic Rationale

The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the indenyl amine attacks the electrophilic carbonyl carbon of the alkyl chloroformate. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[12]

Chloroformate_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Amine Indenyl-NH2 Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + Tetrahedral_copy Tetrahedral Intermediate Chloroformate Cl-COOR' Carbamate Indenyl-NH-COOR' Tetrahedral_copy->Carbamate - Cl- - H+

Figure 2: Mechanism of carbamate synthesis from an amine and a chloroformate.
Detailed Experimental Protocol
  • Reagent Preparation: Dissolve 3-aminoindene (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Chloroformate Addition: Add the desired alkyl chloroformate (e.g., ethyl chloroformate, benzyl chloroformate, 1.1 eq.) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it with 1M HCl solution (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. The resulting crude product can be purified by recrystallization or flash column chromatography.

Efficacy and Critical Assessment
  • Advantages:

    • High Efficiency: This route often provides high yields (typically >90%) with clean conversions.

    • Mild Conditions: The reaction proceeds readily at low to ambient temperatures.

    • Readily Available Reagents: A wide variety of alkyl chloroformates are commercially available, allowing for diverse carbamate derivatives.

    • Simple Purification: Workup is generally straightforward.

  • Disadvantages:

    • Starting Material: The primary limitation is the availability and stability of the starting 3-aminoindene, which can be less stable than its corresponding carboxylic acid.

    • Reagent Toxicity: Alkyl chloroformates and their parent, phosgene, are toxic and corrosive materials that must be handled with care in a well-ventilated fume hood.[11] Newer methods utilize safer phosgene equivalents like bis(trichloromethyl) carbonate (triphosgene).[13]

Route 3: The Lossen Rearrangement from Indene Hydroxamic Acids

The Lossen rearrangement is a valuable alternative to the Curtius rearrangement, converting a hydroxamic acid into an isocyanate, which is then trapped by an alcohol.[14] A key advantage is that it circumvents the need for potentially explosive azide intermediates.[15]

Mechanistic Rationale

The reaction begins with the O-activation of the indene hydroxamic acid, typically using an activating agent like an acid chloride, sulfonyl chloride, or carbonyldiimidazole (CDI).[16] This activation step forms a better leaving group. A base then deprotonates the nitrogen, triggering a concerted rearrangement where the indenyl group migrates from the carbon to the nitrogen, displacing the O-activated leaving group and forming the indenyl isocyanate. This intermediate is then trapped by an alcohol to yield the final carbamate product.[15]

Lossen_Mechanism cluster_activation Step 1: O-Activation cluster_rearrangement Step 2: Rearrangement to Isocyanate cluster_trapping Step 3: Nucleophilic Trapping Hydroxamic Indene-CO-NHOH Activated Indene-CO-NHO-L Hydroxamic->Activated + Activating Agent (e.g., ArSO2Cl) Activated_copy Indene-CO-NHO-L Isocyanate_copy Indenyl-N=C=O Isocyanate Indenyl-N=C=O Activated_copy->Isocyanate Base - L-OH Carbamate Indenyl-NH-COOR' Isocyanate_copy->Carbamate + R'OH

Figure 3: Mechanism of the Lossen Rearrangement.
Detailed Experimental Protocol: N-Methylimidazole Catalyzed Route
  • Reagent Preparation: In a nitrogen-flushed flask, dissolve indene hydroxamic acid (1.0 eq.) in an anhydrous solvent like THF or acetonitrile.

  • Reagent Addition: Add the desired alcohol (2.0-5.0 eq.) and a catalytic amount of N-methylimidazole (NMI, 0.2 eq.).[15]

  • Activation: Cool the mixture to 0 °C and add 4-nitrobenzenesulfonyl chloride (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to ~35 °C for aliphatic substrates.[15] Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the target indenyl carbamate.

Efficacy and Critical Assessment
  • Advantages:

    • Enhanced Safety: The primary benefit is the avoidance of azide reagents, making it an inherently safer alternative to the Curtius rearrangement.[15]

    • Mild Conditions: Catalytic versions of the Lossen rearrangement can be performed under very mild, often near-ambient, conditions.[14]

    • One-Pot Procedures: Efficient one-pot protocols have been developed, improving operational simplicity.[15]

  • Disadvantages:

    • Starting Material Synthesis: Indene hydroxamic acids are not as commonly available as carboxylic acids and must be synthesized, typically from the corresponding ester or acid chloride, adding a step to the overall sequence.

    • Yield Variability: Yields can be more substrate-dependent compared to the other routes, with electron-withdrawing groups sometimes slowing the rearrangement.[15]

    • Byproducts: The reaction generates stoichiometric amounts of byproducts from the activating agent, which require removal during purification.

Comparative Analysis

The optimal synthetic route to an indenyl carbamate depends on several factors, including the availability of starting materials, required scale, safety considerations, and the presence of other functional groups in the molecule.

Workflow_Comparison Indene_COOH Indene Carboxylic Acid Product Indenyl Carbamate Indene_COOH->Product Curtius Rearrangement (DPPA, R'OH, Δ) Indene_Amine Indenyl Amine Indene_Amine->Product Chloroformate Acylation (ClCOOR', Base) Indene_Hydroxamic Indene Hydroxamic Acid Indene_Hydroxamic->Product Lossen Rearrangement (Activator, R'OH, Base)

Figure 4: Workflow comparison of the three synthetic routes.
Performance Metrics Summary
MetricCurtius RearrangementChloroformate AcylationLossen Rearrangement
Starting Material Carboxylic AcidAmineHydroxamic Acid
Typical Yield Good to Excellent (70-95%)Excellent (>90%)Moderate to Good (50-85%)
Key Reagents DPPA or other azide sourceAlkyl ChloroformateActivating Agent (e.g., ArSO₂Cl)
Reaction Temp. Room Temp to Reflux0 °C to Room Temp0 °C to 40 °C
Safety Concerns High: Potentially explosive azides.Moderate: Toxic/corrosive chloroformates.Low to Moderate: Safer reagents.
Key Advantage Versatility, starts from common acids.High yield, speed, simplicity.Avoids hazardous azide intermediates.
Key Disadvantage Azide hazard and reagent cost.Requires potentially unstable amine.Extra step to make hydroxamic acid.
Ideal Application Complex molecules with acid functionality.Large-scale synthesis, when amine is available.When safety is paramount; avoiding azides.

Conclusion and Recommendations

For researchers in drug development, the choice between these synthetic routes is a balance of efficiency, safety, and practicality.

  • The Chloroformate Acylation route stands out for its simplicity, high yields, and mild conditions, making it the method of choice for large-scale production, provided the indenyl amine precursor is stable and readily accessible.

  • The Curtius Rearrangement offers unparalleled versatility. Its ability to start from a stable carboxylic acid makes it ideal for complex, multi-functionalized targets and for situations where the corresponding amine is difficult to synthesize or handle. The development of one-pot procedures has significantly improved its practicality, though safety protocols for handling azides remain non-negotiable.

  • The Lossen Rearrangement serves as an excellent "safety-first" alternative to the Curtius pathway. While it may require an additional synthetic step to prepare the hydroxamic acid and can sometimes result in lower yields, it completely avoids the use of hazardous azides, a critical consideration in many modern research environments.

Ultimately, a thorough assessment of the specific indenyl substrate, available starting materials, and laboratory safety capabilities will dictate the most efficacious and logical synthetic strategy.

References

  • Wikipedia. Curtius rearrangement. [Link][6]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Society Reviews, 48(8), 2315-2346. [Link][5][8][17]

  • Gómez-Sánchez, E., & Marco-Contelles, J. (2005). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Tetrahedron, 61(5), 1207–1219. [Link][18]

  • Che, C. M., & Yip, W. P. (2004). Carbamate Synthesis on Pd/C Catalysts: Gas-Solid versus Slurry Processes. Journal of the American Chemical Society, 126(4), 986-987. [Link][19]

  • Reddy, B. V. S., et al. (2007). Indium-catalyzed reaction for the synthesis of carbamates and carbonates: selective protection of amino groups. Tetrahedron Letters, 48(43), 7578-7581. [Link][11]

  • Lebel, H., & Leogane, O. (2005). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses, 82, 15. [Link][10]

  • Chalker, J. M., et al. (2012). Introducing Catalytic Lossen Rearrangements: Sustainable Access to Carbamates and Amines. Advanced Synthesis & Catalysis, 355(1), 107-112. [Link][14]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link][4]

  • Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Letters, 15(3), 602-605. [Link][15]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link][16]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. [Link][3][7]

  • Trost, B. M., & Toste, F. D. (2018). Indenylmetal Catalysis in Organic Synthesis. Accounts of Chemical Research, 51(1), 221-231. [Link][20]

  • Bandar, J. S., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 18064-18075. [Link][21]

  • ResearchGate. Comparison of various synthetic routes for isocyanates/ carbamates. [Link][22]

  • ResearchGate. The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. [Link]

  • ResearchGate. New green method for synthesizing the carbamtes. [Link][23]

  • Trost, B. M., & Toste, F. D. (2018). Indenylmetal Catalysis in Organic Synthesis. PubMed. [Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement.../unauth]([Link] Curtius rearrangement.../unauth)

  • Google Patents. DE102012100127B4 - Preparation of carbamates via a base-catalyzed Lossen rearrangement. [24]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. [Link]

  • PubMed. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • eScholarship.org. Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. [Link][25]

  • ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. [Link]

  • ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions. [Link]

  • Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link][26]

  • Royal Society of Chemistry. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link][27]

  • Organic Chemistry Portal. One-Pot Synthesis of Isocyanides from Alcohols. [Link][28]

  • Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link][29]

  • ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

  • PubMed. Continuous Synthesis of Carbamates from CO2 and Amines. [Link][30]

  • ResearchGate. Mechanism of Isocyanate Reactions with Ethanol. [Link][31]

  • ResearchGate. Reaction of isocyanates with alcohols. [Link][32]

  • ResearchGate. Novel routes to aminophosphonic acids: Interaction of dimethyl H-phosphonate with hydroxyalkyl Carbamates. [Link][33]

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Comparative Guide to the Structural Validation of Novel Indenyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Rigorous Structural Validation

This guide provides a comprehensive, multi-technique approach to the structural elucidation of indenyl carbamate derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final assigned structure.

The Orthogonal & Complementary Workflow: A Strategy for Unambiguous Proof

No single analytical technique can unequivocally determine the structure of a novel organic compound. A robust validation strategy relies on an orthogonal approach, where multiple, independent techniques are used to probe different aspects of the molecule's architecture. The data from each method must be congruent and complementary, weaving together a single, consistent structural narrative.

Our recommended workflow integrates Mass Spectrometry (MS) for molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy for the molecular framework, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. For complex cases or to achieve the gold standard of proof, advanced 2D NMR experiments and X-ray crystallography are incorporated.

Structural_Validation_Workflow cluster_0 Primary Validation cluster_1 Data Analysis & Cross-Validation cluster_2 Resolution & Final Confirmation Start Newly Synthesized Indenyl Carbamate Derivative MS Mass Spectrometry (HRMS) Start->MS NMR_1D 1D NMR (¹H & ¹³C) Start->NMR_1D FTIR FTIR Spectroscopy Start->FTIR Check Are Data Congruent? MS->Check NMR_1D->Check FTIR->Check NMR_2D 2D NMR (COSY, HSQC, HMBC) Check->NMR_2D No / Ambiguous Xray X-ray Crystallography (If crystal available) Check->Xray No / Ambiguous Validated Structure Validated Check->Validated Yes Revise Revise Proposed Structure Check:s->Revise:n Still Incongruent NMR_2D->Check Xray->Check

Caption: Integrated workflow for structural validation.

Primary Validation Techniques: The Foundational Pillars

The initial phase of analysis involves three core spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the first and most direct method to determine the molecular weight (MW) of the synthesized compound.[1] High-Resolution Mass Spectrometry (HRMS) is strongly preferred over nominal mass techniques as it provides the exact mass of the molecular ion, allowing for the confident determination of the compound's molecular formula.[1][2] The choice of ionization method is critical; Electrospray Ionization (ESI) is typically suitable for polar indenyl carbamate derivatives that can be readily protonated or deprotonated.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be high-purity (LC-MS grade).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Processing: Determine the exact mass of the most abundant molecular ion peak. Use the instrument's software to generate a list of possible molecular formulas that fit the observed mass within a narrow tolerance (e.g., ± 5 ppm).

Data Comparison: The experimentally determined molecular formula must match the theoretical formula of the target indenyl carbamate derivative.

ParameterTheoretical (for C₁₇H₁₅NO₂)Experimental (HRMS)Result
Molecular Formula C₁₇H₁₅NO₂C₁₇H₁₅NO₂Match
Exact Mass [M+H]⁺ 266.1176266.1174Match (within 2 ppm)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[3][4]

¹H NMR - Mapping the Protons:

  • Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. For an indenyl carbamate, one should expect distinct regions:

    • Aromatic Region (δ 7.0-8.0): Signals corresponding to the protons on the indenyl ring system.

    • Alkene/Aliphatic Region (δ 3.0-6.5): Signals for the protons on the five-membered ring of the indenyl group.

    • Carbamate N-H: A potentially broad singlet whose chemical shift is highly dependent on solvent and concentration. Confirmation can be achieved by a D₂O exchange experiment, where the peak disappears.

    • Side Chain Protons: Signals corresponding to the ester or other groups attached to the carbamate nitrogen.

  • Key Data: Chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all crucial. The coupling constants (J) provide direct evidence of connectivity between adjacent protons.[5]

¹³C NMR - Visualizing the Carbon Skeleton:

  • Expertise & Causality: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.[5] This provides a direct count of the carbons, which must match the molecular formula from HRMS.

  • Key Data: The chemical shift of each carbon is indicative of its functional group. For indenyl carbamates, key resonances include:

    • Carbonyl Carbon (C=O): Typically downfield, in the δ 150-170 ppm range.

    • Aromatic/Alkene Carbons: In the δ 110-150 ppm range.

    • Aliphatic Carbons: In the upfield region.

Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference peak.[6]

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Ensure proper shimming to obtain sharp peaks. Integrate all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to TMS.

¹H NMR Data (Hypothetical Example)
Chemical Shift (δ, ppm) Integration Multiplicity Assignment
7.651Hd, J = 7.6 HzAromatic-H
7.401Ht, J = 7.5 HzAromatic-H
5.901HsNH
5.201Ht, J = 2.0 HzIndenyl-H
4.252Hq, J = 7.1 HzO-CH₂ -CH₃
3.402Hd, J = 2.0 HzIndenyl-CH₂
1.303Ht, J = 7.1 HzO-CH₂-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of key functional groups.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds. For an indenyl carbamate, the most diagnostic peak is the carbonyl (C=O) stretch of the carbamate group.[7]

Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum. Identify the frequencies of major absorption bands.

Key FTIR Absorptions for Indenyl Carbamates
Frequency Range (cm⁻¹) Bond Vibration & Functional Group
3400-3200N-H Stretch (Carbamate)
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch
1740-1680 C=O Stretch (Carbamate) - Highly Diagnostic
1600-1450C=C Stretch (Aromatic/Indenyl)
1250-1180C-N Stretch (Carbamate)
1250-1000C-O Stretch (Carbamate Ester)

Advanced Validation: Resolving Ambiguity and Achieving Absolute Proof

When 1D NMR spectra are complex or assignments are ambiguous, 2D NMR techniques are indispensable for confirming the precise connectivity of the molecular skeleton.[2][8]

2D_NMR_Connectivity cluster_0 Key 2D NMR Experiments cluster_1 Information Provided COSY COSY (¹H-¹H Correlation) Info_COSY Identifies adjacent protons (H-C-C-H) COSY->Info_COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) Info_HSQC Directly links a proton to the carbon it is attached to (C-H) HSQC->Info_HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Info_HMBC Connects protons to carbons 2-3 bonds away (H-C-C, H-C-C-C) HMBC->Info_HMBC

Caption: Relationship between key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, clearly showing which protons are adjacent to each other.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds.[10] This is exceptionally powerful for connecting different fragments of the molecule, such as linking a proton on the indenyl ring to the carbamate carbonyl carbon.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[11][12] It determines the precise three-dimensional arrangement of every atom in the molecule, confirming not only connectivity but also stereochemistry and absolute configuration.[13][14] While it is the most definitive technique, obtaining high-quality crystals can be a significant challenge.[13]

Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound. This is often the most difficult step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[15]

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structure is refined.

Conclusion: A Self-Validating System

By systematically applying this multi-technique workflow, researchers can build a self-validating case for the structure of a newly synthesized indenyl carbamate derivative. The molecular formula from HRMS provides the elemental composition. NMR and FTIR build the molecular framework and identify functional groups. 2D NMR confirms the precise connectivity of that framework. Finally, X-ray crystallography can provide an absolute and final confirmation of the three-dimensional structure. Each step serves as a check on the others, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Applying 2D NMR methods to the structural elucidation of complex natural products. ScienceDirect. Available at: [Link]

  • 2D NMR Spectroscopy. Slideshare. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Auctorres. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

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  • Structure Determination of Organic Compounds. ResearchGate. Available at: [Link]

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Safety Operating Guide

Safe Disposal Protocol for tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. As a laboratory professional, your primary directive is to treat all chemical waste, particularly novel or uncharacterized compounds, with the highest degree of caution. This guide is built upon established principles of chemical safety and waste management for carbamate and amine compounds.

Immediate Safety Profile & Hazard Assessment

  • Carbamate Group: Carbamate compounds are a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their use as pesticides and the potential for toxicity.[1][2] Wastes generated from the production and use of carbamates are often classified as hazardous.[3][4]

  • Amine Group: Aromatic amines can be toxic and require careful handling. Acidified potassium permanganate is known to efficiently degrade aromatic amines, though this is a treatment method best left to trained EHS professionals.[5] Safe disposal of amines involves meticulous segregation from other waste streams, especially acids, to prevent hazardous reactions.[6]

Based on analogous compounds, the anticipated hazards are summarized below.

Parameter Guideline / Anticipated Hazard Supporting Rationale & Sources
GHS Hazard Class Acute toxicity, oral (Harmful if swallowed)[7][8][9] Skin Irritation[8][9][10] Serious Eye Irritation[8][9][10] May cause respiratory irritation[8][9][10]Based on GHS classifications for structurally similar tert-butyl carbamate derivatives and amine-containing compounds.[7][8][9][10]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[11][12]Standard routes for solid, powdered, or dissolved chemical compounds.
Chemical Incompatibilities Strong oxidizing agents, acids.[12][13]Amines can react exothermically with acids. Carbamates may be unstable with strong oxidizers.[6]
Waste Classification Hazardous Waste .All waste containing this compound should be presumed hazardous pending formal characterization by your institution's EHS department.[4][14]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. This is a non-negotiable standard for minimizing exposure.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[15] A face shield should be used if there is a risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[15][16] Dispose of contaminated gloves as hazardous waste.[8]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[13]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[14] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[15][16]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE specified in Section 2.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[15][17] For liquid spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[18]

  • Cleanup: Carefully collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as a hazardous chemical waste to be collected by a licensed disposal company.[15] DO NOT attempt to dispose of this chemical down the drain or in regular trash.[6][14]

Workflow for Proper Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Waste Generated (Solid, Liquid, Contaminated PPE) SolidWaste Solid Waste (e.g., excess reagent, contaminated weigh boats) Start->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) Start->LiquidWaste ContaminatedPPE Contaminated Materials (Gloves, wipes, absorbent pads) Start->ContaminatedPPE SolidContainer Collect in a dedicated, sealed, chemically compatible container (HDPE). SolidWaste->SolidContainer LiquidContainer Collect in a dedicated, sealed, chemically compatible container (HDPE). Keep segregated from other waste streams. LiquidWaste->LiquidContainer PPEContainer Double-bag in designated hazardous waste bags. ContaminatedPPE->PPEContainer Label Label Container: 'Hazardous Waste' Full Chemical Name List all components & concentrations Accumulation Start Date SolidContainer->Label Storage Store in a cool, dry, well-ventilated Secondary Containment Area. Away from incompatibles (acids, oxidizers). SolidContainer->Storage LiquidContainer->Label LiquidContainer->Storage PPEContainer->Label PPEContainer->Storage EHS Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. Storage->EHS

Caption: Decision-making workflow for the disposal of this compound waste.

Detailed Methodologies

Step 1: Waste Classification and Segregation

  • Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal. Mixing this amine-containing compound with other waste streams, particularly acids or halogenated solvents, can create complex and hazardous mixtures.[6][14]

  • Protocol:

    • Classify all waste containing this compound as hazardous chemical waste.[14]

    • Maintain separate waste streams. Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.[14]

    • Do not mix this waste with non-hazardous waste. Combining them necessitates treating the entire volume as hazardous, significantly increasing disposal costs.[5]

Step 2: Waste Collection and Containerization

  • Causality: The choice of container is vital for preventing leaks and ensuring chemical compatibility. High-density polyethylene (HDPE) is a common and effective choice for many organic waste streams.

  • Protocol:

    • Use a dedicated, leak-proof waste container made of a chemically compatible material (e.g., HDPE).[14]

    • Ensure the container has a secure, screw-top lid to prevent the release of vapors.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

Step 3: Labeling

  • Causality: Accurate and detailed labeling is a legal requirement and is crucial for the safety of waste handlers. EHS personnel must know the exact contents to dispose of them correctly.

  • Protocol:

    • Clearly label the waste container with the words "Hazardous Waste".[14]

    • Identify the contents fully: "this compound Waste".

    • List all components of the waste, including all solvents and their approximate concentrations.[14]

    • Record the date when waste was first added to the container (the "accumulation start date").

Step 4: Storage

  • Causality: Proper storage minimizes the risk of spills, fires, and accidental mixing of incompatible chemicals.

  • Protocol:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[13]

    • Ensure the container is within a secondary containment bin to control any potential leaks.

    • Store away from incompatible materials, especially strong acids and oxidizers.[12][18]

Step 5: Final Disposal

  • Causality: Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local environmental regulations.[19]

  • Protocol:

    • Once the container is full or has reached the storage time limit set by your institution (typically 90-180 days), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[14][15]

    • Maintain records of the disposal as required by your institutional policies.[6]

References

  • BenchChem Technical Support Team. (2025). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • Capot Chemical. (2026). MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. Capot Chemical.
  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA National Service Center for Environmental Publications.
  • Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific.
  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific.
  • Pickering Laboratories. Carbamate Test Mixture | Safety Data Sheet (SDS). Pickering Laboratories.
  • Environmental Protection Agency. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
  • Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle.
  • Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • Capot Chemical. (2026). MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate. Capot Chemical.
  • PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information.
  • Angene Chemical. (2021). Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. Angene Chemical.
  • Apollo Scientific. tert-Butyl N-(4-aminobutyl)carbamate Safety Data Sheet. Apollo Scientific.
  • CymitQuimica. (2024). Safety Data Sheet - tert-Butyl (4-(2-aminoethyl)phenyl)carbamate. CymitQuimica.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This guide is structured to explain the causality behind each safety recommendation, empowering your team to work with confidence and integrity.

Core Hazard Assessment: Understanding the "Why"

  • Carbamate Group: While many carbamates are known for their potential as cholinesterase inhibitors, the tert-butyloxycarbonyl (Boc) group is generally a stable protecting group under standard laboratory conditions. However, good practice dictates treating all carbamates with caution to avoid potential respiratory, skin, or eye irritation.[1][2]

  • Primary Aromatic Amine (PAA) Moiety: This functional group dictates the primary hazard profile of the compound. Aromatic amines as a class present significant health risks.[3] They are readily absorbed through the skin and can be toxic.[4] Many aromatic amines are identified as known or suspected carcinogens, with long-term exposure linked to various cancers.[4][5]

Essential Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in preventing exposure. The following table summarizes the mandatory equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling large volumes, solution transfers).Protects against splashes and airborne dust that could cause severe eye damage or irritation.[6][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 4 mil). Double-gloving is required for all handling activities. Inspect gloves for any defects before each use.The primary aromatic amine moiety presents a significant risk of skin absorption.[4] Double-gloving provides an essential secondary barrier against contamination from tears or pinholes in the outer glove.
Body Protection A buttoned, long-sleeved laboratory coat. For handling quantities greater than a few grams or when generating dust, a chemical-resistant apron or disposable coveralls worn over the lab coat is mandatory.Prevents contamination of personal clothing and skin. An additional chemical-resistant layer is crucial for larger-scale work where the risk of spills or significant dust generation is higher.[1][8]
Respiratory Protection Not required when handling small quantities exclusively within a certified chemical fume hood. For weighing the solid compound outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[9]Inhalation of aromatic amine dust can cause respiratory irritation and systemic toxicity.[4] Engineering controls (fume hood) are the primary defense, with respirators providing essential protection when these controls are not feasible.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is crucial for safety. The following protocols must be followed for all operations involving this compound.

Preparation and Handling Protocol
  • Designate a Work Area: All handling of the compound must occur in a designated area, such as a chemical fume hood, to contain any potential contamination.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly before beginning work.

  • Assemble Materials: Have all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, inside the fume hood to minimize movement in and out of the controlled area.

  • Handling the Solid: To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid. If weighing outside of a containment hood, respiratory protection is mandatory.

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands and forearms thoroughly with soap and water.

PPE Donning and Doffing Procedure (Self-Validating System)

This sequence is designed to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles / Face Shield

  • Respirator (if required)

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Respirator: Remove last, if worn.

  • Wash Hands: Immediately wash hands thoroughly.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Start: Planning to handle the compound ppe_base Required Base PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves start->ppe_base fume_hood Is all work performed in a certified chemical fume hood? weighing Are you weighing the solid or generating dust/aerosols? fume_hood->weighing No splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes weighing->splash_risk No ppe_respirator ADD: NIOSH-approved respirator (P95/P100) weighing->ppe_respirator Yes ppe_face_shield ADD: Face shield over goggles and chemical-resistant apron splash_risk->ppe_face_shield Yes end_procedure Proceed with work following all handling protocols splash_risk->end_procedure No ppe_base->fume_hood ppe_respirator->splash_risk ppe_face_shield->end_procedure

Sources

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